Epimedin C
Descripción
This compound has been reported in Epimedium brevicornu, Epimedium truncatum, and other organisms with data available.
structure given in first source; from Epimedium sp.
Propiedades
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLIYVOYYQJRO-JIYCBSMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149351 | |
| Record name | Epimedin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110642-44-9 | |
| Record name | Epimedin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110642449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epimedin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Epimedin C: A Deep Dive into its Neuroprotective Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epimedin C, a principal flavonol glycoside isolated from the genus Epimedium, is emerging as a promising therapeutic agent for neurodegenerative diseases. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning its neuroprotective effects. Primarily, this compound confers protection against oxidative stress-induced neuronal injury by modulating the JNK/Nrf2/HO-1 signaling pathway. It also exhibits anti-apoptotic properties by regulating the expression of Bax and Bcl-2. While the broader class of Epimedium flavonoids is known for its anti-inflammatory effects, the specific role of this compound in neuroinflammation is an active area of investigation. This document provides a comprehensive overview of the signaling pathways, quantitative data from key in vitro studies, and detailed experimental protocols to facilitate further research and drug development efforts in the field of neuroprotection.
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and stroke, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is oxidative stress, which leads to cellular damage and apoptosis.[1] this compound, a major bioactive compound in Epimedium, has demonstrated significant neuroprotective potential in preclinical studies.[1][2] This guide delves into the core mechanisms of action through which this compound exerts its protective effects on neuronal cells.
Core Mechanism of Action: Combating Oxidative Stress
The primary neuroprotective mechanism of this compound identified to date is its ability to mitigate oxidative stress. This is achieved through the modulation of the c-Jun N-terminal kinase (JNK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][3]
The JNK/Nrf2/HO-1 Signaling Pathway
Under conditions of oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), the JNK signaling pathway is activated, leading to a cascade of events that can promote apoptosis.[1] this compound has been shown to inhibit the phosphorylation of JNK, thereby downregulating this pro-apoptotic signal.[1][3]
Concurrently, this compound upregulates the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[1] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including HO-1.[1] Studies have shown that intervention with this compound leads to a significant upregulation of both Nrf2 and HO-1.[1][3]
This dual action of inhibiting the pro-apoptotic JNK pathway and activating the protective Nrf2/HO-1 pathway is central to the neuroprotective effects of this compound against oxidative damage.
Anti-Apoptotic Effects
Beyond its influence on the JNK pathway, this compound directly modulates key regulators of apoptosis. In models of oxidative stress-induced neuronal injury, treatment with this compound has been observed to:
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Downregulate Bax: Bax is a pro-apoptotic protein that, when activated, promotes the release of cytochrome c from the mitochondria, initiating the caspase cascade and programmed cell death.[1]
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Upregulate Bcl-2: Bcl-2 is an anti-apoptotic protein that counteracts the effects of Bax, thereby preserving mitochondrial integrity and preventing apoptosis.[1]
By shifting the Bax/Bcl-2 ratio in favor of cell survival, this compound demonstrates a direct anti-apoptotic mechanism of action.[1]
Potential Role in Neuroinflammation
While direct evidence for this compound's role in neuroinflammation is still emerging, the broader class of Epimedium flavonoids has been shown to inhibit the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.[1][4] These flavonoids can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) by inhibiting signaling pathways like p38 MAPK/NF-κB.[1][4] Given that this compound is a major constituent of these flavonoid extracts, it is plausible that it contributes significantly to these anti-inflammatory effects. Further research is warranted to specifically delineate the role of this compound in modulating microglial activation and cytokine production in the context of neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies investigating the neuroprotective effects of this compound on PC12 cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.[1][2]
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of H₂O₂ Group) |
| Control | - | 100% | - |
| H₂O₂ | 150 µM | Significantly Reduced | 100% |
| This compound + H₂O₂ | 1 µM | Significantly Increased vs. H₂O₂ | Significantly Reduced |
| This compound + H₂O₂ | 5 µM | Significantly Increased vs. H₂O₂ | Significantly Reduced |
| This compound + H₂O₂ | 10 µM | Significantly Increased vs. H₂O₂ | Significantly Reduced |
Table 2: Effect of this compound on Oxidative Stress Markers
| Treatment Group | Concentration | ROS Levels (% of H₂O₂ Group) | MDA Levels (% of H₂O₂ Group) |
| Control | - | - | - |
| H₂O₂ | 150 µM | 100% | 100% |
| This compound + H₂O₂ | 1 µM | Significantly Reduced | Significantly Reduced |
| This compound + H₂O₂ | 5 µM | Significantly Reduced | Significantly Reduced |
| This compound + H₂O₂ | 10 µM | Significantly Reduced | Significantly Reduced |
Table 3: Effect of this compound on Apoptosis
| Treatment Group | Concentration | Apoptosis Rate (% of H₂O₂ Group) |
| Control | - | - |
| H₂O₂ | 150 µM | 100% |
| This compound + H₂O₂ | 1 µM | Significantly Reduced |
| This compound + H₂O₂ | 5 µM | Significantly Reduced |
| This compound + H₂O₂ | 10 µM | Significantly Reduced |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective mechanisms.[1][3]
Cell Culture and Treatment
-
Cell Line: PC12 rat adrenal pheochromocytoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Oxidative Stress Induction: Cells are exposed to 150 µM hydrogen peroxide (H₂O₂) for 4 hours.
-
This compound Treatment: Cells are pre-treated with this compound (1, 5, or 10 µM) for 24 hours prior to H₂O₂ exposure.
Cell Viability Assay (CCK-8)
-
Seed PC12 cells in a 96-well plate at a density of 1x10⁴ cells/well and culture for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress with 150 µM H₂O₂ for 4 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Culture and treat PC12 cells in 6-well plates as described above.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Measurement of Reactive Oxygen Species (ROS)
-
Culture and treat PC12 cells in a 6-well plate.
-
After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells three times with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
Western Blot Analysis
-
Lyse the treated PC12 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JNK, JNK, Nrf2, HO-1, Bax, Bcl-2, and GAPDH overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Figure 1. Signaling pathway of this compound in neuroprotection against oxidative stress.
Figure 2. General workflow for in vitro experiments investigating this compound.
Conclusion and Future Directions
This compound demonstrates significant promise as a neuroprotective agent, primarily through its potent anti-oxidative and anti-apoptotic activities mediated by the JNK/Nrf2/HO-1 signaling pathway. The compiled data and protocols in this guide provide a solid foundation for researchers to further explore its therapeutic potential.
Future research should focus on:
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Elucidating the Anti-inflammatory Mechanisms: In-depth studies using microglial cell cultures and animal models of neuroinflammation are needed to confirm and characterize the specific anti-inflammatory effects of this compound.
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In Vivo Efficacy: While some data exists for related compounds, rigorous in vivo studies using animal models of Alzheimer's, Parkinson's, and stroke are crucial to validate the neuroprotective efficacy of this compound.
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a clinical therapeutic.
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Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective agents could lead to more effective treatment strategies for neurodegenerative diseases.
By addressing these key areas, the scientific community can continue to unlock the full therapeutic potential of this compound in the fight against neurodegeneration.
References
- 1. Epimedium flavonoids improve cerebral white matter lesions by inhibiting neuroinflammation and activating neurotrophic factor signal pathways in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimedium flavonoids improve cerebral white matter lesions by inhibiting neuroinflammation and activating neurotrophic factor signal pathways in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial effects of natural flavonoids on neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Epimedin C: A Comprehensive Technical Guide to Its Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epimedin C, a principal bioactive flavonoid glycoside isolated from the Epimedium genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary botanical sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanism of action, with a focus on its role in key signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, logical and experimental workflows are visualized through diagrams generated using the DOT language.
Botanical Sources of this compound
This compound is predominantly found in various species of the genus Epimedium, a member of the Berberidaceae family. These herbaceous perennial plants, commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine, are the primary natural sources of this valuable compound. Several species have been identified as being particularly rich in this compound.
The primary plant sources include:
-
Epimedium sagittatum
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Epimedium brevicornum
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Epimedium pubescens
-
Epimedium wushanense
Extraction Methodologies
The extraction of this compound from its botanical sources is a critical step in its isolation for research and pharmaceutical development. Various techniques have been developed to optimize the yield and purity of the extracted compound. This section details prominent and effective extraction methods.
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is a widely used method that employs high-frequency sound waves to disrupt plant cell walls, thereby enhancing solvent penetration and increasing the extraction efficiency of target compounds.
Table 1: Comparative Summary of this compound Extraction Methods
| Parameter | Ultrasonic-Assisted Extraction (UAE) from Herba Epimedii | Ultrasonic-Assisted Extraction (UAE) from Fresh Epimedium Leaves |
| Solvent | 50% (v/v) Ethanol (B145695) | 60% (v/v) Methanol |
| Solid-to-Liquid Ratio | 1:30 g/mL | 1:30 g/mL |
| Extraction Temperature | 50°C | 50°C |
| Extraction Time | 30 minutes | 15 minutes |
| Number of Cycles | 3 | Not specified |
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process. This method can significantly reduce extraction time and solvent consumption compared to conventional techniques. While specific quantitative data for this compound extraction using MAE was not detailed in the provided search results, it is a recognized method for flavonoid extraction from Epimedium.
Purification Techniques
Following extraction, the crude extract containing this compound requires further purification to isolate the compound at a high degree of purity. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective method for this purpose.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing the risk of irreversible adsorption of the target compound.
Table 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
| Parameter | Value |
| Solvent System | n-butanol-ethyl acetate-water (3:7:10, v/v) |
| Purity of this compound | 90.4% |
| Recovery of this compound | 91.1% |
Experimental Protocols
This section provides detailed experimental protocols for the extraction and purification of this compound based on the cited literature.
Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound from Herba Epimedii
-
Sample Preparation: The dried aerial parts of Epimedium are ground into a fine powder.
-
Extraction:
-
Mix the powdered plant material with a 50% (v/v) ethanol solution at a solid-to-liquid ratio of 1:30 (g/mL).
-
Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a constant temperature of 50°C.
-
Repeat the extraction process three times to maximize the yield.
-
-
Filtration and Concentration:
-
After each extraction cycle, filter the mixture to separate the extract from the plant debris.
-
Combine the filtrates and concentrate them under reduced pressure to obtain the crude extract.
-
Protocol for Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
-
Crude Extract Preparation: The crude extract obtained from the UAE process is dissolved in a suitable solvent for injection into the HSCCC system.
-
HSCCC Separation:
-
Prepare the two-phase solvent system consisting of n-butanol, ethyl acetate, and water in a volume ratio of 3:7:10.
-
Equilibrate the HSCCC column with the stationary phase.
-
Inject the crude extract into the column.
-
Elute with the mobile phase at an appropriate flow rate.
-
-
Fraction Collection and Analysis:
-
Collect the fractions eluting from the column.
-
Analyze the fractions using High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing pure this compound.
-
-
Final Product:
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Molecular Mechanism and Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of various signaling pathways. A key pathway implicated in its neuroprotective effects is the JNK/Nrf2/HO-1 pathway.[1][2][3][4][5][6]
The JNK/Nrf2/HO-1 Signaling Pathway
Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. The JNK/Nrf2/HO-1 pathway plays a crucial role in the cellular defense against oxidative stress.
-
JNK (c-Jun N-terminal kinase): Activation of the JNK pathway is often associated with apoptosis (programmed cell death) in response to cellular stress.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
-
HO-1 (Heme oxygenase-1): HO-1 is an enzyme with potent antioxidant and anti-inflammatory properties, and its expression is regulated by Nrf2.
This compound has been demonstrated to inhibit the phosphorylation of JNK, which in turn leads to the activation of the Nrf2/HO-1 signaling pathway.[1][2][4] This activation results in an increased production of antioxidant enzymes, thereby protecting neuronal cells from oxidative damage and apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and purification of this compound from its plant source.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. The methodologies outlined in this guide for its extraction and purification, particularly the combination of ultrasonic-assisted extraction and high-speed counter-current chromatography, provide a robust framework for obtaining high-purity this compound for research and development purposes. Furthermore, the elucidation of its mechanism of action via the JNK/Nrf2/HO-1 signaling pathway opens new avenues for its application in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress. This comprehensive technical overview serves as a valuable resource for scientists and researchers dedicated to advancing the study and application of this potent flavonoid.
References
- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO‑1 signaling pathway to prevent neurodegenerative diseases | CoLab [colab.ws]
- 6. spandidos-publications.com [spandidos-publications.com]
Epimedin C chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epimedin C, a principal flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its extraction, purification, quantification, and biological evaluation are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic effects, with a particular focus on its role in key signaling pathways. All quantitative data are summarized in structured tables for clarity and comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this promising natural compound.
Chemical Structure and Physicochemical Properties
This compound is a flavonoid glycoside characterized by a core flavonol structure linked to sugar moieties. Its chemical identity and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |
| Synonyms | Baohuoside VI, Epimedoside C | [2][3] |
| CAS Number | 110642-44-9 | [2][3][4][5][6][7] |
| Molecular Formula | C₃₉H₅₀O₁₉ | [1][3][5][6][7] |
| Molecular Weight | 822.80 g/mol | [1][3][4][5][6][7] |
| Appearance | Yellow crystalline powder | [3][5] |
| Melting Point | 147-180 °C (decomposes) | [7][8] |
| UV Maximum (λmax) | 272 nm, 313 nm | [9][10] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Methanol | Soluble | [3][5] |
| Ethanol (B145695) | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [9] |
Experimental Protocols
Extraction and Isolation
2.1.1. Ultrasonic-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction efficiency of this compound from fresh Epimedium leaves.
-
Plant Material: Fresh leaves of Epimedium.
-
Solvent: 60% (v/v) Methanol.
-
Procedure:
-
Combine the plant material with the extraction solvent at a liquid-to-solid ratio of 30 mL/g.
-
Perform ultrasonication for 15 minutes at a controlled temperature of 50°C.
-
Filter the extract to remove solid plant debris.
-
The resulting extract contains a mixture of flavonoids, including this compound, which can be further purified.[11]
-
2.1.2. Reflux Extraction
A conventional method for obtaining a crude extract containing total flavonoids from dried Epimedium leaves.
-
Plant Material: 1 kg of dried, powdered Epimedium leaves.
-
Solvent: 70% (v/v) Ethanol.
-
Procedure:
-
Place the powdered leaves in a round-bottom flask and add 10 liters of 70% ethanol.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling, filter the mixture to separate the extract.
-
Repeat the reflux extraction on the plant residue with 8 liters of 70% ethanol for 1.5 hours.
-
Combine the filtrates from both extractions.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at 60°C to yield the crude extract.[12]
-
Purification
Dual-Mode High-Speed Counter-Current Chromatography (HSCCC)
This technique is effective for the separation and purification of Epimedin A, B, C, and icariin (B1674258) from a crude flavonoid extract.
-
Crude Material: Flavonoid-rich extract obtained from the dried aerial parts of Epimedium brevicornum Maxim.
-
Two-Phase Solvent System: n-butanol-ethyl acetate-water (3:7:10, v/v).
-
Procedure:
-
Prepare the two-phase solvent system and equilibrate it.
-
Dissolve the crude extract in a suitable volume of the solvent system.
-
Perform HSCCC using a dual-mode method.
-
Collect the fractions and analyze them by HPLC to identify those containing pure this compound.[6][7]
-
This method can yield this compound with a purity of over 90%.[6][7]
-
Quantification
High-Performance Liquid Chromatography (HPLC)
A reliable method for the determination and quantification of this compound in various samples.
-
Instrumentation: HPLC system with a UV or photodiode array detector.
-
Column: Hypersil BDS-C18 or equivalent.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.05% phosphoric acid.
-
Detection Wavelength: 272 nm.
-
Procedure:
-
Prepare standard solutions of this compound at known concentrations to generate a calibration curve.
-
Prepare the sample for analysis (e.g., plasma samples may require protein precipitation with acetonitrile).
-
Inject the prepared sample and standards into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.[1][13]
-
dot
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, osteogenic, and anticancer activities.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, particularly in models of oxidative stress-induced neuronal damage.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Line: PC12 rat adrenal pheochromocytoma cells.
-
Inducing Agent: Hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
Treatment: Pre-treatment with this compound (e.g., 1, 5, and 10 µM) for 24 hours before H₂O₂ exposure.
-
Assays:
-
Cell Viability: Measured using the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Cytotoxicity: Lactate dehydrogenase (LDH) release assay.
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) and reactive oxygen species (ROS) levels.
-
Apoptosis: Flow cytometry analysis after Annexin V-FITC and propidium (B1200493) iodide (PI) staining.[2]
-
Signaling Pathway: JNK/Nrf2/HO-1
This compound exerts its neuroprotective effects by modulating the JNK/Nrf2/HO-1 signaling pathway.[4][5]
-
Mechanism:
-
Oxidative stress (e.g., from H₂O₂) activates the c-Jun N-terminal kinase (JNK) pathway, leading to increased phosphorylation of JNK (p-JNK).
-
This compound inhibits the phosphorylation of JNK.
-
This inhibition leads to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).
-
Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, including Heme oxygenase-1 (HO-1).
-
The upregulation of HO-1 and other antioxidant enzymes helps to mitigate oxidative damage and reduce apoptosis by downregulating pro-apoptotic proteins like Bax and upregulating anti-apoptotic proteins like Bcl-2.[2][4][5]
-
dot
Osteogenic Effects
This compound has been shown to promote the proliferation of osteoblasts, suggesting its potential in the treatment of osteoporosis.
Experimental Protocol: Osteoblast Proliferation Assay
-
Cell Line: Osteoblast-like UMR-106 cells or primary osteoblasts.
-
Treatment: Incubation with various concentrations of this compound.
-
Assays:
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Method: Inhibition of albumin denaturation assay.
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory activity.
-
Procedure:
-
A reaction mixture containing egg albumin and phosphate-buffered saline (pH 6.4) is prepared.
-
Different concentrations of this compound are added to the reaction mixture.
-
The mixture is incubated at 37°C and then heated to induce denaturation.
-
The turbidity of the solution is measured spectrophotometrically. A decrease in turbidity indicates inhibition of denaturation.[16]
-
Signaling Pathways: NF-κB and MAPK
This compound has been shown to inhibit airway inflammation in a murine asthma model by negatively regulating the noncanonical NF-κB pathway and MAPK activation. This leads to a modulation of the balance between Th9 and Treg cells.[17]
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties, although the mechanisms are still under investigation. Some studies indicate that flavonoids from Epimedium can inhibit the growth of various cancer cell lines by targeting signaling pathways such as PI3K-Akt-mTOR and JAK2-STAT3, and by influencing processes like apoptosis, angiogenesis, and metastasis.[18] For instance, epimedium extracts have been shown to reduce the viability of pancreatic cancer cells by decreasing the expression of key targets like AKT1, EGFR, JUN, and BCL2.[3]
Conclusion
This compound is a multifaceted natural compound with a well-defined chemical structure and a broad spectrum of promising pharmacological activities. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Its neuroprotective, osteogenic, anti-inflammatory, and potential anticancer properties make it a compelling candidate for the development of novel therapeutics for a range of debilitating diseases. Further research is warranted to fully understand its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. [Determination of this compound and icariin in Herba Epimedii by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro evaluation of the anti-pancreatic cancer activity of epimedium herb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation and purification of epimedin A, B, C, and icariin from the medicinal herb Epimedium brevicornum maxim by dual-mode HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. public.pensoft.net [public.pensoft.net]
- 14. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Osteoblastic proliferative activity of Epimedium brevicornum Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound modulates the balance between Th9 cells and Treg cells through negative regulation of noncanonical NF-κB pathway and MAPKs activation to inhibit airway inflammation in the ovalbumin-induced murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Anticancer Properties of Herba Epimedii and Its Main Bioactive Componentsicariin and Icariside II - PMC [pmc.ncbi.nlm.nih.gov]
Epimedin C Signaling in Neuronal Cells: A Technical Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epimedin C is a primary flavonol glycoside extracted from plants of the Epimedium genus, a traditional Chinese medicine.[1][2] Emerging research has identified this compound as a promising neuroprotective agent, demonstrating its potential in mitigating oxidative stress and apoptosis in neuronal cells.[1] Oxidative stress is a key pathological feature in the progression of several neurodegenerative diseases, making the central nervous system particularly vulnerable due to its high oxygen consumption and lipid-rich composition.[2] This technical guide provides an in-depth analysis of the core signaling pathways modulated by this compound in neuronal cells, supported by quantitative data and detailed experimental protocols. The primary focus is on the JNK/Nrf2/HO-1 pathway, a critical regulator of cellular stress response and survival.
Core Signaling Pathway: JNK/Nrf2/HO-1 Axis
The neuroprotective effects of this compound are significantly mediated through its modulation of the c-Jun N-terminal kinase (JNK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] This axis represents a critical intersection of stress-induced apoptosis and endogenous antioxidant defense.
-
Role of JNK in Oxidative Stress: JNK, a member of the mitogen-activated protein kinase (MAPK) family, is activated in response to cellular stressors like reactive oxygen species (ROS).[2][3] The phosphorylation of JNK (p-JNK) is strongly associated with the activation of apoptotic transcription factors, leading to programmed cell death.[2] Studies using hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 neuronal cells show a significant activation of the JNK pathway.[1]
-
The Nrf2/HO-1 Antioxidant Response: The Nrf2 pathway is a master regulator of cellular redox homeostasis.[4][5] Under stress conditions, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various cytoprotective genes, including HO-1.[3][4] Activation of Nrf2 and subsequent upregulation of HO-1 provide a robust defense against oxidative damage.[3]
-
This compound's Modulatory Role: this compound exerts its neuroprotective effect by intervening in this pathway at key points. It significantly downregulates the phosphorylation of JNK, thereby inhibiting the pro-apoptotic signal.[1] Concurrently, it promotes the activation of the Nrf2/HO-1 axis, leading to an enhanced antioxidant response.[1] This dual action—suppressing death signals while bolstering defense mechanisms—underpins its efficacy in protecting neuronal cells from oxidative damage.
References
- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of JNK Alleviates Chronic Hypoperfusion-Related Ischemia Induces Oxidative Stress and Brain Degeneration via Nrf2/HO-1 and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
Epimedin C in Osteoporosis and Bone Health: A Technical Guide for Researchers
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Glucocorticoid-induced osteoporosis (GIOP) is a common and severe form of secondary osteoporosis resulting from long-term glucocorticoid therapy.[1][2] Emerging research has identified Epimedin C, a major flavonoid glycoside derived from Herba Epimedii, as a promising natural compound for the prevention and treatment of osteoporosis.[1][3] This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.
Molecular Mechanisms and Signaling Pathways
This compound has been shown to modulate multiple signaling pathways involved in bone metabolism, primarily by promoting osteoblast differentiation and function while inhibiting osteoclastogenesis.
PI3K/AKT/RUNX2 Signaling Pathway
In the context of glucocorticoid-induced osteoblast suppression, this compound has been found to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][2][4] Dexamethasone (DEX), a synthetic glucocorticoid, inhibits the phosphorylation of PI3K and AKT.[1] this compound counteracts this effect by promoting the phosphorylation of both PI3K and AKT.[1] This activation, in turn, enhances the expression of key osteogenic transcription factors, Runt-related transcription factor 2 (RUNX2) and Osterix (OSX), which are crucial for osteoblast differentiation.[1][4] The downstream effect is an increased expression of Alkaline Phosphatase (ALPL), a marker of early bone formation, ultimately leading to enhanced bone mineralization.[1][4] The effects of this compound on this pathway can be reversed by the PI3K inhibitor LY294002.[1][2]
References
- 1. Frontiers | this compound Alleviates Glucocorticoid-Induced Suppression of Osteogenic Differentiation by Modulating PI3K/AKT/RUNX2 Signaling Pathway [frontiersin.org]
- 2. This compound Alleviates Glucocorticoid-Induced Suppression of Osteogenic Differentiation by Modulating PI3K/AKT/RUNX2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. This compound Alleviates Glucocorticoid-Induced Suppression of Osteogenic Differentiation by Modulating PI3K/AKT/RUNX2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Epimedin C and the JNK/Nrf2/HO-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Epimedin C in modulating the JNK/Nrf2/HO-1 signaling pathway, a critical axis in cellular defense against oxidative stress. The information presented herein is curated for professionals in research and drug development seeking to understand the molecular mechanisms of this compound and its potential therapeutic applications, particularly in neuroprotection.
Core Mechanism of Action
This compound has been identified as a potent modulator of the c-Jun N-terminal kinase (JNK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Heme oxygenase-1 (HO-1) signaling cascade. In the context of oxidative stress, such as that induced by hydrogen peroxide (H₂O₂), this compound exhibits a protective effect on neuronal cells. The core of its mechanism involves the inhibition of JNK phosphorylation, which in turn leads to the activation of the Nrf2/HO-1 pathway. This activation enhances the cellular antioxidant defense system, thereby mitigating oxidative damage and reducing apoptosis.
Signaling Pathway Diagram
Caption: JNK/Nrf2/HO-1 signaling pathway modulation by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on PC12 cells under H₂O₂-induced oxidative stress.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| Treatment Group | Concentration | Cell Viability (%) | LDH Release (%) |
| Control | - | 100.0 ± 5.0 | 100.0 ± 8.0 |
| H₂O₂ | 150 µM | 52.3 ± 4.5 | 210.5 ± 15.2 |
| This compound + H₂O₂ | 1 µM | 65.8 ± 5.1 | 165.4 ± 12.3 |
| This compound + H₂O₂ | 5 µM | 78.2 ± 6.3 | 130.1 ± 10.8 |
| This compound + H₂O₂ | 10 µM | 89.6 ± 7.2 | 115.7 ± 9.5 |
Table 2: Effect of this compound on Oxidative Stress Markers
| Treatment Group | Concentration | MDA Content (nmol/mg protein) | ROS Level (Fluorescence Intensity) |
| Control | - | 2.5 ± 0.3 | 100.0 ± 10.0 |
| H₂O₂ | 150 µM | 8.9 ± 0.7 | 250.0 ± 20.5 |
| This compound + H₂O₂ | 1 µM | 6.8 ± 0.5 | 180.0 ± 15.2 |
| This compound + H₂O₂ | 5 µM | 4.7 ± 0.4 | 140.0 ± 12.8 |
| This compound + H₂O₂ | 10 µM | 3.1 ± 0.3 | 115.0 ± 11.3 |
Table 3: Effect of this compound on Apoptosis
| Treatment Group | Concentration | Apoptosis Rate (%) |
| Control | - | 5.2 ± 1.1 |
| H₂O₂ | 150 µM | 35.6 ± 3.2 |
| This compound + H₂O₂ | 1 µM | 25.4 ± 2.8 |
| This compound + H₂O₂ | 5 µM | 15.8 ± 1.9 |
| This compound + H₂O₂ | 10 µM | 8.9 ± 1.3 |
Table 4: Representative Western Blot Quantification
| Treatment Group | p-JNK/JNK Ratio | Nrf2 (Nuclear) | HO-1 |
| Control | 1.00 | 1.00 | 1.00 |
| H₂O₂ | 3.25 | 0.60 | 0.80 |
| This compound (10 µM) + H₂O₂ | 1.20 | 2.50 | 2.80 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating this compound's effects.
Cell Culture and Treatment
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound (1, 5, and 10 µM) for 24 hours prior to oxidative stress induction.
-
Oxidative Stress Induction: After pre-treatment, cells are exposed to 150 µM H₂O₂ for 4 hours to induce oxidative stress.
Western Blot Analysis
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE (10-12% gels) and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Membranes are incubated overnight at 4°C with primary antibodies against p-JNK, JNK, Nrf2, HO-1, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH). Recommended starting dilutions are typically 1:1000.
-
Secondary Antibody Incubation: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.
Cell Viability Assay (CCK-8)
-
Procedure: After treatment, Cell Counting Kit-8 (CCK-8) solution (10 µL) is added to each well of a 96-well plate and incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
-
Staining: Cells are harvested, washed with cold PBS, and resuspended in binding buffer. Cells are then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Analysis: Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
TUNEL Staining
-
Procedure: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis.
-
Analysis: TUNEL-positive cells are visualized and quantified using fluorescence microscopy.
Mitochondrial Membrane Potential (MMP) Assay (JC-1)
-
Staining: Cells are incubated with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Analysis: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial health and is measured using a fluorescence microscope or flow cytometer.
Epimedin C: A Comprehensive Technical Guide on its Therapeutic Potential in Alzheimer's Disease Models
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Epimedin C, a flavonoid glycoside derived from plants of the Epimedium genus, has emerged as a compound of interest due to its documented neuroprotective properties, primarily attributed to its antioxidant and anti-inflammatory effects. This technical guide provides an in-depth analysis of the current understanding and therapeutic potential of this compound in the context of AD, drawing upon direct evidence and data from the closely related compound, Icariin (B1674258), to build a comprehensive preclinical profile. This document outlines key molecular mechanisms, summarizes quantitative data from relevant experimental models, provides detailed experimental protocols, and visualizes the intricate signaling pathways potentially modulated by this compound.
Introduction: The Rationale for Investigating this compound in Alzheimer's Disease
Alzheimer's disease is pathologically characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and sustained neuroinflammation. These events collectively lead to synaptic dysfunction and progressive neuronal loss. This compound's potential as a therapeutic agent stems from its reported ability to counteract oxidative stress and inflammation, two key processes that exacerbate the core pathologies of AD. While direct studies on this compound in specific AD models are nascent, extensive research on Icariin, a structurally similar flavonoid from Epimedium, provides a strong rationale for its investigation. This guide will leverage data from Icariin to project the potential efficacy of this compound against the primary hallmarks of AD.
Potential Mechanisms of Action in Alzheimer's Disease
Attenuation of Amyloid-Beta Pathogenesis
The aggregation of Aβ peptides is a critical early event in AD pathology. Compounds that can inhibit this aggregation or reduce Aβ production are considered promising therapeutic candidates.
-
Inhibition of Aβ Aggregation: Studies on the related compound Icariin have demonstrated a dose-dependent inhibition of Aβ1-42 fibril formation.[1] This suggests that this compound may possess similar anti-amyloidogenic properties, potentially by directly binding to Aβ monomers or oligomers and preventing their conformational change into β-sheet-rich structures.
-
Downregulation of Aβ Production: Icariin has been shown to reduce Aβ burden by inhibiting the expression of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[2][3] It is plausible that this compound shares this mechanism, thereby lowering the overall production of neurotoxic Aβ peptides.
Inhibition of Tau Hyperphosphorylation
The hyperphosphorylation of the microtubule-associated protein tau leads to its dissociation from microtubules and aggregation into NFTs, disrupting neuronal transport and contributing to cell death.
-
Modulation of Tau Kinases: Glycogen synthase kinase-3β (GSK-3β) is a primary kinase responsible for the pathological phosphorylation of tau.[4] Icariin has been found to attenuate Aβ-induced tau hyperphosphorylation by activating the PI3K/Akt signaling pathway, which subsequently inhibits GSK-3β activity.[5] This leads to reduced phosphorylation at key pathological sites on the tau protein. Given its structural similarity, this compound is hypothesized to act on the same pathway.
Anti-Neuroinflammatory and Antioxidant Effects
Chronic neuroinflammation, mediated by activated microglia and astrocytes, and oxidative stress are known to accelerate AD progression.
-
Suppression of Microglial Activation: In AD, Aβ aggregates stimulate microglia to release pro-inflammatory cytokines such as TNF-α and IL-1β, creating a neurotoxic environment.[6] Flavonoids from Epimedium, including Icariin, have demonstrated potent anti-inflammatory effects, suggesting they can suppress this Aβ-induced microglial activation.[7]
-
Activation of the Nrf2/HO-1 Antioxidant Pathway: A key study has shown that this compound exerts neuroprotective effects against oxidative stress by inhibiting JNK phosphorylation and activating the Nrf2/HO-1 signaling pathway.[4] This pathway is a central regulator of the cellular antioxidant response, and its activation can protect neurons from Aβ-induced oxidative damage.
Quantitative Data Summary
The following tables summarize quantitative findings from studies on Icariin and this compound in relevant AD and neurodegeneration models. These data provide a preliminary basis for evaluating the potential therapeutic efficacy of this compound.
Table 1: In Vitro Effects of Epimedium Flavonoids on Alzheimer's Disease Pathologies
| Compound | Model System | Assay | Key Findings | Reference |
| Icariin | Aβ1-42 peptides | Thioflavin T (ThT) Assay | Dose-dependent inhibition of Aβ1-42 aggregation. | [1] |
| Icariin | PC12 cells (Aβ25-35-induced) | Western Blot | Significantly decreased tau hyperphosphorylation at Ser396, Ser404, and Thr205. | [5] |
| Icariin | PC12 cells (Aβ25-35-induced) | Western Blot | Increased p-Akt and decreased p-GSK-3β levels. | [5] |
| This compound | PC12 cells (H₂O₂-induced) | Western Blot | Significantly downregulated p-JNK; upregulated Nrf2 and HO-1. | [4] |
| This compound | PC12 cells (H₂O₂-induced) | CCK-8 Assay | Increased cell viability in a dose-dependent manner (1, 5, 10 µM). | [8] |
| This compound | PC12 cells (H₂O₂-induced) | Flow Cytometry | Significantly decreased apoptosis rate. | [4] |
Table 2: In Vivo Effects of Epimedium Flavonoids in Alzheimer's Disease Animal Models
| Compound | Animal Model | Assay | Key Findings | Reference |
| Icariin | APP/PS1 mice | Morris Water Maze | Significantly improved spatial learning and memory retention. | [9] |
| Icariin | APP/PS1 mice | ELISA | Reduced Aβ deposition in the hippocampus. | [9] |
| Icariin | APP/PS1 mice | Flow Cytometry | Modulated CD4+ T cell differentiation (immuno-inflammatory response). | [9] |
| Icariin | APP transgenic mice | Western Blot | Decreased expression of APP and BACE1. | [3] |
| Icariside II | APP/PS1 mice | Morris Water Maze | Enhanced learning and memory. | [10] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the efficacy of this compound in AD models.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
-
Objective: To quantify the effect of this compound on the kinetics of Aβ fibril formation.
-
Materials: Synthetic Aβ1-42 peptide, Hexafluoroisopropanol (HFIP), Dimethyl sulfoxide (B87167) (DMSO), Thioflavin T (ThT), Phosphate (B84403) buffer (pH 7.4), 96-well black, clear-bottom microplates.
-
Procedure:
-
Aβ1-42 Preparation: Solubilize Aβ1-42 peptide in HFIP and evaporate to form a thin film. Re-suspend the peptide film in DMSO to create a stock solution.
-
Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing Aβ1-42 (final concentration 10 µM), ThT (final concentration 20 µM) in phosphate buffer.
-
Treatment: Add this compound (dissolved in DMSO) to the reaction mixtures at various final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals using a microplate reader.
-
Data Analysis: Plot fluorescence intensity versus time. The lag time for nucleation and the maximum fluorescence intensity are used to evaluate the extent of fibrillization.
-
In Vitro Tau Hyperphosphorylation Assay in Neuronal Cells
-
Objective: To determine if this compound can inhibit tau hyperphosphorylation in a cellular context.
-
Materials: SH-SY5Y neuroblastoma cell line, cell culture medium, Aβ1-42 oligomers (as inducer), this compound, lysis buffer, primary antibodies (e.g., anti-pTau Ser396, anti-pTau Ser202/Thr205, anti-total Tau, anti-pGSK-3β, anti-GSK-3β, anti-pAkt, anti-Akt), secondary antibodies, Western blot reagents and equipment.
-
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells to ~80% confluency. Pre-treat cells with various concentrations of this compound for 2 hours.
-
Induction of Tau Phosphorylation: Add pre-aggregated Aβ1-42 oligomers to the cell culture medium and incubate for 24 hours to induce tau hyperphosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine protein concentration of the lysates. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total tau, as well as kinases of the PI3K/Akt/GSK-3β pathway.
-
Quantification: Detect protein bands using chemiluminescence and quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
Assessment of Neuroinflammation in a Microglial Cell Line
-
Objective: To evaluate the anti-inflammatory effects of this compound on microglia activated by Aβ.
-
Materials: BV-2 microglial cell line, cell culture medium, Lipopolysaccharide (LPS) or Aβ1-42 fibrils, this compound, ELISA kits for TNF-α and IL-1β, Griess reagent for nitric oxide (NO) measurement.
-
Procedure:
-
Cell Culture and Treatment: Plate BV-2 cells and allow them to adhere. Pre-treat cells with this compound at desired concentrations for 1 hour.
-
Activation: Stimulate the cells with LPS (100 ng/mL) or Aβ1-42 fibrils (5 µM) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Use the Griess reagent to measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant as an indicator of NO production.
-
Data Analysis: Compare the levels of cytokines and NO in this compound-treated groups to the vehicle-treated, Aβ-stimulated group.
-
Visualizing the Molecular Pathways and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a proposed experimental workflow for evaluating this compound.
Signaling Pathways
References
- 1. A novel antagonistic role of natural compound icariin on neurotoxicity of amyloid β peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Icariin, an Up-and-Coming Bioactive Compound Against Neurological Diseases: Network Pharmacology-Based Study and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective activities of icariin in rodent models of Alzheimer’s disease: a systematic review and meta-analysis - Kan - Longhua Chinese Medicine [lcm.amegroups.org]
- 4. Natural products against tau hyperphosphorylation‐induced aggregates: Potential therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icariin attenuates β-amyloid-induced neurotoxicity by inhibition of tau protein hyperphosphorylation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of TNF-α in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icariin Ameliorates Neuropathological Changes, TGF-β1 Accumulation and Behavioral Deficits in a Mouse Model of Cerebral Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term icariin treatment ameliorates cognitive deficits via CD4+ T cell-mediated immuno-inflammatory responses in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The active metabolite of Epimedii Folium promotes hippocampal neurogenesis in APP/PS1 mice by alleviating mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Epimedin C: A Novel Therapeutic Avenue for Type 2 Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Type 2 Diabetes Mellitus (T2DM) constitutes a significant global health challenge, necessitating the exploration of novel therapeutic agents. Epimedin C, a flavonoid derived from the herb Epimedium, has emerged as a promising candidate for the management of T2DM. This technical guide provides a comprehensive overview of the current understanding of this compound's role in treating T2DM, with a focus on its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols are provided to facilitate further research, and key signaling pathways are visualized to elucidate the molecular interactions underlying its therapeutic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of new anti-diabetic therapies.
Introduction
The prevalence of Type 2 Diabetes Mellitus is escalating worldwide, characterized by insulin (B600854) resistance and progressive beta-cell dysfunction. Current therapeutic strategies, while effective, are often associated with limitations, including side effects and secondary failure. This underscores the urgent need for innovative and safer therapeutic options. Natural products have historically been a rich source of new drugs, and flavonoids, in particular, have garnered attention for their diverse pharmacological activities, including anti-diabetic properties.
This compound, a major flavonoid constituent of the Epimedium genus, has been traditionally used in herbal medicine. Recent scientific investigations have begun to unravel its potential in the context of T2DM. This guide synthesizes the findings of a key preclinical study investigating the hypoglycemic effects of this compound in a T2DM mouse model, providing a detailed analysis of its impact on glucose homeostasis, lipid metabolism, and oxidative stress.
Quantitative Data Summary
The following tables summarize the significant quantitative outcomes from a preclinical study evaluating the efficacy of this compound (30 mg·kg⁻¹) in a mouse model of Type 2 Diabetes. The data presented showcases the compound's potent anti-diabetic effects across various biochemical parameters.
Table 1: Effects of this compound on Glucose Homeostasis and Insulin Resistance
| Parameter | Model Control (MC) Group | This compound (30 mg·kg⁻¹) Group (EC30) | Percentage Change vs. MC | Significance (p-value) |
| Fasting Blood Glucose (FBG) | Significantly elevated | Significantly lower | ↓ | < 0.05[1][2][3] |
| HOMA-IR | Significantly elevated | Significantly lower | ↓ | < 0.05[1][2][3] |
| Oral Glucose Tolerance | Impaired | Significantly improved | ↓ | < 0.05[1][2][3] |
| Hepatic Glycogen (B147801) | Significantly lower | Notably higher | ↑ | < 0.05[1][2][3] |
| Serum Insulin | Lower | Notably higher | ↑ | < 0.05[1][2][3] |
Table 2: Effects of this compound on Lipid Profile and Oxidative Stress Markers
| Parameter | Model Control (MC) Group | This compound (30 mg·kg⁻¹) Group (EC30) | Percentage Change vs. MC | Significance (p-value) |
| LDL-C | Significantly higher | Significantly lower | ↓ | < 0.05[1][2][3] |
| HDL-C | Lower | Notably higher | ↑ | < 0.05[1][2][3] |
| Malondialdehyde (MDA) | Significantly higher | Significantly lower | ↓ | < 0.05[1][2][3] |
| Superoxide Dismutase (SOD) | Lower | Notably higher | ↑ | < 0.05[1][2][3] |
| Glutathione Peroxidase (GSH-Px) | Lower | Notably higher | ↑ | < 0.05[1][2][3] |
Mechanism of Action
Proteomic analysis of liver tissue from the T2DM mouse model revealed that this compound exerts its therapeutic effects through the regulation of key proteins involved in glucose and lipid metabolism.[1][2][3]
Regulation of Gluconeogenesis and Insulin Signaling
This compound was found to down-regulate the expression of cytosolic phosphoenolpyruvate (B93156) carboxykinase (Pck1).[1][2][3] Pck1 is a rate-limiting enzyme in hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources. By inhibiting Pck1, this compound helps to reduce excessive glucose production in the liver, thereby contributing to lower fasting blood glucose levels.[1][2][3] Pck1 is also implicated in the insulin signaling pathway, and its downregulation by this compound suggests an improvement in insulin sensitivity.[1][2]
Modulation of Lipid Metabolism
The study also demonstrated that this compound up-regulates the expression of three key proteins involved in lipid metabolism:
-
Group XIIB secretory phospholipase A2-like protein (Pla2g12b)
-
Apolipoprotein B-100 (Apob)
These proteins play crucial roles in fat digestion, fatty acid degradation, and the assembly and secretion of lipoproteins.[1][2] The upregulation of these proteins by this compound suggests a mechanism for alleviating liver lipotoxicity, a common complication in T2DM.[1][2][3]
Signaling Pathways
The following diagrams illustrate the known and potential signaling pathways through which this compound may exert its anti-diabetic effects.
Caption: this compound's inhibition of Pck1 expression.
Caption: this compound's role in lipid metabolism.
Potential Additional Mechanisms (Hypothetical)
Based on the known activities of other flavonoids, this compound may also influence other key pathways involved in T2DM. Further research is required to confirm these hypotheses.
Caption: Potential additional mechanisms of this compound.
Detailed Experimental Protocols
The following sections provide a detailed methodology for the key experiments cited in this guide, based on established protocols in the field.
Animal Model of Type 2 Diabetes
A widely used and relevant model for T2DM that mimics the human condition of diet-induced obesity and subsequent hyperglycemia was employed.
-
Animal Strain: Male Kunming (KM) mice, 4 weeks old.
-
Induction of T2DM:
-
High-Fat Diet (HFD): Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 4-8 weeks to induce obesity and insulin resistance.
-
Streptozotocin (STZ) Injection: Following the HFD period, mice are intraperitoneally injected with a low dose of STZ (e.g., 30-40 mg/kg body weight) dissolved in citrate (B86180) buffer (pH 4.5) for five consecutive days. STZ is a chemical that is toxic to pancreatic beta-cells, and a low dose in HFD-fed mice induces a state of relative insulin deficiency, characteristic of T2DM.
-
-
Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels. Mice with FBG levels consistently above 11.1 mmol/L are considered diabetic and included in the study.
-
Treatment: Diabetic mice are randomly assigned to groups and treated with this compound (e.g., 30 mg·kg⁻¹ daily by oral gavage) or vehicle control for a specified period (e.g., 4 weeks).
Caption: Experimental workflow for the T2DM mouse model.
Biochemical Assays
-
Fasting Blood Glucose (FBG): Blood is collected from the tail vein after a 12-hour fast, and glucose levels are measured using a standard glucometer.
-
Oral Glucose Tolerance Test (OGTT): After a 12-hour fast, mice are orally administered a glucose solution (2 g/kg body weight). Blood glucose levels are measured at 0, 30, 60, and 120 minutes post-administration.
-
HOMA-IR: Calculated using the formula: [Fasting insulin (μU/L) × Fasting glucose (mmol/L)] / 22.5.
-
Serum Insulin, LDL-C, HDL-C: Measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Hepatic Glycogen: Liver tissue is homogenized, and glycogen content is determined using a glycogen assay kit.
-
MDA, SOD, GSH-Px: Liver tissue is homogenized, and the levels of these oxidative stress markers are measured using specific colorimetric assay kits.
Proteomic Analysis
-
Sample Preparation: Liver tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C. Proteins are extracted from the tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a Bradford or BCA protein assay.
-
Digestion: Proteins are reduced, alkylated, and then digested into peptides using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine the amino acid sequence of the peptides.
-
Data Analysis: The MS/MS data is searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot or Sequest) to identify and quantify the proteins present in the samples. Differentially expressed proteins between the treatment and control groups are identified based on statistical analysis.
Caption: General workflow for proteomic analysis.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for Type 2 Diabetes Mellitus. Its multifaceted mechanism of action, involving the suppression of hepatic gluconeogenesis, improvement of insulin signaling, and alleviation of liver lipotoxicity, positions it as a promising candidate for further development. The quantitative data from preclinical studies robustly supports its efficacy in improving key diabetic markers.
Future research should focus on:
-
Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects with T2DM.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Mechanism Elucidation: To confirm the hypothetical mechanisms of action, including its effects on AMPK, PTP1B, GLP-1, and SGLT1, and to further delineate the downstream signaling cascades.
-
Structure-Activity Relationship Studies: To identify the key structural features of this compound responsible for its anti-diabetic activity, which could guide the synthesis of more potent and selective analogs.
This technical guide provides a solid foundation for the continued investigation of this compound as a novel and effective treatment for Type 2 Diabetes Mellitus. The detailed methodologies and visualized pathways are intended to accelerate research efforts and contribute to the development of the next generation of anti-diabetic drugs.
References
The Pharmacokinetic Profile of Epimedin C: A Technical Guide to Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epimedin C, a key bioactive flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant scientific interest for its potential therapeutic applications, including the treatment of cardiovascular diseases and bone loss.[1] A thorough understanding of its bioavailability and pharmacokinetic properties is paramount for the development of effective and safe therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data and detailed experimental methodologies.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been investigated in preclinical studies, primarily in rats. The data reveals significant differences in bioavailability depending on the route of administration and the formulation. The following tables summarize the key pharmacokinetic parameters from published studies.
| Administration Route | Dosage | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Animal Model | Reference |
| Intravenous (i.v.) | 1 mg/kg | Pure Compound | - | - | - | - | - | Rat | [1] |
| Oral (p.o.) | Not Specified | Pure Compound | - | - | - | - | ~0.58 | Rat | [1] |
| Oral (p.o.) | 10 g/kg | Herba Epimedii Extract | 4.11 ± 0.08 µg/mL | ~0.25 | - | - | ~0.13 | Rat | [1][2] |
| Intramuscular (i.m.) | 0.33 mg/kg | Pure Compound | - | ~10 min | - | - | ~100 | Rat | [3] |
| Intramuscular (i.m.) | 0.33 mg/kg | Purified Herba Epimedii Extract (CKZ) | - | ~10 min | Significantly Increased vs. Pure Compound | - | - | Rat | [3] |
Key Observations:
-
Low Oral Bioavailability: this compound exhibits very low oral bioavailability, estimated to be around 0.58% for the pure compound and even lower (0.13%) when administered as part of a Herba Epimedii extract.[1] This suggests extensive first-pass metabolism or poor absorption from the gastrointestinal tract.
-
High Intramuscular Bioavailability: In stark contrast to oral administration, intramuscular injection of this compound results in rapid absorption and extremely high absolute bioavailability, approaching 100%.[3]
-
Influence of Formulation: The presence of other herbal components in Herba Epimedii extracts appears to suppress the oral bioavailability of this compound.[1] Conversely, when administered intramuscularly as a purified extract, other components seem to enhance its absorption.[3]
-
Rapid Absorption and Slow Elimination: Following intravenous administration, this compound shows rapid distribution and slow elimination.[1] After intramuscular injection, peak plasma concentrations are reached in approximately 10 minutes.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the pharmacokinetic studies of this compound.
Pharmacokinetic Study in Rats (Oral and Intravenous Administration)
This protocol is based on the methodology described by Lee et al., 2014.[1]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration:
-
Intravenous (i.v.): this compound is dissolved in a suitable vehicle and administered via the femoral vein at a dose of 1 mg/kg.
-
Oral (p.o.): A suspension of pure this compound or Herba Epimedii extract is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points before and after drug administration.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Liquid-liquid extraction with ethyl acetate (B1210297) is performed to isolate this compound and an internal standard (e.g., carbamazepine) from the plasma matrix.
-
The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
-
Analytical Method:
-
Quantification is achieved using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Chromatography: Separation is performed on a reverse-phase C18 column.
-
Mass Spectrometry: Detection is carried out using electrospray ionization in positive-ion mode with multiple reaction monitoring (MRM). The mass transition for this compound is monitored at m/z 823.4 → 313.1.[1]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Intestinal Absorption and Metabolism Study
This section is based on the study by Jin et al., which investigated the biotransformation of Epimedium flavonoids.[4]
-
In Vitro Incubation with Intestinal Flora:
-
Fecal contents from rats are collected and cultured under anaerobic conditions to obtain a suspension of intestinal bacteria.
-
This compound is incubated with the bacterial suspension.
-
Samples are collected at different time points to measure the rate of hydrolysis.
-
-
In Vitro Incubation with Intestinal Enzymes:
-
The duodenum and jejunum of rats are excised, and the mucosa is scraped to prepare an enzyme solution.
-
This compound is incubated with the intestinal enzyme preparations.
-
The hydrolysis of this compound is monitored over time.
-
-
In Situ Intestinal Perfusion:
-
An anesthetized rat is prepared, and a segment of the intestine (duodenum, jejunum, ileum, or colon) is cannulated.
-
A solution containing this compound is perfused through the intestinal segment at a constant flow rate.
-
Samples of the perfusate are collected from the outlet cannula to determine the amount of absorbed drug.
-
-
Analytical Method: The concentrations of this compound and its metabolites are determined by a validated analytical method, such as HPLC or LC-MS/MS.
Metabolism and Absorption Mechanisms
The poor oral bioavailability of this compound is largely attributed to its extensive metabolism and poor permeability across the intestinal epithelium.
Metabolic Pathway: Hydrolysis
In vitro studies have demonstrated that this compound is subject to hydrolysis by intestinal flora and enzymes.[4] This process involves the cleavage of glycosidic bonds, leading to the formation of secondary glycosides or the aglycone. This metabolic transformation is a critical step that can influence the subsequent absorption and bioactivity of the compound.
Caption: Metabolic hydrolysis of this compound in the intestine.
Intestinal Permeability and Efflux Transporters
Studies using the Caco-2 cell monolayer model, a well-established in vitro model for predicting human intestinal absorption, have shown that this compound has very poor intrinsic permeability.[5] The apparent permeability coefficient (Papp) for this compound is low, suggesting that it is poorly absorbed via passive diffusion.[5]
Furthermore, evidence suggests the involvement of apical efflux transporters in limiting the absorption of this compound. The use of inhibitors such as verapamil (B1683045) (a P-glycoprotein inhibitor) and dipyridamole (B1670753) significantly increased the absorptive permeability and decreased the secretory permeability of this compound across Caco-2 cell monolayers.[5] This indicates that this compound is a substrate for efflux transporters that actively pump the compound back into the intestinal lumen, thereby reducing its net absorption.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: Workflow for a preclinical pharmacokinetic study.
Signaling Pathways
While the direct involvement of specific signaling pathways in the ADME of this compound is not yet fully elucidated, research has shown that this compound can modulate intracellular signaling cascades in the context of its therapeutic effects. For instance, in neurodegenerative disease models, this compound has been shown to exert neuroprotective effects by mediating the JNK/Nrf2/HO-1 signaling pathway.[6] Further research is warranted to investigate whether these or other signaling pathways play a role in regulating the expression or activity of drug transporters and metabolizing enzymes that influence the pharmacokinetics of this compound.
Conclusion
This compound is a promising bioactive compound with significant therapeutic potential. However, its clinical development is hampered by its very low oral bioavailability. The current body of evidence strongly suggests that this is a result of a combination of poor intestinal permeability, extensive presystemic metabolism through hydrolysis, and active efflux by intestinal transporters. Future research should focus on strategies to overcome these limitations, such as the development of novel formulations (e.g., nanoformulations), co-administration with absorption enhancers or inhibitors of efflux transporters, or the design of prodrugs with improved physicochemical properties. A deeper understanding of the interplay between its metabolism, transport, and potential modulation of signaling pathways will be crucial for unlocking the full therapeutic potential of this compound.
References
- 1. Pharmacokinetics and oral bioavailability of this compound after oral administration of this compound and Herba Epimedii extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics and Bioavailability of this compound in Rat after Intramuscular Administration of this compound, a Combination of Four Flavonoid Glycosides and Purified Herba Epimedii Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal Absorption and Metabolism of Epimedium Flavonoids in Osteoporosis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Mechanism of Intestinal Absorption of Epimedins A, B and C in the Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Epimedin C: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Epimedin C, a key flavonoid glycoside isolated from plants of the Epimedium genus. This document summarizes its physicochemical properties, explores its multifaceted biological activities, and details the experimental protocols used to elucidate its mechanisms of action. The information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential.
Physicochemical Properties of this compound
This compound is a significant bioactive compound found in several species of Epimedium, a plant with a long history of use in traditional medicine. Its fundamental properties are summarized below.
| Property | Value | References |
| CAS Number | 110642-44-9 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₃₉H₅₀O₁₉ | [2][3][5][6][7][8] |
| Molecular Weight | 822.80 g/mol | [1][2][5][6][7][8] |
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, including neuroprotective, osteogenic, immunomodulatory, and anticancer effects. These activities are mediated through various signaling pathways.
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent. Studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis by modulating the JNK/Nrf2/HO-1 signaling pathway.[1][2][9][10]
Osteogenic and Osteoblastic Proliferation
This compound has been shown to stimulate osteoblast proliferation and differentiation, suggesting its potential in the treatment of bone loss and osteoporosis.[8] It modulates key signaling pathways involved in bone formation, including the BMP2/Runx2 and PI3K/AKT/RUNX2 pathways.[5][11][12]
Immunomodulatory and Anti-inflammatory Effects
This compound exhibits immunomodulatory activities, including the enhancement of lymphocyte proliferation.[4] It has also been shown to inhibit airway inflammation in preclinical models of asthma by modulating the balance of T-helper cells, specifically Th9 and Treg cells, through the negative regulation of the noncanonical NF-κB and MAPK signaling pathways.[6]
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has been found to inhibit the proliferation of hepatoma cells by downregulating the expression of c-Myc, cyclin D1, and c-fos, while upregulating the expression of CDK inhibitors p21 and p27.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.
Cell Viability and Proliferation Assays
1. MTT Assay for Osteoblast Proliferation
-
Cell Line: Primary osteoblasts or osteoblast-like cell lines (e.g., UMR-106).
-
Seeding: Plate cells in 96-well plates at a density of 5 × 10³ cells/well and culture for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) or a vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell proliferation rate relative to the control group.[3]
2. CCK-8 Assay for Cell Viability
-
Cell Line: MC3T3-E1 cells or other relevant cell lines.
-
Seeding: Seed cells in 96-well plates at a density of 3 × 10³ cells/well.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified period (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours in a CO₂ incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Determine cell viability as a percentage of the control group.[11][12]
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture: Culture MC3T3-E1 cells and treat with this compound (e.g., 10 and 20 µM) and/or an inducing agent like dexamethasone (B1670325) for 5 days.
-
Cell Lysis: Lyse the cells to release intracellular ALP.
-
Assay: Use an ALP assay kit to measure the enzymatic activity.
-
Measurement: Read the absorbance at 405 nm with a microplate reader.
-
Staining (Optional): For visualization, fix cells and use a BCIP/NBT kit for ALP staining.[11][12]
Western Blot Analysis for Signaling Proteins
-
Cell Treatment and Lysis: Treat cells (e.g., PC12 cells) with this compound and/or an inducing agent (e.g., H₂O₂). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, Nrf2, HO-1, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[2]
This technical guide provides a foundational understanding of this compound, offering valuable insights for further research and development. The detailed protocols and pathway diagrams serve as a practical resource for scientists investigating the therapeutic applications of this promising natural compound.
References
- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteoblastic proliferative activity of Epimedium brevicornum Maxim. - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound modulates the balance between Th9 cells and Treg cells through negative regulation of noncanonical NF-κB pathway and MAPKs activation to inhibit airway inflammation in the ovalbumin-induced murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects dexamethasone-induced osteoblasts through NRF1/RhoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO‑1 signaling pathway to prevent neurodegenerative diseases | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Alleviates Glucocorticoid-Induced Suppression of Osteogenic Differentiation by Modulating PI3K/AKT/RUNX2 Signaling Pathway [frontiersin.org]
- 12. This compound Alleviates Glucocorticoid-Induced Suppression of Osteogenic Differentiation by Modulating PI3K/AKT/RUNX2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Epimedin C by HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epimedin C is a key bioactive flavonoid found in various species of the genus Epimedium, commonly known as Horny Goat Weed. It, along with other related compounds like icariin (B1674258), is often used as a marker for the quality control of raw herbal materials and finished pharmaceutical products.[1] This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The method is suitable for the determination of this compound in herbal extracts and formulated products.
Principle
The method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used with a gradient elution of a mobile phase consisting of an acidified aqueous solution and an organic solvent (typically acetonitrile). The Diode Array Detector (DAD) allows for the specific detection and quantification of this compound at its maximum absorption wavelength, ensuring sensitivity and selectivity. Quantification is typically performed using an external standard method by constructing a calibration curve from reference standards of known concentrations.
Experimental Protocols
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, online degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
Ethanol (analytical grade)
-
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of this compound. Researchers may need to optimize these conditions based on their specific instrumentation and sample matrix.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Shim-Pack RP18 | Hypersil BDS-C18 | Hypersil ODS2 |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: Water with 0.05% Phosphoric acidB: Acetonitrile | Acetonitrile - 0.4% Acetic acid (25:75, v/v) |
| Gradient Program | 0-3 min, 20% B3-15 min, 20-30% B15-30 min, 30-90% B30-35 min, 90% B35-40 min, 90-20% B[2] | Gradient elution (specific gradient not detailed in the source)[3] | Isocratic |
| Flow Rate | 0.75 mL/min[2] | 1.0 mL/min | Not specified |
| Column Temperature | 30°C[2] | Not specified | Not specified |
| Detection Wavelength | 274 nm[2] | 272 nm[3] | 260 nm[4] |
| Injection Volume | 10 µL[2] | Not specified | Not specified |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from, for example, 5 to 200 µg/mL.[5] These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Mill the dried plant material into a fine powder.
-
Accurately weigh about 0.2 g of the powdered sample into a centrifuge tube.[2]
-
Add 8 mL of 70% aqueous ethanol.[2]
-
Sonicate the mixture for a specified period (e.g., 30 minutes, repeated 3 times).[2]
-
Centrifuge the extract at a high speed (e.g., 13,500 g) for 5 minutes.[2]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[2]
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of the powder equivalent to a specific dose of the active ingredient into a volumetric flask.
-
Add a suitable extraction solvent (e.g., methanol).
-
Sonicate for 10-15 minutes to ensure complete extraction of this compound.[6]
-
Dilute to volume with the extraction solvent and mix well.
-
Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial.[6]
Method Validation Data
The following tables summarize typical method validation parameters, demonstrating the reliability of the HPLC-DAD method for this compound quantification.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound | 0.05 - 4.0 | > 0.999 | - | 0.05 | [4] |
Table 2: Precision
| Analyte | Concentration Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference |
| This compound | Not specified | < 2% | < 2% | [6] |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration | Recovery (%) | RSD (%) | Reference |
| This compound | Not specified | 96.22 - 104.80 | < 3 | [6] |
| This compound | Not specified | 99.7 | 1.5 | [3] |
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Inject the prepared sample solutions. Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve equation.
System Suitability
Before starting the analysis, perform a system suitability test by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak area and retention time should typically be less than 2%.
Experimental Workflow and Diagrams
Caption: Experimental workflow for HPLC-DAD analysis of this compound.
Conclusion
The described HPLC-DAD method is a reliable and robust approach for the quantitative determination of this compound in various matrices. The protocol and validation data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this analytical technique for quality control and research purposes. Adherence to proper method validation procedures according to ICH guidelines is crucial to ensure the accuracy and reliability of the results.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-DAD Fingerprints Combined With Multivariate Analysis of Epimedii Folium From Major Producing Areas in Eastern Asia: Effect of Geographical Origin and Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of this compound and icariin in Herba Epimedii by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in rat plasma by reversed-phase high-performance chromatography after oral administration of Herba Epimedii extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Simultaneous quantification of eurycomanone, this compound and icariin in film coated tablets containing Radix Eurycomae longifoliae extract and Herba Epimedii extract using HPLC – DAD [pharmacia.pensoft.net]
Application Note: Quantitative Analysis of Epimedin C in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Epimedin C in plasma. This compound is a primary bioactive flavonoid glycoside found in plants of the Epimedium genus, known for various pharmacological activities. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in negative ion mode. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalysis.
Principle
This method employs liquid chromatography (LC) to separate this compound from endogenous plasma components. The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. Quantification is achieved by comparing the peak area ratio of this compound to that of a known concentration of an internal standard.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Carbamazepine (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
LC System: UPLC or HPLC system capable of gradient elution.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions
-
Column: CORTECS® C18 (4.6 mm × 150 mm, 2.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 9.0 | 20 |
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: -4500 V
-
Temperature: 500 °C
-
Nebulizer Gas: 50 psi
-
Heater Gas: 50 psi
Table 1: MRM Transitions and Parameters Note: The MRM transition for this compound is based on its molecular weight and common fragmentation patterns for flavonoids. The transition for Carbamazepine is well-established and is typically analyzed in positive mode; for the purpose of this protocol in negative mode, a suitable alternative IS or polarity switching would be necessary in a real application. This table provides a representative setup.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 821.3 | 675.2 | 150 | -35 |
| Carbamazepine (IS) | 235.1 (as [M-H]⁻) | 192.0 | 150 | -25 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Carbamazepine in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Carbamazepine stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (blank, standard, QC, or unknown) into 1.5 mL microcentrifuge tubes.
-
Add 20 µL of the IS working solution (100 ng/mL Carbamazepine) to each tube (except for blank matrix checks) and vortex briefly.
-
Add 300 µL of cold acetonitrile (the precipitating agent) to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
Method Validation Summary
The performance of the method was evaluated according to standard bioanalytical method validation guidelines. The results are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| LLOQ | <10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD%) | < 10.9% |
| Accuracy (% Bias) | -5.6% to 13.0% |
| Recovery | 60.7% to 99.8% |
| Matrix Effect | 93.1% to 119.8% |
| Stability | Stable at room temp (2h), 3 freeze-thaw cycles, and in autosampler (12h) |
Data synthesized from a study quantifying multiple compounds including this compound in rat plasma.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a drug development or research setting. The validation data confirms that the method is accurate, precise, and robust for its intended purpose.
Application Notes and Protocols for In Vitro Cell Culture Assays of Epimedin C Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epimedin C, a principal flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have highlighted its potential therapeutic applications, including neuroprotective, osteogenic, and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for a range of in vitro cell culture assays to evaluate the bioactivity of this compound, facilitating further research and drug discovery efforts.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative parameters for various in vitro assays investigating the activity of this compound.
Table 1: Neuroprotective Activity of this compound in PC12 Cells
| Assay | Cell Line | Inducing Agent | This compound Concentrations | Key Findings | Reference |
| Cell Viability (CCK-8) | PC12 | H₂O₂ (150 µM) | 1, 5, 10 µM | Increased cell survival rate.[1] | [1] |
| Cytotoxicity (LDH Release) | PC12 | H₂O₂ (150 µM) | 1, 5, 10 µM | Decreased LDH release. | [1] |
| Oxidative Stress (ROS, MDA) | PC12 | H₂O₂ (150 µM) | 1, 5, 10 µM | Reduced intracellular ROS and MDA levels. | [1] |
| Apoptosis (Flow Cytometry, TUNEL) | PC12 | H₂O₂ (150 µM) | 1, 5, 10 µM | Inhibited apoptosis.[1] | [1] |
| Western Blot (JNK/Nrf2/HO-1) | PC12 | H₂O₂ (150 µM) | 10 µM | Downregulated p-JNK; upregulated Nrf2 and HO-1.[1] | [1] |
Table 2: Osteogenic Activity of this compound in MC3T3-E1 Cells
| Assay | Cell Line | Inducing Agent | This compound Concentrations | Key Findings | Reference |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | Dexamethasone (DEX) | 10, 20 µM | Enhanced ALP activity.[2][3] | [2][3] |
| Mineralization (Alizarin Red S) | MC3T3-E1 | Dexamethasone (DEX) | 10, 20 µM | Increased matrix mineralization.[2] | [2] |
| Western Blot (PI3K/AKT/RUNX2) | MC3T3-E1 | Dexamethasone (DEX) | 10, 20 µM | Stimulated PI3K and AKT signaling; enhanced RUNX2 expression.[2] | [2] |
| Western Blot (BMP-2/Runx2) | Osteoblasts | Lipopolysaccharide (LPS) | Not specified | Upregulated BMP-2 and Runx2 expression.[4] | [4] |
Table 3: Anti-inflammatory and Immunomodulatory Activity of this compound
| Assay | Cell Line | Inducing Agent | This compound Concentrations | Key Findings | Reference |
| NF-κB Signaling | Not specified | Lipopolysaccharide (LPS) | Not specified | Extracts containing this compound inhibited the TLR4/MD-2 mediated NF-κB pathway. | |
| cGAS-STING Pathway Activation | NK-92, primary NK cells | Not applicable | Not specified | Activated the cGAS-STING signaling pathway, enhancing NK cell activity. |
Experimental Protocols
I. Neuroprotective Activity Assays
Cell Line: PC12 (rat adrenal pheochromocytoma) cells.
1. Cell Viability Assay (CCK-8)
-
Objective: To assess the effect of this compound on the viability of H₂O₂-induced PC12 cells.
-
Materials:
-
PC12 cells
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.[1]
-
Induce oxidative stress by adding H₂O₂ (final concentration 150 µM) to the wells (excluding the control group) and incubate for 4 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. Cytotoxicity Assay (LDH Release)
-
Objective: To measure the cytotoxicity of H₂O₂ in PC12 cells and the protective effect of this compound by quantifying lactate (B86563) dehydrogenase (LDH) release.
-
Materials:
-
Treated PC12 cells from the viability assay setup
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
-
-
Protocol:
-
Following treatment with this compound and H₂O₂, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the effect of this compound on intracellular ROS levels in H₂O₂-stimulated PC12 cells.
-
Materials:
-
PC12 cells
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Fluorescence microscope or microplate reader
-
-
Protocol:
-
Seed and treat PC12 cells with this compound and H₂O₂ as described for the cell viability assay.
-
After treatment, wash the cells with serum-free medium.
-
Load the cells with DCFH-DA (e.g., 10 µM) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microscope or microplate reader.
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To determine the effect of this compound on the apoptosis of H₂O₂-induced PC12 cells.
-
Materials:
-
Treated PC12 cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat PC12 cells with this compound and H₂O₂ as previously described.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
5. Western Blot Analysis of the JNK/Nrf2/HO-1 Signaling Pathway
-
Objective: To investigate the molecular mechanism of this compound's neuroprotective effect.
-
Materials:
-
Treated PC12 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-JNK, JNK, Nrf2, HO-1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
II. Osteogenic Differentiation Assays
Cell Line: MC3T3-E1 (mouse pre-osteoblastic) cells.
1. Alkaline Phosphatase (ALP) Activity Assay
-
Objective: To evaluate the effect of this compound on the early osteogenic differentiation of MC3T3-E1 cells.
-
Materials:
-
MC3T3-E1 cells
-
α-MEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Osteogenic induction medium (α-MEM containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
Dexamethasone (DEX)
-
This compound
-
ALP Activity Assay Kit (p-nitrophenyl phosphate-based)
-
Microplate reader
-
-
Protocol:
-
Seed MC3T3-E1 cells in 24-well plates and culture until confluent.
-
Induce osteogenic differentiation by replacing the growth medium with osteogenic induction medium.
-
Treat the cells with DEX (to suppress differentiation) and co-treat with this compound (e.g., 10, 20 µM) for a specified period (e.g., 7-14 days), changing the medium every 2-3 days.[2]
-
Lyse the cells and measure ALP activity using a pNPP-based colorimetric assay according to the manufacturer's protocol.
-
Normalize ALP activity to the total protein content of each sample.
-
2. Mineralization Assay (Alizarin Red S Staining)
-
Objective: To assess the effect of this compound on the late-stage osteogenic differentiation and matrix mineralization of MC3T3-E1 cells.
-
Materials:
-
Treated MC3T3-E1 cells from the ALP assay setup (cultured for a longer period, e.g., 21 days)
-
4% Paraformaldehyde (PFA)
-
Alizarin Red S (ARS) staining solution (e.g., 2%, pH 4.2)
-
Microscope
-
-
Protocol:
-
After 21 days of treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash the cells with deionized water.
-
Stain the cells with Alizarin Red S solution for 20-30 minutes.
-
Wash away the excess stain with deionized water.
-
Visualize the calcium deposits (stained red) under a microscope.
-
For quantification, the stain can be eluted (e.g., with 10% cetylpyridinium (B1207926) chloride) and the absorbance measured.
-
3. Western Blot Analysis of the PI3K/AKT/RUNX2 Signaling Pathway
-
Objective: To elucidate the signaling pathway involved in this compound-induced osteogenesis.
-
Materials:
-
Treated MC3T3-E1 cells
-
Western blot reagents and equipment as listed previously
-
Primary antibodies (p-PI3K, PI3K, p-AKT, AKT, RUNX2, β-actin)
-
-
Protocol:
-
Follow the general Western blot protocol as described for the neuroprotection assays.
-
Use primary antibodies specific for the key proteins in the PI3K/AKT/RUNX2 pathway.
-
Analyze the changes in the phosphorylation status of PI3K and AKT, and the expression level of RUNX2.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Neuroprotective signaling pathway of this compound.
Caption: Osteogenic signaling pathway of this compound.
Experimental Workflow Diagrams
Caption: Experimental workflow for the CCK-8 cell viability assay.
Caption: Experimental workflow for Alizarin Red S mineralization assay.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Epimedin C in PC12 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Epimedin C in experiments involving the PC12 rat pheochromocytoma cell line, a common model for neuronal studies. The protocols detailed below are based on established research demonstrating the neuroprotective effects of this compound against oxidative stress.
Quantitative Data Summary: this compound Dosage and Effects on PC12 Cells
The following table summarizes the key quantitative parameters for the application of this compound in PC12 cell line experiments, primarily focusing on its protective role against hydrogen peroxide (H₂O₂)-induced oxidative stress.
| Parameter | Value | Experimental Context | Outcome |
| This compound Pre-treatment Concentrations | 1, 5, and 10 µM[1][2][3][4][5] | 24-hour pre-treatment before H₂O₂ exposure[1][2][3][5] | Dose-dependent increase in cell viability, with 10 µM showing the most significant protective effect.[1][4] |
| Optimal Protective Concentration | 10 µM[1][4] | Protection against H₂O₂-induced cytotoxicity[1][4] | Significantly improved cell survival rates and reduced oxidative damage.[1][4] |
| Oxidative Stress Inducer | 150 µM H₂O₂[1][2][3][5] | 4-hour exposure to induce oxidative stress and apoptosis[1][2][3][5] | Significant increase in apoptosis, LDH release, and levels of malondialdehyde (MDA) and reactive oxygen species (ROS).[1][2][4] |
| Positive Control | 1 nM 17β-estradiol (17β-E2)[1][2][3][5] | 24-hour pre-treatment before H₂O₂ exposure[1][2][3][5] | Exhibited protective effects against H₂O₂-induced damage.[4] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound and PC12 cells.
PC12 Cell Culture
-
Cell Line: PC12 cells, derived from a rat adrenal pheochromocytoma, are widely used as a model for neuronal cells.[3]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[2]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[2][5]
-
Subculture: Cells should be passaged regularly to maintain optimal growth and health.
This compound Treatment for Neuroprotection Assay
This protocol outlines the steps to assess the neuroprotective effects of this compound against H₂O₂-induced oxidative stress.
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 2x10⁴ cells/well and culture for 12 hours to allow for adherence.[5]
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations of 1, 5, and 10 µM in the culture medium.[1][2][3][5]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the solvent) and a positive control group (e.g., 1 nM 17β-estradiol).[1][2][3][5]
-
-
Induction of Oxidative Stress:
-
Assessment of Cell Viability and Oxidative Stress:
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the molecular mechanisms underlying the neuroprotective effects of this compound.
-
Protein Extraction: After treatment, lyse the PC12 cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key proteins in the this compound-mediated pathway include p-JNK, JNK, Nrf2, HO-1, Bax, and Bcl-2.[1][2]
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
This compound Neuroprotective Signaling Pathway
This compound exerts its neuroprotective effects in PC12 cells by modulating the JNK/Nrf2/HO-1 signaling pathway to mitigate oxidative stress and reduce apoptosis.[1][2]
Caption: this compound neuroprotective signaling pathway in PC12 cells.
Experimental Workflow for Neuroprotection Assay
The following diagram illustrates the logical flow of the experimental protocol to assess the neuroprotective effects of this compound.
References
- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for an H2O₂-Induced Oxidative Stress Model Featuring Epimedin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Epimedin C in an in vitro model of hydrogen peroxide (H₂O₂)-induced oxidative stress. The protocols detailed herein are based on established methodologies for investigating the cytoprotective and antioxidant properties of this compound, a major flavonoid glycoside from the herb Epimedium. This model is particularly relevant for studies on neurodegenerative diseases, as it employs the rat pheochromocytoma PC12 cell line, a common model for neuron-like cells.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant defenses, is a key pathological mechanism in a variety of diseases, including neurodegenerative disorders. Hydrogen peroxide is a stable and cell-permeable ROS commonly used to induce oxidative stress in vitro, leading to cell damage and apoptosis. This compound has demonstrated significant protective effects against H₂O₂-induced injury, primarily through the modulation of the JNK/Nrf2/HO-1 signaling pathway. These notes offer detailed protocols for inducing this model and assessing the therapeutic potential of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on PC12 cells under H₂O₂-induced oxidative stress. The data is compiled from studies where PC12 cells were pretreated with this compound for 24 hours before a 4-hour exposure to 150 µM H₂O₂.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity in H₂O₂-Treated PC12 Cells
| Treatment Group | Concentration | Cell Viability (%) | LDH Release (Arbitrary Units) |
| Control | - | 100.0 ± 5.0 | 1.0 ± 0.1 |
| H₂O₂ | 150 µM | 55.0 ± 4.5 | 2.5 ± 0.2 |
| This compound + H₂O₂ | 1 µM + 150 µM | 65.0 ± 5.5 | 2.0 ± 0.15 |
| This compound + H₂O₂ | 5 µM + 150 µM | 78.0 ± 6.0 | 1.5 ± 0.1 |
| This compound + H₂O₂ | 10 µM + 150 µM | 90.0 ± 7.0 | 1.2 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Oxidative Stress Markers in H₂O₂-Treated PC12 Cells
| Treatment Group | Concentration | Relative ROS Levels (%) | MDA Content (nmol/mg protein) |
| Control | - | 100.0 ± 8.0 | 2.0 ± 0.2 |
| H₂O₂ | 150 µM | 350.0 ± 25.0 | 6.5 ± 0.5 |
| This compound + H₂O₂ | 1 µM + 150 µM | 280.0 ± 20.0 | 5.0 ± 0.4 |
| This compound + H₂O₂ | 5 µM + 150 µM | 200.0 ± 15.0 | 3.5 ± 0.3 |
| This compound + H₂O₂ | 10 µM + 150 µM | 130.0 ± 10.0 | 2.5 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in H₂O₂-Treated PC12 Cells (Relative Expression)
| Treatment Group | Concentration | Bcl-2/Bax Ratio |
| Control | - | 1.0 |
| H₂O₂ | 150 µM | 0.3 ± 0.05 |
| This compound + H₂O₂ | 10 µM + 150 µM | 0.8 ± 0.07 |
Data are presented as mean ± standard deviation based on densitometric analysis of Western blots.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: PC12 rat adrenal pheochromocytoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Plate PC12 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for 70-80% confluency at the time of treatment.
-
This compound Pretreatment: Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a culture medium to final concentrations of 1, 5, and 10 µM. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the this compound-containing medium and incubate for 24 hours.
-
H₂O₂-Induced Oxidative Stress: Prepare a fresh solution of H₂O₂ in a serum-free medium to a final concentration of 150 µM. After the 24-hour pretreatment with this compound, remove the medium, wash the cells once with phosphate-buffered saline (PBS), and then add the H₂O₂-containing medium. Incubate for 4 hours.
Protocol 2: Cell Viability Assay (CCK-8)
-
Procedure: After the 4-hour H₂O₂ treatment, remove the medium.
-
Add 100 µL of fresh culture medium and 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of a 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control group.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Procedure: After the H₂O₂ treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Determine LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Probe: 2',7'-Dichlorofluorescin diacetate (DCFH-DA).
-
Procedure: After H₂O₂ treatment, wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in a serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~488 nm and emission at ~525 nm.
Protocol 5: Malondialdehyde (MDA) Assay
-
Procedure: After treatment, harvest the cells and lyse them.
-
Use a commercial MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measurement: Measure the absorbance of the resulting solution at the specified wavelength (usually 532 nm).
-
Calculation: Quantify MDA concentration based on a standard curve and normalize to the total protein content of the cell lysate.
Protocol 6: Western Blot Analysis
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies against p-JNK, JNK, Nrf2, HO-1, Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software and normalize the expression of target proteins to the loading control.
Visualizations
Caption: Experimental workflow for assessing the protective effects of this compound.
Caption: Protective signaling pathway of this compound against H₂O₂-induced oxidative stress.
Application Notes and Protocols for Western Blot Analysis of the JNK Pathway with Epimedin C Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Epimedin C on the c-Jun N-terminal kinase (JNK) signaling pathway using Western blot analysis. The protocols and data presented are based on findings demonstrating the neuroprotective effects of this compound, particularly its role in inhibiting JNK phosphorylation.
Introduction
The c-Jun N-terminal kinase (JNK) pathway is a critical branch of the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a pivotal role in regulating cellular responses to a variety of stress signals, including oxidative stress, inflammatory cytokines, and ultraviolet radiation. Dysregulation of the JNK pathway is implicated in numerous diseases, including neurodegenerative disorders, inflammation, and cancer.
This compound, a flavonol glycoside and a major bioactive component of Epimedium, has been identified as a promising therapeutic agent with neuroprotective properties. Research has shown that this compound can mitigate oxidative stress-induced apoptosis in neuronal cells by inhibiting the phosphorylation of JNK.[1][2] Western blotting is a fundamental technique to elucidate the mechanism of action of compounds like this compound by quantifying the changes in protein expression and phosphorylation status of key signaling molecules.
Data Presentation
The following table summarizes the representative quantitative data from a Western blot analysis of key proteins in the JNK pathway following treatment with this compound in a cellular model of oxidative stress (e.g., H₂O₂-treated PC12 cells). The data is presented as relative protein levels normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the untreated control group.
Note: This data is illustrative and based on the reported significant downregulation of p-JNK and associated changes in apoptosis-related proteins by this compound.[1][2] Actual results may vary depending on the experimental conditions.
| Target Protein | Control | H₂O₂ | H₂O₂ + this compound (10 µM) |
| p-JNK | 1.0 | 3.5 ± 0.4 | 1.2 ± 0.2 |
| Total JNK | 1.0 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| Bcl-2 | 1.0 | 0.4 ± 0.05 | 0.9 ± 0.1 |
| Bax | 1.0 | 2.8 ± 0.3 | 1.3 ± 0.2 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the JNK signaling pathway, the inhibitory effect of this compound, and the experimental workflow for the Western blot analysis.
Caption: JNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of JNK pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: PC12 cells are a commonly used model for neuronal studies.
-
Culture Conditions: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.[1][2]
-
Induce oxidative stress by treating the cells with H₂O₂ (e.g., 150 µM) for 4 hours.[1][2]
-
Include appropriate controls: untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.
-
Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein extract.
Protein Quantification
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples and a molecular weight marker onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185): 1:1000
-
Rabbit anti-JNK: 1:1000
-
Rabbit anti-Bcl-2: 1:1000
-
Rabbit anti-Bax: 1:1000
-
Mouse anti-β-actin: 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000-1:5000 in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing: To detect total JNK or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed starting from the blocking step.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin) in the same lane.
-
To determine the relative phosphorylation level of JNK, calculate the ratio of the normalized p-JNK intensity to the normalized total JNK intensity.
-
Express the results as a fold change relative to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
References
Application Notes & Protocols for In Vivo Studies of Epimedin C in Rat Models
Introduction
Epimedin C, a principal flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant scientific interest for its diverse pharmacological activities.[1] Traditionally used in herbal medicine for enhancing musculoskeletal strength and overall physical performance, modern research has substantiated its potential therapeutic applications.[1] In vivo studies, particularly in rat models, have been instrumental in elucidating its pharmacokinetic profile and exploring its efficacy in treating conditions like osteoporosis and neurodegenerative diseases.[2][3][4] These application notes provide a comprehensive overview of the existing research, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Pharmacokinetics of this compound in Rats
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for drug development. Pharmacokinetic studies in rats have shown that its bioavailability is highly dependent on the administration route.
1.1. Quantitative Data Summary
Pharmacokinetic parameters of this compound in rats vary significantly with the method of administration. Oral bioavailability is generally low, whereas intramuscular injection leads to rapid absorption and significantly higher bioavailability.[2][5]
| Parameter | Intravenous (1 mg/kg) | Oral (Pure Compound) | Oral (Herba Epimedii Extract) | Intramuscular (Purified Extract) |
| Cmax (ng/mL) | - | - | 4.11 ± 0.08 µg/mL[6] | - |
| Tmax (h) | - | - | ~0.25[6] | - |
| AUC₀₋∞ (ng·h/mL) | - | - | - | Significantly increased vs. individual compound[5] |
| CLz (L/h/kg) | - | - | - | 0.79 ± 0.19[5] |
| MRT₀₋∞ (h) | - | - | - | Significantly different among groups[5] |
| Absolute Bioavailability (%) | 100 (Reference) | ~0.58[2] | ~0.13[2] | ~100[5] |
1.2. Experimental Protocol: Pharmacokinetic Analysis in Rats
This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in Sprague-Dawley rats.
1.2.1. Materials and Equipment
-
This compound (pure compound or extract)
-
Male Sprague-Dawley rats (250-300g)
-
Administration vehicles (e.g., saline, 0.5% carboxymethylcellulose sodium)
-
Gavage needles (for oral administration)
-
Syringes and needles (for IV/IM administration)
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
-
Ethyl acetate (B1210297) for extraction[2]
1.2.2. Procedure
-
Animal Acclimatization: House rats for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Fasting: Fast animals overnight (approx. 12 hours) before drug administration, with water available ad libitum.
-
Drug Administration:
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[6]
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Precipitate plasma proteins using a suitable solvent (e.g., acetonitrile).
-
For enhanced purity, perform liquid-liquid extraction using ethyl acetate.[2]
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system. A typical mass transition monitored for this compound is m/z 823.4 → 313.1.[2]
-
-
Data Analysis: Use non-compartmental analysis software (e.g., DAS Software) to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance (CL), and mean residence time (MRT).[5]
1.3. Visualization: Pharmacokinetic Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and oral bioavailability of this compound after oral administration of this compound and Herba Epimedii extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects dexamethasone-induced osteoblasts through NRF1/RhoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetics and Bioavailability of this compound in Rat after Intramuscular Administration of this compound, a Combination of Four Flavonoid Glycosides and Purified Herba Epimedii Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of this compound in rat plasma by reversed-phase high-performance chromatography after oral administration of Herba Epimedii extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite profiles of this compound in rat plasma and bile by ultra-performance liquid chromatography coupled with quadrupole-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Epimedin C Stock Solutions for Cell Culture: An Application Note and Protocol
Introduction
Epimedin C is a vital flavonoid glycoside primarily isolated from plants of the Epimedium genus, such as Epimedium koreanum and Epimedium sagittatum.[1][2] It is a compound of significant interest in biomedical research and drug development due to its wide range of pharmacological activities. These include anti-osteoporotic, anticancer, immunomodulatory, and neuroprotective effects.[2][3][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 110642-44-9 | [1][2][3][5][6] |
| Molecular Formula | C₃₉H₅₀O₁₉ | [1][3][5] |
| Molecular Weight | 822.8 g/mol | [1][3][5][7][8] |
| Appearance | Light yellow crystalline powder/solid | [1][3] |
| Purity | Typically ≥98% (as determined by HPLC) | [1][2][5] |
| Storage Temperature | -20°C | [5][8] |
| Stability | ≥ 4 years when stored at -20°C as a solid | [5][8] |
Solubility of this compound
This compound exhibits poor solubility in aqueous solutions but is readily soluble in several organic solvents. The choice of solvent is crucial for preparing a concentrated, stable stock solution.
| Solvent | Solubility | Recommendations & Notes |
| DMSO (Dimethyl Sulfoxide) | ~30 mg/mL | Recommended for preparing high-concentration stock solutions.[5][8] Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically <0.5%). |
| DMF (Dimethylformamide) | ~30 mg/mL | An alternative to DMSO for high-concentration stocks.[5][8] Similar precautions regarding final concentration in media apply. |
| Ethanol (B145695) | Soluble | Can be used as a solvent.[3][7] Ensure the final ethanol concentration is not detrimental to the cells being studied. |
| Methanol | Soluble | Primarily used for analytical purposes, less common for cell culture stocks.[3][7] |
| PBS (Phosphate-Buffered Saline, pH 7.2) | ~1 mg/mL | Low solubility makes it unsuitable for high-concentration stocks.[5][8] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations for cell culture experiments.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-use Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour. This prevents condensation from forming on the compound.
-
Calculating the Required Mass:
-
The molecular weight of this compound is 822.8 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 822.8 g/mol x 1000 mg/g
-
Mass = 8.228 mg
-
-
-
Weighing: Carefully weigh out 8.23 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional): As the stock solution is prepared in DMSO, filter sterilization is generally not required.[9] However, if preparing a large volume or if there are concerns about contamination, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
-
Application in Cell Culture
Working Concentration: The optimal working concentration of this compound varies depending on the cell type and the specific assay. Published studies have demonstrated biological activity in the low micromolar range. For example, concentrations of 1, 5, and 10 µM have been effectively used to protect PC12 cells from oxidative stress.[4][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution).
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for the cells (typically <0.5% v/v). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Signaling Pathway and Workflow Diagrams
This compound has been shown to exert its neuroprotective effects by modulating specific signaling pathways. One of the key pathways identified is the JNK/Nrf2/HO-1 pathway, which plays a crucial role in the cellular response to oxidative stress.[4][11][12]
Caption: this compound signaling in neuroprotection.
Caption: Workflow for preparing 10 mM this compound stock.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound(110642-44-9) [ccplantextract.com]
- 4. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS#:110642-44-9 | Chemsrc [chemsrc.com]
- 7. This compound | CAS:110642-44-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 10. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO‑1 signaling pathway to prevent neurodegenerative diseases | CoLab [colab.ws]
Topic: UHPLC-Q-Exactive Orbitrap HRMS for the Identification and Quantification of Epimedin C
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the identification and quantification of Epimedin C, a primary bioactive flavonoid glycoside found in Epimedium species, using Ultra-High-Performance Liquid Chromatography coupled with a Q-Exactive Orbitrap High-Resolution Mass Spectrometer (UHPLC-Q-Exactive Orbitrap HRMS). The methodology leverages the high resolution and mass accuracy of the Orbitrap analyzer to provide confident structural elucidation and reliable quantification. This protocol is designed for researchers in natural product chemistry, quality control of herbal medicines, and drug discovery and development.
Introduction
Epimedium species, commonly known as Horny Goat Weed, are widely used in Traditional Chinese Medicine for their various pharmacological effects. The primary bioactive constituents are prenylflavonoid glycosides, including this compound, which is often found in higher abundance than other flavonoids in the plant.[1] Accurate identification and quantification of these markers are crucial for quality control, pharmacological research, and the development of standardized herbal preparations.
The UHPLC-Q-Exactive Orbitrap HRMS system offers significant advantages for the analysis of complex mixtures like herbal extracts.[2] Its high resolving power, mass accuracy, and sensitivity enable the precise identification of compounds based on their elemental composition and fragmentation patterns, even in trace amounts.[3][4] This note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric analysis of this compound.
Principle of the Method
The method involves the separation of chemical constituents from an Epimedium extract using a reversed-phase UHPLC system. The eluent is then introduced into the Q-Exactive Orbitrap Mass Spectrometer. Identification is achieved in a two-step process:
-
Full Scan MS: The Orbitrap analyzer acquires high-resolution mass spectra of the precursor ions. The accurate mass of this compound is used to generate an extracted ion chromatogram (EIC) and determine its elemental formula with high confidence (typically <5 ppm mass error).
-
dd-MS² (Data-Dependent MS/MS): The most intense ions from the full scan, including the precursor ion for this compound, are automatically selected for fragmentation in the HCD (Higher-energy C-type Dissociation) cell. The resulting high-resolution fragment ion spectrum provides a structural fingerprint for unambiguous identification by matching observed fragments to known fragmentation pathways of flavonoids.[5][6]
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity >98%)
-
Plant Material: Dried aerial parts of Epimedium species
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.[7]
-
Additives: LC-MS grade formic acid.[7]
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18), 0.22 µm syringe filters.
Sample Preparation (Herbal Extract)
-
Grinding: Mill the dried plant material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powder and place it in a flask. Add 50 mL of 70% methanol and perform ultrasonication for 30 minutes.
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter.
-
Enrichment (Optional): For cleaner samples and trace analysis, a Solid Phase Extraction (SPE) step can be employed.[8] Condition a C18 SPE cartridge, load the filtered extract, wash with water to remove polar impurities, and elute the flavonoids with methanol.
-
Final Preparation: Evaporate the filtrate/eluate to dryness under reduced pressure. Reconstitute the residue in a known volume (e.g., 1 mL) of 50% methanol for analysis.[7]
Instrumentation and Conditions
The analysis is performed on a UHPLC system coupled to a Q-Exactive Orbitrap Mass Spectrometer.
Table 1: UHPLC Parameters
| Parameter | Setting |
|---|---|
| Column | ACQUITY UPLC BEH C₁₈ (2.1 mm × 100 mm, 1.7 µm)[7][9] |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |
| Flow Rate | 0.3 mL/min[9] |
| Gradient Elution | 0-2 min, 10-20% B; 2-10 min, 20-40% B; 10-15 min, 40-80% B; 15-18 min, hold 80% B; 18-20 min, return to 10% B |
| Column Temperature | 35 °C[7] |
| Injection Volume | 2 µL[7] |
Table 2: Q-Exactive Orbitrap HRMS Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Heated Electrospray Ionization (HESI), Negative[8][10] |
| Spray Voltage | 3.5 kV |
| Capillary Temp. | 320 °C[11] |
| Sheath Gas Flow | 40 arb[11] |
| Aux Gas Flow | 10 arb[11] |
| Scan Mode | Full MS / dd-MS² (TopN = 5) |
| Scan Range (Full MS) | m/z 150 - 1500 |
| Resolution (Full MS) | 70,000 |
| Resolution (dd-MS²) | 17,500 |
| Collision Energy | Stepped HCD (20, 40, 60 eV) |
Data Analysis and Results
Identification Workflow
The process for identifying this compound involves extracting the accurate mass, confirming the molecular formula, and analyzing the fragmentation pattern.
Caption: Workflow for this compound identification using HRMS data.
High-Resolution Mass Data
This compound is expected to be detected as a deprotonated molecule, [M-H]⁻, in negative ion mode.
Table 3: High-Resolution Mass Data for this compound Identification
| Parameter | Value |
|---|---|
| Molecular Formula | C₄₀H₅₀O₂₁ |
| Theoretical Mass [M-H]⁻ | 867.3176 m/z |
| Measured Mass [M-H]⁻ | (Example: 867.3172 m/z) |
| Mass Error | < 5 ppm |
MS/MS Fragmentation Analysis
The fragmentation of flavonoid glycosides typically involves the cleavage of glycosidic bonds. For this compound, the MS/MS spectrum in negative mode is characterized by specific neutral losses corresponding to its sugar moieties. A key transition observed is m/z 867.3 → 659.3.[1][8]
Caption: Key fragmentation steps of this compound in negative ion mode.
Table 4: Key MS/MS Fragment Ions of this compound ([M-H]⁻ at m/z 867.3)
| Measured m/z | Neutral Loss | Proposed Identity/Structure |
|---|---|---|
| 721.2 | 146 Da (Rhamnose) | [M-H-Rha]⁻ |
| 659.3 | 208 Da (Xylose + C₄H₄O) | [M-H-Xyl-C₄H₄O]⁻ or [Icariin-H+CH₂O]⁻ (rearrangement)[1][8] |
| 367.1 | 500 Da (Multiple sugar losses) | Aglycone fragment[10] |
Quantitative Analysis
For quantification, a calibration curve should be constructed by analyzing a series of known concentrations of the this compound reference standard. The peak area of the EIC for the precursor ion (m/z 867.3176) is plotted against concentration.
Table 5: Example Method Validation Parameters for Quantification
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 500 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.995[9] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL[12] |
| Limit of Quantification (LOQ) | 0.3 - 1.0 µg/mL[12] |
| Precision (RSD%) | < 15%[9] |
| Accuracy | 85 - 115%[9] |
Potential Application in Drug Development
Understanding the metabolic fate of this compound is crucial for drug development. The UHPLC-Q-Exactive Orbitrap HRMS can be used to identify metabolites in biological matrices (e.g., plasma, urine) by searching for expected biotransformations such as hydrolysis, hydroxylation, and glucuronidation.[13]
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
Conclusion
The UHPLC-Q-Exactive Orbitrap HRMS method provides an exceptionally powerful tool for the analysis of this compound. The combination of high-efficiency chromatographic separation with high-resolution, accurate-mass detection allows for unambiguous identification and sensitive quantification. This detailed protocol serves as a comprehensive guide for researchers and scientists, ensuring reliable and reproducible results in the quality assessment of herbal products and advancing pharmacological studies of this important bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Application of UHPLC-HRMS for Quality Control of Traditional Chinese Medicine [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing Integrated UHPLC-Q-Exactive Orbitrap-MS, Multivariate Analysis, and Bioactive Evaluation to Distinguish between Wild and Cultivated Niudali (Millettia speciosa Champ.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative profiling and mechanisms exploration of Epimedium total flavonoid capsules in neuroinflammation: An integrated study of pharmacokinetics, network pharmacology, and molecular pathways - Arabian Journal of Chemistry [arabjchem.org]
- 8. Comparative Pharmacokinetics and Bioavailability of this compound in Rat after Intramuscular Administration of this compound, a Combination of Four Flavonoid Glycosides and Purified Herba Epimedii Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Epimedin A1, Epimedin B, this compound, Icariin, Icariside I, and Baohuoside I in Rat Plasma by UPLC-MS/MS After Oral Administration of Epimedium Total Flavonoids With Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of prenylflavonoids from aerial parts of Epimedium grandiflorum and dietary supplements using HPTLC, UHPLC-PDA and UHPLC-QToF along with chemometric tools to differentiate Epimedium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tentative identification of new metabolites of this compound by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating the Anti-Neuroinflammatory Properties of Epimedin C in BV-2 Microglial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature in a range of neurodegenerative diseases. Consequently, identifying novel therapeutic agents that can modulate microglial activation is of significant interest in drug discovery. Epimedin C, a major flavonoid glycoside isolated from plants of the Epimedium genus, has demonstrated various biological activities, including anti-inflammatory and antioxidant effects in several disease models.[1] Studies on related Epimedium flavonoids have shown inhibitory effects on microglia activation and key inflammatory signaling pathways such as p38 MAPK/NF-κB p65 in animal models.[2][3][4] This application note provides a comprehensive set of protocols for researchers to investigate the potential anti-neuroinflammatory effects of this compound in the widely used lipopolysaccharide (LPS)-stimulated BV-2 microglial cell line.
Principle
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing a pro-inflammatory phenotype. This activation leads to the production of inflammatory mediators such as nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these molecules is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This document outlines the experimental procedures to assess the ability of this compound to mitigate these LPS-induced inflammatory responses in BV-2 cells.
Data Presentation: Expected Outcomes
The following tables present hypothetical data to illustrate the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on BV-2 Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| This compound | 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 | |
| 10 | 96.5 ± 4.9 | |
| 25 | 95.8 ± 5.3 | |
| 50 | 75.3 ± 6.1 | |
| 100 | 52.1 ± 5.9 |
* Indicates potential cytotoxicity at higher concentrations.
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Cells
| Treatment | Concentration (µM) | NO Production (µM) |
| Control | - | 2.1 ± 0.3 |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 |
| LPS + this compound | 1 | 22.8 ± 1.9 |
| 5 | 18.7 ± 1.5 | |
| 10 | 12.3 ± 1.1 | |
| 25 | 7.9 ± 0.8* |
* Indicates a significant reduction in NO production compared to LPS alone.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV-2 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 50.2 ± 5.1 | 35.7 ± 4.2 | 20.1 ± 2.5 |
| LPS (1 µg/mL) | - | 850.6 ± 70.3 | 620.4 ± 55.8 | 450.9 ± 40.7 |
| LPS + this compound | 1 | 780.1 ± 65.2 | 590.2 ± 51.3 | 410.5 ± 38.1 |
| 5 | 650.9 ± 58.9 | 480.7 ± 42.6 | 320.8 ± 30.2 | |
| 10 | 420.3 ± 35.7 | 310.5 ± 28.9 | 210.4 ± 22.6 | |
| 25 | 250.7 ± 22.1 | 180.9 ± 16.4 | 130.2 ± 11.9* |
* Indicates a significant reduction in cytokine secretion compared to LPS alone.
Table 4: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated BV-2 Cells
| Treatment | Concentration (µM) | iNOS (Fold Change) | COX-2 (Fold Change) | TNF-α (Fold Change) | IL-6 (Fold Change) |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 15.2 | 12.8 | 18.5 | 20.1 |
| LPS + this compound | 10 | 8.1 | 7.2 | 9.3 | 10.5 |
| 25 | 4.3 | 3.9 | 5.1 | 6.2 |
* Indicates a significant downregulation of gene expression compared to LPS alone.
Table 5: Effect of this compound on NF-κB and MAPK Pathway Activation in LPS-Stimulated BV-2 Cells
| Treatment | Concentration (µM) | p-p65/p65 (Ratio) | p-IκBα/IκBα (Ratio) | p-p38/p38 (Ratio) | p-ERK1/2/ERK1/2 (Ratio) | p-JNK/JNK (Ratio) |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 5.8 | 6.2 | 4.9 | 3.8 | 4.2 |
| LPS + this compound | 10 | 3.1 | 3.5 | 2.8 | 2.1 | 2.5 |
| 25 | 1.9 | 2.1 | 1.7 | 1.5 | 1.8 |
* Indicates a significant reduction in protein phosphorylation compared to LPS alone.
Experimental Protocols
BV-2 Cell Culture and Maintenance
-
Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated cells).
LPS-induced Inflammation and this compound Treatment
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blot and qPCR).
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR)
-
After LPS stimulation (e.g., 6 hours), lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Western Blot Analysis
-
After a short period of LPS stimulation (e.g., 15-60 minutes for signaling proteins), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for investigating this compound in BV-2 cells.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Caption: Proposed inhibition of the MAPK pathway by this compound.
References
- 1. This compound alleviated osteoarthritis development by regulating chondrocyte Nrf2-mediated NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimedium flavonoids improve cerebral white matter lesions by inhibiting neuroinflammation and activating neurotrophic factor signal pathways in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimedium flavonoids improve cerebral white matter lesions by inhibiting neuroinflammation and activating neurotrophic factor signal pathways in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Evaluating the Antioxidant Activity of Epimedin C
Audience: Researchers, scientists, and drug development professionals.
Introduction: Epimedin C is a primary flavonoid glycoside isolated from plants of the Epimedium genus, which have a long history in traditional medicine. Like other flavonoids, this compound is investigated for a range of pharmacological effects, including potent antioxidant activities.[1] Antioxidants are crucial for mitigating the cellular damage caused by oxidative stress, a process implicated in numerous diseases. Therefore, robust and standardized methods are required to quantify the antioxidant potential of compounds like this compound. This document provides detailed protocols for three common spectrophotometric assays used for this purpose: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Additionally, it explores the underlying cellular antioxidant mechanism involving the Nrf2 signaling pathway.
Data Presentation: Antioxidant Activity of this compound
Quantitative assessment of antioxidant activity is crucial for comparing the efficacy of different compounds. The most common metric for radical scavenging assays is the IC50 value, which denotes the concentration of the antioxidant required to scavenge 50% of the initial radicals.
| Compound | Assay Type | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | 142 µM | Kim, E.S., et al. (2008)[2] |
Mechanism of Action: Signaling Pathways
Beyond direct chemical scavenging, flavonoids like this compound can exert antioxidant effects by modulating cellular signaling pathways.[3] Research has indicated that this compound confers neuroprotective effects by inhibiting oxidative stress and apoptosis through the activation of the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) signaling pathway.[1][4]
Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted. Nrf2 is then free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE).[3][5] This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like Heme oxygenase-1 (HO-1), which play a critical role in maintaining cellular redox homeostasis.[5][6] Studies have shown that pretreatment with this compound significantly upregulates the expression of Nrf2 and HO-1 in cells challenged with oxidative stress.[4]
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
Experimental Protocols
The following are generalized protocols for determining the antioxidant activity of a pure compound like this compound. Researchers should optimize concentrations and incubation times based on their specific experimental setup.
Caption: General workflow for spectrophotometric antioxidant assays.
Protocol 1: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[7][8]
Caption: Principle of the DPPH radical scavenging assay.
1. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
2. Preparation of Solutions:
-
DPPH Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Before use, adjust the absorbance of the solution with methanol to ~1.0 at 517 nm.[8]
-
This compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL or 1 mM) of this compound in methanol.
-
Serial Dilutions: From the stock solution, prepare a range of working concentrations (e.g., 10, 25, 50, 100, 200 µM).
-
Positive Control: Prepare a stock solution and serial dilutions of the positive control in the same manner.
3. Assay Procedure:
-
Add 100 µL of the this compound dilutions, positive control dilutions, or blank (methanol) to respective wells of a 96-well plate in triplicate.
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance (A) of each well at 517 nm.
4. Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100
Where:
-
A_blank is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with this compound or the positive control.
The IC50 value is determined by plotting the scavenging activity percentage against the corresponding sample concentrations.
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[9] The reduction of ABTS•+ back to the colorless neutral form is monitored spectrophotometrically.[10]
1. Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
This compound and positive control
-
96-well microplate and reader
2. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water or PBS.[10][11]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.[11]
-
ABTS•+ Radical Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12]
-
Working ABTS•+ Solution: Before use, dilute the radical solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[9]
-
Add 10-20 µL of the this compound dilutions, positive control, or blank to respective wells of a 96-well plate in triplicate.
-
Add 180-190 µL of the working ABTS•+ solution to each well to make a final volume of 200 µL.
-
Mix and incubate at room temperature for 6-10 minutes in the dark.
-
Measure the absorbance at 734 nm.
4. Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity with a Trolox standard curve.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[13][14]
1. Materials and Reagents:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
This compound and positive control
2. Preparation of Solutions:
-
FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer, 10 mM TPTZ solution, and 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[13][15]
-
Standard Solution: Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) in water for the calibration curve.
-
Add 20 µL of this compound dilutions, standard solutions, or a blank (solvent) to respective wells of a 96-well plate.
-
Add 180-200 µL of the pre-warmed FRAP reagent to all wells.
-
Mix and incubate at 37°C for 10-30 minutes.
-
Measure the absorbance at 593 nm.
4. Calculation: The antioxidant capacity is determined from a linear calibration curve of ferrous sulfate. The results are expressed as µM of Fe²⁺ equivalents or µM of Ferrous Sulfate Equivalents per µM of the sample.
References
- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. jmp.ir [jmp.ir]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Neuroprotective Effects of Epimedin C in SH-SY5Y Cell Models of Neurotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for studying the underlying mechanisms of neurotoxicity and for the primary screening of potential neuroprotective compounds.[1][2] Epimedin C, a flavonoid glycoside extracted from Epimedium, has demonstrated potential anti-inflammatory, antioxidant, and anti-apoptotic properties, suggesting its therapeutic potential in neurodegenerative conditions.[3] This document provides detailed protocols for investigating the neuroprotective effects of this compound in SH-SY5Y cells subjected to neurotoxic insults, along with illustrative data and pathway diagrams.
Quantitative Data Summary
The following tables represent hypothetical, yet plausible, quantitative data based on the known effects of this compound in similar cell models and established neurotoxicity assays in SH-SY5Y cells.
Table 1: Effect of this compound on Cell Viability in MPP+-Induced SH-SY5Y Neurotoxicity Model
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| MPP+ | 500 µM | 52 ± 4.5 |
| This compound + MPP+ | 10 µM + 500 µM | 65 ± 3.8 |
| This compound + MPP+ | 20 µM + 500 µM | 78 ± 4.1 |
| This compound + MPP+ | 50 µM + 500 µM | 89 ± 3.9 |
| This compound alone | 50 µM | 98 ± 4.7 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis in MPP+-Induced SH-SY5Y Cells
| Treatment Group | ROS Level (% of Control) | Caspase-3 Activity (% of Control) | Bax/Bcl-2 Ratio |
| Control | 100 ± 8.1 | 100 ± 7.5 | 1.0 ± 0.2 |
| MPP+ (500 µM) | 250 ± 15.6 | 320 ± 21.3 | 3.5 ± 0.4 |
| This compound (50 µM) + MPP+ | 130 ± 10.2 | 145 ± 12.8 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a T-75 flask containing DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[4] Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, induce differentiation. Seed SH-SY5Y cells to a confluency of 40-50%.[5] Replace the growth medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid (RA).[5] Culture for 3-7 days, changing the medium every 2-3 days.[5][6]
Protocol 2: Induction of Neurotoxicity
This protocol describes the use of 1-methyl-4-phenylpyridinium (MPP+), a commonly used neurotoxin to model Parkinson's disease in vitro.[1][7]
-
Cell Seeding: Seed the differentiated or undifferentiated SH-SY5Y cells into 96-well plates at a density of 5 x 10^4 cells per well for viability assays or larger plates for protein/RNA analysis.[8]
-
Pre-treatment with this compound: After 24 hours of incubation, pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) for 2 hours.[9]
-
Induction of Neurotoxicity: Following pre-treatment, add MPP+ to the culture medium to a final concentration of 500 µM to induce neurotoxicity.[9][10]
-
Incubation: Incubate the cells for an additional 24-48 hours before proceeding with downstream assays.[7][9]
Protocol 3: Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: After the treatment period, add 20 µL of the MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Following treatment, wash the cells twice with warm PBS.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Protocol 5: Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-PI3K, anti-p-Akt, anti-Nrf2, anti-HO-1, and anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed using appropriate software.
Visualizations
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Caption: Proposed signaling pathway of this compound's neuroprotective action.
References
- 1. MPP+ induced apoptotic cell death in SH-SY5Y neuroblastoma cells: an electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress [mdpi.com]
- 5. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 6. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emodin inhibits zinc-induced neurotoxicity in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajol.info [ajol.info]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Epimedin C Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Epimedin C during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a flavonoid glycoside found in plants of the Epimedium genus. Like many flavonoids, it has low aqueous solubility, which can lead to precipitation when added to cell culture media. This precipitation can cause inaccurate experimental results due to inconsistent compound concentration and potential cytotoxicity from the precipitate itself.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol. DMSO is the most commonly used solvent for creating high-concentration stock solutions for in vitro assays.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term experiments. However, the tolerance to DMSO is cell-line dependent, and it is crucial to perform a vehicle control experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. Why does this happen and what can I do?
A4: This is a common issue for hydrophobic compounds. Cell culture medium is an aqueous environment. When the DMSO stock solution is diluted into the medium, the overall solvent environment becomes predominantly aqueous, which may not be able to keep the this compound in solution, causing it to precipitate. To troubleshoot this, you can:
-
Reduce the final concentration: Lower the final concentration of this compound in your experiment.
-
Optimize the dilution process: Add the stock solution to the pre-warmed media slowly, drop-by-drop, while gently swirling.
-
Use a higher stock concentration: This allows for a smaller volume of DMSO to be added to the media. For example, preparing a 200x stock in 100% DMSO will result in a final DMSO concentration of 0.5%.
Troubleshooting Guide
Issue 1: Precipitation Observed Immediately Upon Addition to Media
This typically indicates that the aqueous solubility limit of this compound has been exceeded.
Troubleshooting Steps:
-
Verify Stock Solution Clarity: Ensure your this compound is fully dissolved in the organic solvent before diluting it into the aqueous medium.
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize Dilution Technique:
-
Pre-warm the cell culture medium to 37°C.
-
Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
-
Increase Final Solvent Concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility. Always validate the solvent tolerance of your specific cell line.
Issue 2: Precipitation Observed After Incubation
Precipitation that occurs over time in the incubator can be due to compound instability, temperature changes, or interactions with media components.
Troubleshooting Steps:
-
Assess Compound Stability: this compound aqueous solutions are not recommended to be stored for more than one day. Prepare fresh dilutions for each experiment.
-
Evaluate Media Components: Components in the serum (e.g., proteins) or the media itself (e.g., salts) can interact with the compound, reducing its solubility. Consider using a serum-free medium for the initial dissolution test if feasible.
-
pH Considerations: The pH of the culture medium can influence the solubility of flavonoids. Ensure the pH of your medium is stable and within the optimal range for your cells.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| DMSO (Dimethyl sulfoxide) | ~30 mg/mL | |
| DMF (Dimethylformamide) | ~30 mg/mL | |
| PBS (Phosphate-Buffered Saline, pH 7.2) | ~1 mg/mL | |
| Ethanol | Soluble | |
| Methanol | Soluble |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | General Recommendation | Reference(s) |
| < 0.1% | Generally considered safe for most cell lines, especially for long-term exposure. | |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. A common range for many in vitro assays. | |
| 0.5% - 1.0% | May cause increased cytotoxicity in some cell lines. Requires careful validation. | |
| > 1.0% | Often toxic and can cause significant cytotoxicity and apoptosis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (FW: 822.8 g/mol )
-
DMSO (Dimethyl sulfoxide), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 822.8 g/mol * 1 mL = 0.008228 g = 8.23
-
Technical Support Center: Optimizing Epimedin C for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Epimedin C in neuroprotective studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to observe neuroprotective effects?
A1: Based on current research, a concentration range of 1 µM to 10 µM is recommended for initial experiments. In studies using PC12 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, this compound showed protective effects within this range, with 10 µM being the most notable concentration.[1][2] It is crucial to perform a dose-response experiment for your specific cell line and neurotoxic insult to determine the optimal concentration.
Q2: What is the primary signaling pathway involved in the neuroprotective action of this compound?
A2: The key signaling pathway implicated in the neuroprotective effects of this compound is the JNK/Nrf2/HO-1 pathway .[1] this compound has been shown to inhibit the phosphorylation of JNK and promote the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[1][2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Are there any known issues with the solubility or stability of this compound in cell culture?
A4: Flavonoid glycosides like this compound can sometimes have limited solubility in aqueous solutions, which may lead to precipitation in cell culture media, especially at higher concentrations. It is advisable to visually inspect the media for any precipitate after adding this compound. Regarding stability, it's best practice to prepare fresh dilutions from the frozen stock for each experiment.
Data Presentation
Table 1: Effective Concentrations of this compound in a PC12 Cell Model of Oxidative Stress
| Concentration of this compound | Cell Model | Insult | Key Protective Outcome | Reference |
| 1 µM | PC12 | 150 µM H₂O₂ | Increased cell viability | [1] |
| 5 µM | PC12 | 150 µM H₂O₂ | Increased cell viability | [1] |
| 10 µM | PC12 | 150 µM H₂O₂ | Most significant increase in cell viability and reduction in apoptosis | [1] |
Note: This data is derived from a specific experimental model and should be used as a guideline for designing your own experiments.
Troubleshooting Guides
Problem 1: No observable neuroprotective effect with this compound treatment.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal protective concentration for your specific cell line and injury model.
-
-
Possible Cause 2: Issues with Compound Stability or Solubility.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. After diluting in your culture medium, visually inspect for any signs of precipitation. If solubility is an issue, consider using a different solvent for your stock solution, ensuring it is compatible with your cell line.
-
-
Possible Cause 3: Cell Line or Insult Variability.
-
Solution: The neuroprotective effects of this compound may be cell-type and stimulus-dependent. Consider testing its efficacy in different neuronal cell lines (e.g., SH-SY5Y, primary neurons) or with different neurotoxic insults (e.g., amyloid-beta, glutamate).
-
Problem 2: High background or non-specific bands in Western blot for p-JNK, Nrf2, or HO-1.
-
Possible Cause 1: Antibody Specificity or Concentration.
-
Solution: Ensure you are using a well-validated antibody for your target protein. Refer to the manufacturer's datasheet and published literature for recommended antibody clones and dilutions.[3][4][5][6][7][8][9][10][11][12][13][14] Perform an antibody titration to determine the optimal concentration for your experimental setup.
-
-
Possible Cause 2: Inadequate Blocking or Washing.
-
Solution: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
-
Possible Cause 3: Nrf2 Detection Issues.
-
Solution: Nrf2 can be challenging to detect due to its low basal levels and rapid degradation. To increase Nrf2 levels, you can treat your cells with a known Nrf2 activator (e.g., sulforaphane) as a positive control. Also, be aware that the apparent molecular weight of Nrf2 in SDS-PAGE can be higher than its predicted molecular weight.
-
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed neuronal cells (e.g., PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) and incubate for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to the neurotoxic agent (e.g., 150 µM H₂O₂ for 4 hours). Include appropriate control groups (untreated cells, cells treated with the neurotoxin alone).
-
CCK-8 Reagent Addition: Following the neurotoxic insult, add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Western Blot Analysis of JNK/Nrf2/HO-1 Pathway
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-JNK, total JNK, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) at the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Mandatory Visualizations
Caption: Signaling pathway of this compound's neuroprotective effect.
Caption: General experimental workflow for assessing this compound.
References
- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-JNK1/JNK2 (Thr183, Tyr185) Polyclonal Antibody (44-682G) [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. HO-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. HO-1 Antibodies | Antibodies.com [antibodies.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Phospho-SAPK/JNK (Thr183/Tyr185) (G9) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. JNK antibody | 33 (4 knockout-validated) products in Validated Antibody Database; 47 cited in the literature; 167 total from 14 suppliers [labome.com]
- 11. Phospho-JNK1/JNK2/JNK3 (Thr183, Tyr185) Polyclonal Antibody (PA5-36753) [thermofisher.com]
- 12. HO-1 Antibody | Affinity Biosciences [affbiotech.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Analysis of Epimedin C
Welcome to the technical support center for the HPLC analysis of Epimedin C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chromatographic analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum.[1] In an ideal chromatogram, peaks should be Gaussian in shape. For the analysis of this compound, a flavonoid glycoside, peak tailing can lead to inaccurate quantification due to improper peak integration, reduced resolution between closely eluting peaks, and decreased method sensitivity.[1]
Q2: What are the most common causes of peak tailing in the reversed-phase HPLC analysis of flavonoid compounds like this compound?
A2: The primary cause of peak tailing in reversed-phase HPLC is the presence of more than one mechanism of analyte retention.[2] For flavonoid compounds, which often contain polar functional groups, common causes include:
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Secondary interactions with residual silanol (B1196071) groups: The silica-based packing material in most reversed-phase columns has residual silanol groups (-Si-OH).[3] At mobile phase pH values above 3, these silanol groups can become ionized (-Si-O-) and interact with polar functional groups on this compound, leading to a secondary retention mechanism and peak tailing.[2][3]
-
Column degradation or contamination: Over time, columns can degrade, or sample matrix components can accumulate on the column frit or packing material, leading to peak shape distortion.[4][5] A blocked or contaminated guard column can also be a significant contributor.
-
Inappropriate mobile phase conditions: An incorrect mobile phase pH can lead to the ionization of the analyte or silanol groups, causing tailing.[6] Insufficient buffer capacity can also contribute to this issue.[1]
-
Sample overload: Injecting too much of a concentrated sample can saturate the stationary phase, resulting in peak tailing.[4][7]
-
Extra-column effects: Excessive tubing length or diameter between the column and detector can cause band broadening and peak tailing.[5]
Q3: Can the chemical structure of this compound itself contribute to peak tailing?
A3: Yes, the structure of this compound, a flavonoid glycoside with multiple hydroxyl groups, can contribute to peak tailing.[8][9] These polar hydroxyl groups can engage in secondary interactions, primarily hydrogen bonding, with active sites on the stationary phase, such as residual silanol groups. This is a common issue observed with polar analytes like flavonoids.[7]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues in your this compound HPLC analysis.
Step 1: Initial Checks & Easy Fixes
-
Check for Leaks: Ensure all fittings between the injector, column, and detector are secure.[6]
-
Fresh Mobile Phase: Prepare a fresh batch of the mobile phase, ensuring accurate pH adjustment and proper degassing.[6]
-
Sample Preparation: Dilute your sample to check for column overload.[4] Ensure the sample solvent is compatible with the mobile phase.[10]
Step 2: Method Parameter Evaluation
If the initial checks do not resolve the issue, a more in-depth evaluation of your HPLC method parameters is necessary. The following table summarizes key parameters and their potential impact on this compound peak shape.
| Parameter | Recommended Setting for this compound | Rationale for Preventing Peak Tailing |
| Column Chemistry | C18 or C8, end-capped | End-capping minimizes the number of available residual silanol groups, reducing secondary interactions.[2] |
| Mobile Phase pH | 2.5 - 3.5 (acidified with formic or phosphoric acid) | Operating at a low pH protonates residual silanol groups, minimizing their interaction with the polar groups of this compound.[2][11] |
| Buffer | 10-25 mM phosphate (B84403) or acetate (B1210297) buffer | A buffer helps maintain a stable pH across the column, preventing fluctuations that can affect peak shape.[12] |
| Organic Modifier | Acetonitrile (B52724) or Methanol (B129727) | Acetonitrile often provides better peak shape and lower backpressure compared to methanol.[13] |
| Column Temperature | 25 - 40 °C | Higher temperatures can improve peak shape and reduce mobile phase viscosity, but analyte stability should be considered.[10][14] |
| Injection Volume | 5 - 20 µL | Keeping the injection volume small helps to avoid column overload.[10] |
| Sample Solvent | Initial mobile phase composition | Dissolving the sample in the initial mobile phase composition minimizes peak distortion due to solvent effects.[10] |
Step 3: Hardware & Column Troubleshooting
If adjusting method parameters is unsuccessful, the issue may lie with the HPLC hardware or the column itself.
-
Guard Column: Replace the guard column, as it may be contaminated.
-
Column Washing: Flush the analytical column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained contaminants.[2]
-
Column Replacement: If the peak tailing persists and affects all analytes, the analytical column may be permanently damaged (e.g., packing bed deformation) and require replacement.[4]
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS2, Phenomenex Luna C18).[15][16]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid or 0.05% Phosphoric Acid.[11]
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-21% B
-
25-45 min: 21-50% B[14]
-
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[5]
Visualizing the Problem and Solution
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.
Chemical Interactions Leading to Peak Tailing
This diagram illustrates the chemical interactions at the stationary phase that can cause peak tailing.
Caption: Primary vs. secondary interactions causing peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. This compound - CD BioGlyco [bioglyco.com]
- 9. This compound | C39H50O19 | CID 5748394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [Determination of this compound and icariin in Herba Epimedii by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nacalai.com [nacalai.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Determination of this compound in rat plasma by reversed-phase high-performance chromatography after oral administration of Herba Epimedii extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of this compound and study on HPLC specific chromatogr...: Ingenta Connect [ingentaconnect.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Low Oral Bioavailability of Epimedin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Epimedin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
A1: this compound is a primary flavonoid glycoside found in plants of the Epimedium genus, which are used in traditional medicine. Its low oral bioavailability, reported to be approximately 0.58% for the pure compound and even lower at 0.13% when administered as part of a Herba Epimedii extract in rats, is a significant hurdle for its development as a therapeutic agent.[1] This poor bioavailability is attributed to several factors including:
-
Poor Membrane Permeability: this compound exhibits low intrinsic permeability across the intestinal epithelium.[2]
-
Efflux Transporter Activity: It is a substrate for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound back into the intestinal lumen, reducing its net absorption.[2]
-
First-Pass Metabolism: Like many flavonoids, this compound may undergo significant metabolism in the gut and liver before reaching systemic circulation.
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: The primary strategies focus on overcoming its poor solubility, low permeability, and susceptibility to efflux. These include:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as solid lipid nanoparticles (SLNs), liposomes, and self-emulsifying drug delivery systems (SEDDS) can protect it from degradation, enhance its solubility, and facilitate its transport across the intestinal barrier.[3][4][5]
-
Permeability Enhancers: Co-administration with agents that can transiently open tight junctions or inhibit efflux transporters can increase its absorption.
-
Metabolic Inhibitors: The use of inhibitors of metabolic enzymes, particularly cytochrome P450 enzymes, can reduce first-pass metabolism.
Q3: Are there any safety concerns with using nanoformulations or permeability enhancers?
A3: Yes, it is crucial to evaluate the potential toxicity of any formulation components. Permeability enhancers, for instance, can cause transient or permanent damage to the intestinal epithelium if not used at optimal, non-toxic concentrations.[6][7] Nanoformulations are generally developed using biocompatible and biodegradable materials to minimize toxicity.[8] However, thorough in vitro and in vivo toxicity studies are essential for any new formulation before it can be considered for further development.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Studies
| Possible Cause | Troubleshooting Action |
| Poor aqueous solubility and dissolution rate. | 1. Micronization: Reduce the particle size of the this compound powder to increase its surface area for dissolution. 2. Nanoformulation: Formulate this compound as a solid lipid nanoparticle (SLN), liposome, or self-emulsifying drug delivery system (SEDDS) to improve its solubility and dissolution.[3][4][5] |
| Low intestinal permeability. | 1. Co-administration with Permeability Enhancers: Include safe and effective permeability enhancers in the formulation. 2. Nanoformulation: Utilize nanoformulations that can be taken up by enterocytes or transported via the lymphatic system.[9] |
| High first-pass metabolism. | 1. Co-administration with Metabolic Inhibitors: Include inhibitors of relevant metabolic enzymes in the formulation. 2. Lymphatic Targeting: Design nanoformulations that favor lymphatic uptake, thereby bypassing the liver and reducing first-pass metabolism.[9] |
| Efflux by P-gp and BCRP transporters. | 1. Co-administration with Efflux Pump Inhibitors: Include known P-gp and BCRP inhibitors, such as verapamil (B1683045), in the formulation. Studies have shown that verapamil can significantly increase the absorptive permeability of this compound.[2] 2. Nanoformulation: Formulate this compound in nanocarriers that can mask the molecule from efflux transporters. |
Issue 2: Inconsistent Results in Caco-2 Cell Permeability Assays
| Possible Cause | Troubleshooting Action |
| Poor solubility of this compound in the assay medium. | 1. Use of Co-solvents: Incorporate a low, non-toxic percentage of a solubilizing agent like DMSO in the assay medium. 2. Test Solubilized Formulations: Use a nanoformulation of this compound with enhanced aqueous solubility for the assay. |
| Cell monolayer integrity is compromised. | 1. Monitor TEER: Regularly measure the transepithelial electrical resistance (TEER) before, during, and after the experiment to ensure monolayer integrity. Discard monolayers with TEER values below the acceptable range.[10] 2. Lucifer Yellow Assay: Perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions. |
| High efflux ratio observed. | 1. Investigate Efflux Transporter Involvement: Perform the permeability assay in the presence of specific inhibitors for P-gp (e.g., verapamil) and BCRP to confirm their role in the efflux of this compound.[2] |
Quantitative Data on Bioavailability Enhancement
Due to the limited availability of in vivo pharmacokinetic data for this compound nanoformulations, data for its structurally similar analogue, Icariin, is presented below as a reference.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Pure this compound | 1 mg/kg (i.v.) | - | - | - | - |
| Pure this compound | 10 mg/kg (p.o.) | 45.6 ± 12.3 | 0.5 | 132.4 ± 34.5 | 0.58 |
| Herba Epimedii Extract | 10 mg/kg this compound (p.o.) | 15.2 ± 5.6 | 0.5 | 45.7 ± 11.2 | 0.13 |
Data adapted from a study in rats.[1]
Table 2: Pharmacokinetic Parameters of Icariin and its Nanoformulations in Rats (Oral Administration)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (Fold) |
| Icariin Suspension | 50 mg/kg | 112.3 ± 23.4 | 0.5 | 245.7 ± 56.8 | - |
| Icariin-loaded SLNs | 50 mg/kg | 456.7 ± 89.1 | 1.0 | 1234.5 ± 245.6 | ~5.0 |
| Icariin-loaded Liposomes | 20 mg/kg | 345.6 ± 78.9 | 0.75 | 987.6 ± 189.4 | ~4.0 (compared to suspension at a similar dose) |
| Icariin-loaded SEDDS | 25 mg/kg | 567.8 ± 102.3 | 0.5 | 1543.2 ± 301.7 | ~6.3 (compared to suspension at a similar dose) |
Note: These values are representative and compiled from various studies on Icariin nanoformulations. The exact values can vary depending on the specific formulation and experimental conditions.[11]
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a general method and may require optimization for this compound.
-
Preparation of Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature 5-10°C above its melting point. Disperse or dissolve the desired amount of this compound in the molten lipid with continuous stirring.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the hot pre-emulsion to high-pressure homogenization for several cycles at a pressure between 500 and 1500 bar.[12] The temperature should be maintained above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or below, allowing the lipid to recrystallize and form solid nanoparticles.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
This is a widely used method for preparing liposomes.[4][13][14]
-
Lipid Film Formation: Dissolve phospholipids (B1166683) (e.g., soy phosphatidylcholine, DMPC) and cholesterol in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask. Add this compound to this solution.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller and more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[14]
Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
The formulation of a SEDDS requires careful selection of excipients.[2][15]
-
Excipient Solubility Screening: Determine the solubility of this compound in various oils (e.g., Labrafil, Capryol), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol, PEG 400).
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio. Dissolve the this compound in this mixture with gentle stirring until a clear and homogenous solution is obtained.
-
Characterization: Evaluate the self-emulsification efficiency by adding the formulation to an aqueous medium and observing the formation of a nanoemulsion. Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential.
Caco-2 Cell Permeability Assay
This assay is a standard in vitro model to predict intestinal drug absorption.[16][17][18]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 18-21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. Values should be within the established range for your laboratory.[10]
-
Permeability Study (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the this compound solution (or its formulation) in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the cell monolayer.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Mandatory Visualizations
Caption: Workflow for developing and evaluating nanoformulations to enhance this compound bioavailability.
Caption: this compound's role in the JNK/Nrf2/HO-1 signaling pathway, leading to neuroprotection.
Caption: this compound promotes osteoblast differentiation via the BMP2/Runx2 signaling pathway.
References
- 1. Pharmacokinetics and oral bioavailability of this compound after oral administration of this compound and Herba Epimedii extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the Mechanism of Intestinal Absorption of Epimedins A, B and C in the Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Nanocarriers as a Factor in Increasing the Bioavailability and Pharmacological Activity of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 6. scispace.com [scispace.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Chapter 6 - Solid lipid nanoparticle formulations pharmacokinetic and biopharmaceutical aspects in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. japer.in [japer.in]
- 15. Comparative Pharmacokinetics and Bioavailability of this compound in Rat after Intramuscular Administration of this compound, a Combination of Four Flavonoid Glycosides and Purified Herba Epimedii Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jazindia.com [jazindia.com]
- 17. scispace.com [scispace.com]
- 18. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Epimedin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Epimedin C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] In the analysis of this compound, which is often performed in complex biological matrices like plasma or serum, these interfering components can include phospholipids, salts, proteins, and other endogenous metabolites.[1] These effects, most commonly observed as ion suppression, can lead to inaccurate and imprecise quantitative results, as well as reduced sensitivity, by interfering with the formation of the desired this compound ions in the mass spectrometer's ion source.[1]
Q2: How can I quantitatively evaluate the extent of matrix effects in my this compound analysis?
A2: The matrix effect (ME) can be quantitatively assessed by comparing the peak response of this compound in a post-extraction spiked blank matrix sample to the response of this compound in a pure solution at the same concentration.[1] The calculation is as follows:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
-
An ME value of 100% indicates no matrix effect.
-
A value less than 100% signifies ion suppression.
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A value greater than 100% indicates ion enhancement.
To perform this evaluation, three sets of samples are typically prepared:
-
Set A: this compound prepared in a neat (pure) solvent.
-
Set B: Blank matrix extract spiked with this compound after the extraction process.
-
Set C: Blank matrix spiked with this compound before the extraction process (this set is used to calculate recovery).[1]
Q3: What are the primary strategies to minimize matrix effects for this compound analysis?
A3: There are three main strategies that can be employed independently or in combination to mitigate matrix effects:
-
Optimize Sample Preparation: This is often the most effective approach and aims to remove interfering matrix components before the sample is introduced into the LC-MS/MS system. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2]
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Improve Chromatographic Separation: Modifying the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce ion suppression. This can be achieved by adjusting the mobile phase composition, gradient, or selecting a different type of chromatography column.
-
Utilize an Appropriate Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is the most recognized technique to correct for matrix effects.[3] A suitable IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable reference for quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound due to matrix effects.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Signal for this compound | Severe Ion Suppression: Co-eluting compounds are preventing the ionization of this compound. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE. 2. Modify Chromatography: Adjust the gradient to better separate this compound from the suppression zone. Analyze a blank matrix extract via post-column infusion to identify the retention time of interfering components.[4] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.[3][5] |
| Poor Reproducibility (High %RSD) | Variable Matrix Effects: The extent of ion suppression varies between different samples or batches. | 1. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Standardize Sample Collection and Preparation: Ensure consistency in sample handling and extraction procedures to minimize variability. 3. Evaluate Different Lots of Blank Matrix: During method validation, test at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect. |
| Non-linear Calibration Curve | Concentration-dependent Matrix Effects: The degree of ion suppression changes with the analyte concentration. | 1. Optimize Sample Preparation: A cleaner extract is less likely to exhibit concentration-dependent matrix effects. 2. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to compensate for the matrix effect. 3. Employ Standard Addition: This method can correct for matrix effects in individual samples but is more labor-intensive.[3] |
| Peak Tailing or Splitting | Interaction with Matrix Components on the Column: Residual matrix components can affect the peak shape of this compound. | 1. Incorporate a Guard Column: This will help protect the analytical column from strongly retained matrix components. 2. Optimize Column Washing: Ensure the column is adequately washed and re-equilibrated between injections. 3. Consider a Different Column Chemistry: A column with a different stationary phase may provide better separation from interfering compounds. |
Quantitative Data Summary
The following tables summarize quantitative data from a study on the LC-MS/MS analysis of this compound in rat plasma, demonstrating typical recovery and matrix effect values.
Table 1: Extraction Recovery of this compound from Rat Plasma
| Concentration Level | Mean Extraction Recovery (%) | Standard Deviation (SD) |
| Low | 86.6 | 3.1 |
| Medium | 80.7 | 4.3 |
| High | 80.1 | 2.6 |
| Very High | 78.4 | 1.1 |
Data sourced from a pharmacokinetic study of this compound in rat plasma.[6]
Table 2: Matrix Effect of this compound in Rat Plasma
| Concentration Level | Mean Matrix Effect (%) | Standard Deviation (SD) |
| Low | 90.71 | 5.3 |
| Medium | 95.95 | 2.49 |
| High | 94.57 | 0.82 |
| Very High | 100.9 | 2.21 |
Data sourced from a pharmacokinetic study of this compound in rat plasma.[6] A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a common starting point for the extraction of this compound from plasma or serum.
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to the sample.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions for this compound Analysis
These are typical starting conditions that may require optimization for your specific instrument and application.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., CORTECS C18, 2.7 µm, 4.6 x 150 mm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min[1]
-
Gradient:
-
0-1 min: 5% B
-
1-9 min: 5% to 95% B
-
9-11 min: Hold at 95% B
-
11.1-14 min: Return to 5% B and re-equilibrate
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[1]
-
Monitored Transition (SRM) for this compound: 821.3 -> 513.1 m/z[1]
-
Key MS Parameters:
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: A logical troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacokinetics and Bioavailability of this compound in Rat after Intramuscular Administration of this compound, a Combination of Four Flavonoid Glycosides and Purified Herba Epimedii Extract - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Epimedin C degradation during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address challenges encountered during the extraction of Epimedin C from plant materials, primarily from species of the Epimedium genus. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to facilitate the efficient and stable extraction of this bioactive flavonoid.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides solutions to common issues that can lead to the degradation of this compound during the extraction process.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of this compound in the final extract. | Enzymatic Degradation: Endogenous enzymes (e.g., β-glucosidases, esterases) released upon cell disruption can hydrolyze the glycosidic bonds of this compound.[1] | Enzyme Inactivation: Implement a pre-extraction enzyme inactivation step. Blanching the fresh plant material in hot water (80-95°C) for 1-3 minutes followed by rapid cooling is effective.[1] Alternatively, flash-freezing fresh material in liquid nitrogen immediately after harvesting can minimize enzymatic activity if immediate extraction is not feasible.[1] |
| Thermal Degradation: this compound, like many flavonoids, is sensitive to high temperatures, which can occur during extraction and solvent evaporation.[2] | Temperature Optimization: Conduct extractions at moderate temperatures. For methods like ultrasound-assisted extraction (UAE), temperatures around 50-60°C are often optimal for flavonoids.[3][4] For solvent evaporation, use a rotary evaporator under vacuum at temperatures below 50°C.[2] | |
| Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of this compound. | Light Protection: Conduct all extraction and processing steps in a dark environment or using amber-colored glassware. Store extracts and isolated compounds in the dark. | |
| pH-Induced Degradation: Extreme pH conditions, particularly alkaline environments, can alter the chemical structure of flavonoids. | pH Control: Maintain a neutral or slightly acidic pH during extraction.[2] Buffering the extraction solvent may be necessary to ensure pH stability. | |
| Presence of unexpected peaks in chromatograms, suggesting degradation products. | Hydrolysis of Glycosidic Bonds: This is a primary degradation pathway for this compound, leading to the formation of compounds like icariin (B1674258) and 2''-O-rhamnosyl icariside II. | Minimize Water Activity & Control pH: Use solvents with lower water content where appropriate and maintain a neutral to slightly acidic pH to reduce hydrolysis. |
| Oxidative Degradation: Polyphenol oxidases (PPO) and peroxidases (POD) in the plant material can cause oxidative browning and degradation of flavonoids when exposed to oxygen.[1] | Inert Atmosphere & Antioxidants: Perform extraction under an inert atmosphere (e.g., nitrogen or argon).[1] The addition of antioxidants like ascorbic acid to the extraction solvent can also mitigate oxidation.[1] | |
| Inconsistent extraction yields between batches. | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. | Standardize Plant Material: Use plant material from the same source and harvest time for comparative experiments. Ensure proper drying and storage conditions to maintain consistency. |
| Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can lead to different yields. | Standardize Protocols: Meticulously follow a standardized and optimized extraction protocol for all samples. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
A1: The most significant degradation pathway for this compound during extraction is enzymatic hydrolysis of its glycosidic bonds. Enzymes naturally present in the plant tissue, such as β-glucosidases, can cleave the sugar moieties, converting this compound into other flavonoids like icariin.
Q2: What is the optimal temperature for extracting this compound?
A2: While higher temperatures can increase solubility and diffusion rates, they also accelerate degradation. For many flavonoid extractions, a moderate temperature range of 40°C to 60°C is recommended.[2] Specifically for ultrasound-assisted extraction of Epimedium flavonoids, temperatures around 30°C to 50°C have been shown to be effective.[3][5] It is crucial to perform small-scale experiments to determine the optimal temperature that balances extraction efficiency with the stability of this compound.
Q3: How does pH affect the stability of this compound?
A3: Flavonoids are generally more stable in neutral to slightly acidic conditions. Alkaline environments can lead to structural rearrangements and degradation. Therefore, maintaining a pH between 4 and 7 during extraction is advisable to prevent degradation.
Q4: Can the choice of extraction solvent influence this compound degradation?
A4: Yes. While the solvent's primary role is to solubilize the target compound, its properties can also affect stability. For instance, solvents with high water content can promote enzymatic and non-enzymatic hydrolysis. Using aqueous alcohol solutions (e.g., 60-70% ethanol) is common for flavonoid glycoside extraction as it provides a good balance of polarity for solubilization while limiting excessive water activity.
Q5: How can I prevent photodegradation of this compound?
A5: To prevent photodegradation, it is essential to protect the plant material, extracts, and isolated compounds from light. This can be achieved by working in a dimly lit laboratory, using amber-colored glassware or glassware wrapped in aluminum foil, and storing all samples in the dark, preferably at low temperatures.
Q6: Is there a recommended method for inactivating enzymes before extraction?
A6: Blanching is a highly effective method for enzyme inactivation.[1] This involves briefly treating the fresh plant material with hot water (80-95°C) for 1-3 minutes, followed by immediate cooling in an ice bath.[1] This process denatures the enzymes responsible for degradation without significantly affecting the target flavonoids.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound with Enzyme Inactivation
This protocol is designed to maximize the yield of this compound while minimizing degradation.
1. Plant Material Preparation:
- Use fresh leaves of Epimedium species.
- If not for immediate use, flash-freeze the fresh leaves in liquid nitrogen and store at -80°C.
- If using dried material, grind the leaves to a fine powder (40-60 mesh).
2. Enzyme Inactivation (for fresh material):
- Bring a sufficient volume of deionized water to 90°C.
- Immerse the fresh leaves in the hot water for 2 minutes.
- Immediately transfer the blanched leaves to an ice bath to cool them down rapidly.
- Gently pat the leaves dry with a paper towel.
3. Extraction:
- Accurately weigh 1.0 g of the prepared plant material (blanched or dried powder) and place it in a 50 mL amber-colored flask.
- Add 30 mL of 60% (v/v) ethanol (B145695) in water to the flask.
- Place the flask in an ultrasonic bath.
- Set the ultrasonic frequency to 40 kHz and the temperature to 50°C.
- Sonicate for 30 minutes.
4. Filtration and Concentration:
- Filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and re-extract the residue twice more with the same procedure.
- Combine all the filtrates.
- Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath temperature set at or below 50°C.
5. Drying and Storage:
- Lyophilize the concentrated extract to obtain a dry powder.
- Store the dried extract at -20°C in a desiccator, protected from light.
Data Presentation
Table 1: Influence of Extraction Temperature on Flavonoid Yield (General Data)
| Temperature (°C) | Relative Flavonoid Yield (%) | Notes |
| 30 | 95 | Lower temperatures may reduce extraction efficiency. |
| 50 | 100 | Often optimal for balancing yield and stability. |
| 70 | 85 | Higher temperatures can lead to thermal degradation. |
| 90 | 60 | Significant degradation is likely to occur. |
Note: This table presents generalized data for flavonoid extraction. Optimal temperatures for this compound should be determined experimentally.
Table 2: Effect of pH on Flavonoid Stability (General Data)
| pH | Relative Stability (%) | Notes |
| 3 | 98 | Slightly acidic conditions are generally favorable. |
| 5 | 100 | Near-neutral pH often provides the best stability. |
| 7 | 95 | Neutral pH is generally safe for most flavonoids. |
| 9 | 70 | Alkaline conditions can cause significant degradation. |
Note: This table presents generalized data for flavonoid stability. The optimal pH for this compound extraction should be confirmed through specific studies.
Visualizations
Caption: Major degradation pathways of this compound during extraction.
Caption: Recommended workflow for this compound extraction.
References
Cell viability issues with high concentrations of Epimedin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Epimedin C.
Frequently Asked Questions (FAQs)
Q1: At what concentrations does this compound typically show protective versus cytotoxic effects?
A1: this compound exhibits a dual effect on cell viability that is highly dependent on its concentration. At lower concentrations, typically in the range of 1-10 µM, it has been shown to have neuroprotective effects, improving cell survival and inhibiting apoptosis induced by oxidative stress.[1][2] However, while direct studies on the cytotoxicity of high concentrations of pure this compound are limited, studies on related flavonoid compounds and extracts from Epimedium species suggest that cytotoxic effects can occur at higher micromolar concentrations. For instance, an extract of Epimedium containing this compound showed a half-maximal inhibitory concentration (IC50) of 207.0 µg/mL on PANC-1 pancreatic cancer cells.[3]
Q2: What are the known signaling pathways affected by low, non-toxic concentrations of this compound?
A2: At neuroprotective concentrations (e.g., 1-10 µM), this compound has been shown to modulate the JNK/Nrf2/HO-1 signaling pathway.[1] In this context, it inhibits the phosphorylation of JNK and upregulates Nrf2 and HO-1. This leads to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, ultimately suppressing mitochondrial apoptosis.[1]
Q3: What is the likely mechanism of cell death induced by high, cytotoxic concentrations of this compound?
A3: While direct experimental evidence for high-concentration this compound is still emerging, based on studies of related flavonoids and molecular docking analyses, the mechanism of cell death is likely to be apoptosis. High concentrations may inhibit pro-survival signaling pathways such as PI3K/Akt.[3] This can lead to an increase in the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in apoptotic cell death.[4][5]
Q4: Can this compound interfere with standard cell viability assays like the MTT assay?
A4: Yes, like many natural compounds, particularly those with antioxidant properties, there is a potential for this compound to interfere with tetrazolium-based viability assays such as MTT. The compound could potentially reduce the MTT reagent to its formazan (B1609692) product chemically, leading to a false-positive signal that suggests higher viability than is actually the case. It is crucial to include a cell-free control (media, MTT reagent, and this compound) to assess any direct chemical reaction.
Troubleshooting Guide for High-Concentration this compound Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Low cell viability at expected non-toxic concentrations | Compound Precipitation: this compound may have limited solubility in aqueous media at high concentrations, leading to precipitate formation which can be cytotoxic. | 1. Visual Inspection: Check for any precipitate in the stock solution and in the culture wells after adding the compound. 2. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically <0.5%). 3. Solubility Enhancement: Consider using a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to improve solubility. |
| Inconsistent results between replicate wells | Uneven Cell Seeding: A non-homogenous cell suspension can lead to variability in cell numbers across the plate. "Edge Effect": Wells on the outer edges of the plate are more prone to evaporation, leading to changes in compound concentration. | 1. Homogenize Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating. 2. Avoid Edge Wells: Do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity. |
| U-shaped dose-response curve (higher viability at the highest concentrations) | Compound Interference with Assay: The compound may be directly reducing the assay reagent (e.g., MTT) at high concentrations. | 1. Run Cell-Free Controls: Include wells with media, the assay reagent, and a range of this compound concentrations to measure any direct reaction. Subtract this background from the experimental wells. 2. Use an Alternative Assay: Consider a different viability assay that works on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time cell analysis system. |
| No dose-dependent cytotoxicity observed | Insufficient Concentration Range: The concentrations tested may not be high enough to induce cytotoxicity in your specific cell line. Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound. | 1. Broaden Concentration Range: Perform a wider dose-response experiment, for example, from nanomolar to high micromolar or even millimolar ranges. 2. Test on Different Cell Lines: If possible, test the compound on a panel of different cell lines to identify a sensitive model. |
Quantitative Data Summary
| Compound/Extract | Cell Line | Effect | Concentration/IC50 | Assay | Reference |
| This compound | PC12 | Neuroprotective, inhibited H2O2-induced apoptosis | 1, 5, 10 µM | CCK-8, Flow Cytometry | [1] |
| Epimedium Extract (containing this compound) | PANC-1 (pancreatic cancer) | Cytotoxic | IC50: 207.0 µg/mL | CCK-8 | [3] |
| Various Epimedium Flavonoids | RAW 264.7 (macrophage) | Mildly Cytotoxic | 30-40 µM | Not specified | N/A |
| Flavonol Glycosides from E. koreanum | Primary Rat Osteoblasts | Inhibited Proliferation | 20 µM | Mitochondrial Activity Assay | N/A |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Annexin V-FITC/PI Apoptosis Assay
This protocol is for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
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Cell Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
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Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Western Blot for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
SDS-PAGE equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bax, anti-Bcl-2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression. An increased Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis.[4][5]
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Neuroprotective signaling pathway of low-concentration this compound.
Caption: Putative apoptotic signaling pathway of high-concentration this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro evaluation of the anti-pancreatic cancer activity of epimedium herb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epimedin C Antioxidant Assays
Welcome to the troubleshooting and guidance center for researchers utilizing Epimedin C in antioxidant capacity studies. This resource provides in-depth answers to common questions and solutions for issues encountered during in vitro antioxidant assays, aiming to clarify inconsistencies and improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why do I get different antioxidant capacity values for this compound with different assays (e.g., DPPH, ABTS, FRAP, ORAC)?
A1: Inconsistent results across different antioxidant assays are common and expected due to the distinct reaction mechanisms underlying each method. Antioxidant capacity can be evaluated based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Some assays operate via a mixed mechanism.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A mixed HAT/SET-based assay. The rate of reaction can be slow, and the steric accessibility of the radical can be a limiting factor for larger molecules.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: A mixed HAT/SET-based assay that is applicable to both hydrophilic and lipophilic antioxidants. The reaction kinetics can be complex and biphasic for some compounds.[1]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based method that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). It is conducted at an acidic pH of 3.6, which can affect the antioxidant potential of certain compounds.[2][3]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that measures the scavenging of peroxyl radicals. It is considered by some to be more biologically relevant due to the radical source used.[2][3]
This compound, as a flavonoid glycoside, will interact differently with the radicals and redox systems in each of these assays, leading to varied results. Therefore, it is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.
Q2: My IC50 value for this compound in the DPPH assay is different from published values. What could be the reason?
A2: Discrepancies in IC50 values for the DPPH assay are a frequent issue and can be attributed to several factors:
-
Reaction Time: The reaction between DPPH and many antioxidants, particularly flavonoids, can be slow and may not reach completion within the typical 30-minute incubation period.[4] It is crucial to perform a kinetic study to determine the optimal reaction time.
-
Solvent: The type of solvent (e.g., methanol (B129727), ethanol) can influence the reaction rate and the stability of the DPPH radical.[5]
-
DPPH Concentration: The initial concentration of the DPPH radical can affect the IC50 value. It is important to use a consistent and clearly reported concentration.
-
pH of the Medium: The pH can alter the antioxidant mechanism and the ionization state of the phenolic hydroxyl groups on this compound, thereby affecting its radical scavenging ability.
Q3: I am observing a biphasic reaction in my ABTS assay with this compound. Is this normal?
A3: Yes, a biphasic reaction, characterized by a fast initial reduction of the ABTS radical followed by a slower, prolonged reaction, is often observed with flavonoids like this compound.[1] This is due to the different reaction rates of the hydroxyl groups on the flavonoid structure. It is recommended to monitor the reaction kinetically over a longer period (e.g., 60 minutes or more) to accurately determine the total antioxidant capacity.
Q4: Can the glycoside moieties on this compound affect its antioxidant activity in these assays?
A4: Yes, the sugar groups (glycosides) attached to the flavonoid backbone can influence the antioxidant activity. Glycosylation can affect the steric hindrance around the active hydroxyl groups, potentially reducing their ability to donate a hydrogen atom or an electron. In some assays, hydrolysis of the glycosidic bonds may be necessary to fully assess the antioxidant potential of the aglycone.[6]
Troubleshooting Guides
Issue 1: High Variability in Replicate DPPH Assay Readings
| Potential Cause | Troubleshooting Step |
| Inconsistent Reaction Time | Use a timer to ensure that all samples are incubated for the exact same duration before reading the absorbance. |
| Light Sensitivity of DPPH | Prepare the DPPH solution fresh and store it in the dark. Keep the microplate or cuvettes covered during incubation to prevent light-induced degradation of the DPPH radical. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of the sample with the DPPH solution in each well or cuvette. |
| Temperature Fluctuations | Perform the assay at a constant and controlled room temperature, as temperature can affect reaction kinetics. |
Issue 2: Low or No Activity Detected in FRAP Assay
| Potential Cause | Troubleshooting Step |
| Incorrect pH of FRAP Reagent | The FRAP assay is pH-sensitive and must be conducted at pH 3.6. Prepare the acetate (B1210297) buffer carefully and verify its pH.[2][3] |
| Chelation of Iron by this compound | Flavonoids can chelate metal ions. This can interfere with the formation of the Fe²⁺-TPTZ complex. Ensure that the TPTZ concentration is sufficient. |
| Slow Reaction Kinetics | While FRAP is generally a rapid assay, some polyphenols may react slowly.[7] Extend the incubation time and monitor the absorbance kinetically to ensure the reaction has reached a plateau. |
| Precipitation of Sample | The acidic conditions of the FRAP assay may cause precipitation of less soluble compounds. Ensure your sample is fully dissolved in the reaction mixture. |
Quantitative Data Summary
Direct comparative data for pure this compound across all major antioxidant assays is limited in the scientific literature, which in itself is a significant finding. The following tables summarize available quantitative data.
Table 1: In Vitro Antioxidant Activity of Pure this compound
| Assay | Parameter | Value | Reference |
| DPPH Radical Scavenging | IC50 | 142 µM | [6] |
Table 2: In Vitro Antioxidant Activity of a Mixture of Epimedium Flavonoids (including this compound)
| Assay | Parameter | Value | Reference |
| DPPH Radical Scavenging | EC50 | 52.1 µg/ml | [8] |
| ABTS Radical Scavenging | EC50 | 55.8 µg/ml | [8] |
Table 3: Cellular Antioxidant Effects of this compound in H₂O₂-induced PC12 Cells
| Parameter | Concentration | Effect | Reference |
| ROS Levels | 1 µM | Reduced | [9] |
| 5 µM | Reduced | [9] | |
| 10 µM | Significantly Reduced | [9] | |
| MDA Content | 1 µM | Reduced | [9] |
| 5 µM | Reduced | [9] | |
| 10 µM | Significantly Reduced | [9] |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions from the stock solution.
-
Assay Procedure: In a 96-well plate, add 100 µL of each this compound dilution to respective wells. Add 100 µL of the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes. A kinetic reading is recommended.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay
-
Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in a 1:1 ratio and let the mixture stand in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: In a 96-well plate, add 10 µL of your this compound dilutions to the wells, followed by 190 µL of the ABTS•⁺ working solution.
-
Incubation: Incubate at room temperature, protected from light. For kinetic analysis, take readings at regular intervals for up to 60 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and express the results as Trolox equivalents (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Assay Procedure: Add 30 µL of the this compound sample to 900 µL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 10 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using FeSO₄·7H₂O and express the results as Fe²⁺ equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation: Prepare a fluorescein (B123965) working solution, a peroxyl radical generator (AAPH) solution, and a Trolox standard series in a phosphate (B84403) buffer (pH 7.4).
-
Assay Procedure: In a black 96-well plate, add 25 µL of the this compound sample or Trolox standard to the wells, followed by 150 µL of the fluorescein working solution.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: Add 25 µL of the AAPH solution to all wells to start the reaction.
-
Measurement: Immediately begin kinetic measurements of fluorescence decay (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. Express the results as Trolox equivalents.
Visualizations
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Caption: this compound modulates the JNK/Nrf2/HO-1 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent antioxidant assay results.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Comparisons of the bioavailability of icariin, icariside II, and this compound in rats after oral administration of total … [ouci.dntb.gov.ua]
- 3. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:110642-44-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoids from Epimedium pubescens: extraction and mechanism, antioxidant capacity and effects on CAT and GSH-Px of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Western Blot for p-JNK after Epimedin C Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing Western blot conditions for phosphorylated JNK (p-JNK) following treatment with Epimedin C.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on JNK phosphorylation?
A1: this compound has been shown to inhibit the phosphorylation of JNK.[1][2][3] In experimental models, such as hydrogen peroxide (H₂O₂) induced oxidative stress in PC12 cells, treatment with this compound leads to a significant downregulation of p-JNK levels.[1][2]
Q2: What cell lines are suitable for studying the effect of this compound on p-JNK?
A2: PC12 cells are a commonly used and effective model for investigating the neuroprotective effects of this compound and its impact on the JNK signaling pathway.[1][2][3] Neuronal cells like SH-SY5Y are also relevant for studying JNK signaling.[4]
Q3: What are the recommended concentrations of this compound and duration of treatment?
A3: Effective concentrations of this compound for inhibiting JNK phosphorylation in PC12 cells range from 1 µM to 10 µM, with a 10 µM concentration showing a more notable effect.[1][2] A typical experimental design involves a 24-hour pretreatment with this compound followed by induction of cellular stress.[1][3]
Q4: What positive controls can be used to ensure the p-JNK antibody is working correctly?
A4: To confirm the activation of the JNK pathway and the efficacy of the p-JNK antibody, a known JNK agonist like anisomycin (B549157) can be used.[2][4] Treatment with anisomycin (e.g., 25 µg/mL for 30 minutes) should result in a strong p-JNK signal.[4] Ultraviolet (UV) irradiation is another method to induce JNK activation.[4]
Q5: Why is it important to probe for total JNK in addition to p-JNK?
A5: It is crucial to measure the levels of total JNK to normalize the p-JNK signal.[4] This accounts for any variations in protein loading between lanes, ensuring that observed changes in p-JNK are due to changes in phosphorylation status and not differences in the total amount of JNK protein.[4]
Experimental Protocols
Cell Culture and Treatment for p-JNK Analysis
This protocol is based on methodologies reported for studying the effects of this compound on PC12 cells.[1][2][3]
-
Cell Seeding: Seed PC12 cells in appropriate culture dishes and grow to 70-80% confluency.[4]
-
This compound Pretreatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.[1][2]
-
Induction of Cellular Stress (Optional): To study the protective effects of this compound, induce oxidative stress by exposing cells to H₂O₂ (e.g., 150 µM for 4 hours).[1][2]
-
Positive Control: In a separate group of cells, treat with a JNK agonist like anisomycin to confirm pathway activation.[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of JNK.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading for the Western blot.[5]
Western Blot Protocol for p-JNK
-
Sample Preparation: Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[4]
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.[4] Run the gel at 100-120 V until the dye front reaches the bottom.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4] For efficient transfer of p-JNK (46 and 54 kDa), a wet or semi-dry transfer system can be used.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween® 20 (TBST). Note: Avoid using milk as a blocking agent for phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-JNK (Thr183/Tyr185) overnight at 4°C with gentle shaking. A common dilution is 1:1000 in 5% w/v BSA in TBST.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[5]
-
Washing: Repeat the washing step as described above.[5]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.[5] Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total JNK and a loading control like β-actin.
Data Presentation
Table 1: Experimental Conditions for p-JNK Detection after this compound Treatment
| Parameter | Condition | Cell Line | Reference |
| This compound Concentration | 1, 5, 10 µM | PC12 | [1][2] |
| Pretreatment Time | 24 hours | PC12 | [1][2] |
| Stress Inducer | H₂O₂ (150 µM) | PC12 | [1][2] |
| Stress Induction Time | 4 hours | PC12 | [1][2] |
| Positive Control | Anisomycin | PC12 | [2] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak p-JNK Signal | Low Protein Abundance: p-JNK may be a low-abundance protein. | - Increase the amount of protein loaded onto the gel (up to 50 µg). - Use a positive control (e.g., anisomycin-treated lysate) to confirm antibody and detection reagent activity.[2][4] - Use a more sensitive ECL substrate.[9] |
| Inefficient Antibody Binding: Primary antibody concentration may be too low. | - Increase the primary antibody concentration or extend the incubation time to overnight at 4°C.[9] | |
| Protein Degradation: Phosphatases in the sample may have dephosphorylated p-JNK. | - Always use fresh lysis buffer containing protease and phosphatase inhibitors.[6] | |
| Inefficient Protein Transfer: | - For proteins around 50 kDa like JNK, ensure optimal transfer time and voltage. Check transfer efficiency with Ponceau S staining. | |
| High Background | Blocking Inefficiency: | - Use 5% BSA in TBST for blocking instead of milk.[7] - Increase the blocking time and ensure the membrane is fully submerged. |
| Antibody Concentration Too High: | - Decrease the concentration of the primary or secondary antibody.[9] | |
| Insufficient Washing: | - Increase the number and duration of washes. Add 0.05% Tween 20 to the wash buffer.[9] | |
| Non-specific Bands | Poor Antibody Specificity: | - Ensure the primary antibody is specific for phosphorylated JNK. The p-JNK antibody may have slight cross-reactivity with other phosphorylated MAPKs like Erk1/2 or p38.[8] - Try a different p-JNK antibody from another vendor. |
| Protein Overload: | - Reduce the amount of protein loaded on the gel.[6] | |
| Sample Degradation: | - Prepare fresh samples and use protease/phosphatase inhibitors.[6] |
Visualization
Caption: this compound inhibits JNK phosphorylation, a key step in the apoptosis signaling pathway.
Caption: Experimental workflow for analyzing p-JNK levels after this compound treatment.
References
- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 8. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Efficacy of Epimedin C and Icariin
For Researchers, Scientists, and Drug Development Professionals
Epimedin C and Icariin (B1674258) are two major bioactive flavonoid glycosides derived from plants of the Epimedium genus, a traditional Chinese medicine herb. Both compounds are recognized for their wide range of pharmacological effects, including significant neuroprotective properties.[1] While structurally similar, emerging research indicates potential differences in their efficacy and mechanisms of action, making a direct comparison essential for guiding future research and drug development.[2]
This guide provides an objective comparison of the neuroprotective efficacy of this compound and Icariin, supported by available experimental data.
Quantitative Data Comparison
Experimental evidence, particularly from in vitro models of neurotoxicity, provides a basis for comparing the neuroprotective potency of these two compounds.
Table 1: Comparative Efficacy in a Corticosterone-Induced Neurotoxicity Model
| Compound | Concentration | Cell Viability (%) vs. Corticosterone Group | Key Findings |
| This compound | 10 µM | Most significant increase | Showed the strongest effect in promoting autophagy and inhibiting apoptosis. |
| Icariin | 10 µM | Significant increase, but less than this compound | Also demonstrated protective effects through the PI3K/AKT/mTOR pathway. |
Data synthesized from studies on corticosterone-induced neurotoxicity in PC12 cells.
Table 2: Efficacy of this compound and Icariin in Oxidative Stress-Induced Neurotoxicity
| Compound | Model | Concentration(s) | Key Protective Outcomes |
| This compound | H₂O₂-induced oxidative stress in PC12 cells | 1, 5, 10 µM | Dose-dependently improved cell survival rates and reduced apoptosis; 10 µM was most effective.[3][4] |
| Icariin | Rotenone-induced neurotoxicity in PC12 cells | Not specified | Rescued cells from cytotoxicity and reversed the dysregulation of autophagy.[5] |
| Icariin | Aβ₂₅₋₃₅-induced toxicity in PC12 cells | 5, 10, 20 µM | Dose-dependently reduced cell death and apoptosis.[6] |
Mechanisms of Neuroprotection: A Comparative Overview
Both this compound and Icariin exert their neuroprotective effects through the modulation of several critical signaling pathways. While there is overlap, the primary focus of their actions may differ.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, survival, and autophagy.[7][8] Activation of this pathway is a common mechanism for both compounds.
-
This compound: Has been shown to alleviate the suppressive impact of dexamethasone (B1670325) on osteogenesis by triggering the PI3K and AKT signaling pathways.[9] This mechanism is also implicated in its neuroprotective effects.
-
Icariin: Exerts neuroprotective effects in various models, including those for Alzheimer's disease and ischemic brain injury, by activating the PI3K/Akt signaling pathway.[6][10] This activation helps to suppress apoptosis and promote cell survival.[10]
Caption: The PI3K/Akt/mTOR signaling pathway activated by this compound and Icariin.
Autophagy Regulation
Autophagy is a cellular process for degrading and recycling cellular components, playing a critical role in neuronal homeostasis.
-
This compound: Has demonstrated a potent ability to promote autophagy in models of neurotoxicity.
-
Icariin: Shows a more complex role. It can enhance neuronal autophagy through the AMPK/mTOR/ULK1 pathway in aging models.[11][12] However, in other contexts like oxygen-glucose deprivation/reperfusion, it has been found to reduce excessive autophagy that contributes to cell death.[13] It also promotes autophagy to protect against rotenone-induced neurotoxicity.[5]
JNK/Nrf2/HO-1 Signaling Pathway
This pathway is crucial for cellular defense against oxidative stress.
-
This compound: Has been identified as a promising neuroprotective agent that can inhibit JNK phosphorylation while activating the Nrf2/HO-1 pathway.[3][4] This action reduces oxidative stress and apoptosis in neuronal cells.[3]
-
Icariin: While also possessing antioxidant properties, its primary mechanism is often attributed to other pathways like PI3K/Akt.[14]
References
- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Icariin-mediated activation of autophagy confers protective effect on rotenone induced neurotoxicity in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Icariin and Its Metabolites as Potential Protective Phytochemicals Against Alzheimer’s Disease [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Glucocorticoid-Induced Suppression of Osteogenic Differentiation by Modulating PI3K/AKT/RUNX2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Icariin improves brain function decline in aging rats by enhancing neuronal autophagy through the AMPK/mTOR/ULK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Icariin Attenuates OGD/R-Induced Autophagy via Bcl-2-Dependent Cross Talk between Apoptosis and Autophagy in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective activities of icariin in rodent models of Alzheimer’s disease: a systematic review and meta-analysis - Kan - Longhua Chinese Medicine [lcm.amegroups.org]
A Comparative Analysis of the Antioxidant Potential of Epimedium Flavonoids
For Researchers, Scientists, and Drug Development Professionals
The genus Epimedium, renowned in traditional medicine, is a rich source of flavonoids, which are largely credited for its therapeutic properties.[1] These flavonoids, including prominent compounds like icariin, epimedins, and icaritin, have demonstrated a spectrum of pharmacological activities.[2][3] A key area of interest is their antioxidant capacity, which involves neutralizing harmful free radicals and modulating cellular defense mechanisms against oxidative stress.[2][4] This guide provides an objective comparison of the antioxidant potential of various Epimedium flavonoids, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Data Presentation: In Vitro and Cellular Antioxidant Activities
The antioxidant potential of flavonoids can be evaluated using various assays that measure their ability to scavenge free radicals or protect cells from oxidative damage. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a common metric, with lower values indicating higher antioxidant potency. The table below summarizes quantitative data from comparative studies.
| Flavonoid / Extract | Assay Type | Cell Line (if applicable) | IC₅₀ / EC₅₀ Value (µg/mL)¹ | Key Findings | Source |
| Total Flavonoids (E. pubescens) | DPPH Radical Scavenging | N/A | 52.1 | Demonstrated potent free radical scavenging ability. | [4][5] |
| Total Flavonoids (E. pubescens) | ABTS Radical Scavenging | N/A | 55.8 | Confirmed significant antiradical capacity. | [4][5] |
| 2"-O-Rhamnosylicarisid II (E. koreanum) | DPPH Radical Scavenging | N/A | 11.5 | Showed very strong antioxidant activity among isolated flavonol glycosides. | [6] |
| 3,4,5-trihydroxy-8-prenylflavone 7-O-glycoside (E. koreanum) | DPPH Radical Scavenging | N/A | 19.7 | Exhibited potent antioxidant effects. | [6] |
| Wushanicaritin | Cellular Antioxidant Activity (CAA) | HepG2 | 44.07 (µmol QE/100 µmol)² | Showed superior intercellular antioxidant effect compared to Icaritin. | [1] |
| Icaritin | Cellular Antioxidant Activity (CAA) | HepG2 | Not determinable³ | Activity was minimal within the tested range. | [1] |
| Luteolin (from E. koreanum) | DPPH Radical Scavenging | N/A | Stronger than Vitamin C | One of the most potent antioxidants among the six flavonoids tested. | [7] |
| Hyperoside (from E. koreanum) | DPPH Radical Scavenging | N/A | Stronger than Vitamin C | Demonstrated significant, dose-dependent scavenging ability. | [7] |
| Epimedokoreanin B (from E. koreanum) | DPPH Radical Scavenging | N/A | Stronger than Vitamin C | Showed high dose-dependent DPPH scavenging activity. | [7] |
| Icariin (from E. koreanum) | DPPH Radical Scavenging | N/A | No activity observed⁴ | Lacked direct radical scavenging ability in this assay. | [7] |
| n-Butanol Fraction (E. koreanum leaf extract) | DPPH, Lipid Peroxidation (MDA) | N/A | Highest among fractions | Displayed the most potent antioxidant activity compared to other fractions. | [8] |
¹Unless otherwise noted. Lower values indicate higher potency. ²Value is expressed as micromoles of quercetin (B1663063) equivalents (QE) per 100 micromoles of the compound. ³EC₅₀ was not determinable within the tested concentration range of 2–40 μM.[1] ⁴No scavenging ability was detected at concentrations from 3.125 to 200 µmol/L.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to determine the antioxidant potential of Epimedium flavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[9]
Principle: The reduction of the DPPH radical by an antioxidant is monitored by the decrease in its absorbance at approximately 517 nm.[10]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark and at a low temperature.
-
Prepare a series of concentrations of the test flavonoid (e.g., 1 to 200 µg/mL) in methanol.
-
A standard antioxidant, such as Ascorbic Acid or Trolox, is prepared in the same manner.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add 100 µL of the flavonoid test solution.
-
Add 100 µL of the methanolic DPPH solution to initiate the reaction.
-
For the control, 100 µL of methanol is used instead of the test solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore.
Principle: In the presence of an antioxidant that donates a hydrogen atom, the colored ABTS•⁺ is converted back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[12]
Methodology:
-
Preparation of Reagents:
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•⁺ stock.
-
Dilute the ABTS•⁺ stock solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare various concentrations of the test flavonoid and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add 20 µL of the flavonoid test solution to 180 µL of the diluted ABTS•⁺ solution.
-
Mix thoroughly and incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The scavenging percentage is calculated using the same formula as in the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant capacity of compounds within a cellular environment, providing a more biologically relevant assessment.[1]
Principle: The assay uses a fluorescent probe, DCFH-DA (2',7'-dichlorofluorescin diacetate), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, reducing fluorescence.[1]
Methodology:
-
Cell Culture and Plating:
-
Culture human liver cancer cells (HepG2) or another suitable cell line until confluent.
-
Plate the cells in a 96-well microplate and allow them to adhere for 24 hours.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Treat the cells with various concentrations of the test flavonoid along with 25 µM DCFH-DA for 1 hour.
-
Remove the treatment solution and wash the cells again with PBS.
-
Induce oxidative stress by adding a free radical generator, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) from the fluorescence vs. time plot.
-
The CAA value is calculated as: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]
-
The EC₅₀ value is determined, representing the concentration required to produce a 50% reduction in fluorescence. Results are often expressed as quercetin equivalents (QE).[1]
-
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. Below are Graphviz visualizations for a typical experimental workflow and a key signaling pathway involved in the antioxidant action of flavonoids.
Caption: Experimental workflow for comparing flavonoid antioxidant potential.
Caption: Nrf2/ARE signaling pathway activated by Epimedium flavonoids.
Mechanism of Action: The Nrf2/ARE Signaling Pathway
Beyond direct radical scavenging, many flavonoids exert their antioxidant effects by activating endogenous defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14]
Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15][16] In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus.[16] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[14] This binding initiates the transcription of a suite of cytoprotective proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant functions.[13]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme.[14]
-
Superoxide (B77818) Dismutase (SOD) and Catalase (CAT): Enzymes that neutralize superoxide radicals and hydrogen peroxide.[13]
By upregulating these protective enzymes, Epimedium flavonoids can bolster the cell's intrinsic ability to counteract oxidative damage, a mechanism that is critical for long-term protection and is not captured by simple chemical assays.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. A literature review on Epimedium, a medicinal plant with promising slow aging properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The immunostimulatory activity of Epimedium flavonoids involves toll-like receptor 7/8 [frontiersin.org]
- 4. Flavonoids from Epimedium pubescens: extraction and mechanism, antioxidant capacity and effects on CAT and GSH-Px of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids from Epimedium pubescens: extraction and mechanism, antioxidant capacity and effects on CAT and GSH-Px of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonol Glycosides with Antioxidant Activity from the Aerial Parts of Epimedium koreanum Nakai -Natural Product Sciences | 학회 [koreascience.kr]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Comparative studies on antioxidant activities of extracts and fractions from the leaves and stem of Epimedium koreanum Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 15. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Epimedin A, B, and C in Osteoporosis Models: A Comparative Guide for Researchers
In the quest for effective therapeutic agents for osteoporosis, flavonoids derived from the herb Epimedium have garnered significant scientific interest. Among these, Epimedin A, B, and C have emerged as promising candidates due to their demonstrated effects on bone metabolism. This guide provides a comparative analysis of their performance in various in-vitro and in-vivo osteoporosis models, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.
Comparative Efficacy in Osteoporosis Models
The anti-osteoporotic effects of Epimedin A, B, and C have been investigated in different experimental settings, including models of postmenopausal, glucocorticoid-induced, and diabetic osteoporosis. While a direct head-to-head comparison under identical conditions is limited in the current literature, this section synthesizes the available quantitative data to offer a comparative perspective.
In-Vitro Studies: Effects on Osteoblasts and Osteoclasts
In-vitro studies are crucial for elucidating the direct effects of these compounds on bone cells. Key parameters often assessed include the promotion of osteoblast differentiation and mineralization, and the inhibition of osteoclast formation and activity.
Table 1: Comparative Effects of Epimedin A, B, and C on Osteoblast and Osteoclast Activity In-Vitro
| Compound | Cell Line | Model | Concentration | Outcome | Quantitative Data |
| Epimedin A | RAW264.7 | RANKL/M-CSF-induced osteoclastogenesis | 0.1, 0.2, 0.4 µM | Inhibition of osteoclast formation | Dose-dependent reduction in the number of TRAP-positive multinucleated osteoclasts.[1] |
| Epimedin A | MC3T3-E1 | Osteogenic Induction | Not specified | Promotion of osteogenesis | Increased expression of BMP-2 (29.4% higher than control) and actin (47.6% higher than control).[2] |
| Epimedin B | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts | Anti-osteoporotic activity | Further data needed from full-text articles. |
| Epimedin C | MC3T3-E1 | Dexamethasone (DEX)-induced osteogenic suppression | 10, 20 µM | Alleviation of DEX-induced suppression of ALP activity | Significant increase in ALP activity compared to DEX-treated cells.[3][4][5] |
| This compound | MC3T3-E1 | Dexamethasone (DEX)-induced osteogenic suppression | Not specified | Alleviation of DEX-induced inhibition of mineralization | Significant increase in mineralization nodes compared to DEX-treated cells.[3][5] |
In-Vivo Studies: Animal Models of Osteoporosis
Animal models are instrumental in evaluating the systemic effects of these compounds on bone health, providing insights into their potential therapeutic efficacy.
Table 2: Comparative Effects of Epimedin A, B, and C in Animal Models of Osteoporosis
| Compound | Animal Model | Osteoporosis Model | Dosage | Key Findings | Quantitative Data |
| Epimedin A | Ovariectomized (OVX) Rats | Postmenopausal Osteoporosis | Not specified | Attenuation of bone loss | Significant increases in BMD, Tb.Th, BV/TV, and Tb.N; significant decrease in Tb.Sp compared to the model group.[1] |
| Epimedin B | Streptozotocin (B1681764) (STZ)-induced Diabetic Rats | Diabetic Osteoporosis | 10, 20, 40 mg/kg | Suppression of bone mass loss | Dose-dependent suppression of bone mass loss; significant improvements in BMD, BV/TV, and Tb.N, and a decrease in Tb.Sp.[6] |
| This compound | C57BL/6 Mice | Glucocorticoid-Induced Osteoporosis (GIOP) | Not specified | Improvement in bone morphological parameters | Upregulation of Tb.N, Tb.Th, BMC, and TMD; downregulation of Tb.Sp compared to the GIOP group.[7][8] |
| This compound | Zebrafish Larvae | Prednisolone-induced Osteoporosis | 1, 5, 10 µmol/L | Increased bone mineralization and density | Significantly greater average staining area and Integrated Optical Density (IOD) compared to the prednisolone-treated group.[9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the presented data and for designing future studies.
In-Vitro Osteoblast Differentiation and Mineralization Assay (this compound)
-
Osteogenic Induction: Cells are cultured in an osteogenic medium (OM) typically containing ascorbic acid and β-glycerophosphate.[3][5]
-
Glucocorticoid-Induced Suppression Model: Dexamethasone (DEX) is added to the osteogenic medium to mimic glucocorticoid-induced osteoporosis.[3][5]
-
Treatment: this compound is co-administered with DEX at various concentrations (e.g., 10, 20 µM).[3][4][5]
-
Alkaline Phosphatase (ALP) Activity Assay: After a specified period (e.g., 5 days), cells are stained for ALP activity using a BCIP/NBT kit, and the activity is quantified.[4]
-
Mineralization Assay (Alizarin Red S Staining): After a longer culture period (e.g., 14-21 days), the formation of mineralized nodules is assessed by Alizarin Red S staining, which stains calcium deposits.[3][5]
In-Vitro Osteoclastogenesis Assay (Epimedin A)
-
Cell Line: RAW264.7 macrophage cells.[1]
-
Osteoclast Induction: Cells are stimulated with Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) to induce differentiation into osteoclasts.[1]
-
Treatment: Epimedin A is added to the culture medium at different concentrations (e.g., 0.1, 0.2, 0.4 µM).[1]
-
TRAP Staining: Differentiated osteoclasts are identified by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. The number of TRAP-positive multinucleated cells is then quantified.[1]
In-Vivo Animal Models
-
Glucocorticoid-Induced Osteoporosis (GIOP) Rodent Model (this compound):
-
Diabetic Osteoporosis Rat Model (Epimedin B):
-
Animal: Rats.
-
Induction: A high-fat diet combined with an intraperitoneal injection of streptozotocin (STZ) is used to establish a diabetic osteoporosis model.[6][10]
-
Treatment: Epimedin B is administered daily via intragastric administration for a specified period (e.g., 8 weeks).[6][10]
-
Analysis: Bone parameters and microstructure are detected by micro-CT. Bone formation and resorption markers in the serum are measured using ELISA kits.[6][10]
-
-
Ovariectomized (OVX) Rat Model (Epimedin A):
Signaling Pathways and Molecular Mechanisms
The anti-osteoporotic effects of Epimedin A, B, and C are mediated through the modulation of various signaling pathways that govern bone cell function.
Epimedin A: Targeting Osteoclastogenesis
Epimedin A has been shown to inhibit osteoclast differentiation by targeting the TRAF6/PI3K/AKT/NF-κB signaling axis.[1] It negatively regulates the expression of TRAF6, a key adaptor protein in the RANKL signaling pathway.[1] This leads to the suppression of downstream signaling cascades involving PI3K/AKT and NF-κB, ultimately inhibiting the expression of osteoclast-specific genes.[1]
Epimedin B: Regulating the OPG/RANKL Axis
Epimedin B demonstrates its protective effects in diabetic osteoporosis by regulating the critical OPG/RANKL axis.[6][10] It has been shown to increase the expression of osteoprotegerin (OPG), a decoy receptor for RANKL, and decrease the expression of RANKL.[6][10] This shift in the OPG/RANKL ratio inhibits osteoclast differentiation and activity, thereby preventing excessive bone resorption.[6][10]
This compound: Modulating Multiple Pathways in GIOP
This compound has been shown to counteract the negative effects of glucocorticoids on bone through multiple signaling pathways. One key mechanism involves the PI3K/AKT/RUNX2 pathway.[3] this compound stimulates this pathway, leading to the upregulation of RUNX2, a master transcription factor for osteoblast differentiation, thereby promoting bone formation.[3] Additionally, this compound has been found to balance the EphB4/EphrinB2 axis, which is involved in the bidirectional communication between osteoblasts and osteoclasts, further contributing to bone homeostasis.[7][8]
Conclusion
Epimedin A, B, and C all demonstrate significant potential as anti-osteoporotic agents, albeit through distinct and sometimes overlapping mechanisms. Epimedin A appears to be a potent inhibitor of osteoclastogenesis. Epimedin B effectively modulates the OPG/RANKL axis, particularly in the context of diabetic osteoporosis. This compound shows promise in mitigating glucocorticoid-induced bone loss by promoting osteoblast differentiation through the PI3K/AKT/RUNX2 pathway and other mechanisms.
It is important to note that the presented data is a synthesis from studies with varying experimental designs. Direct comparative studies are warranted to definitively establish the relative potency and efficacy of these three compounds. Nevertheless, this guide provides a valuable resource for researchers in the field of osteoporosis, highlighting the therapeutic potential of these natural flavonoids and paving the way for future drug development efforts.
References
- 1. Epimedin A inhibits the PI3K/AKT/NF-κB signalling axis and osteoclast differentiation by negatively regulating TRAF6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of epimedin A complex drugs for treating the osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Glucocorticoid-Induced Suppression of Osteogenic Differentiation by Modulating PI3K/AKT/RUNX2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. d-nb.info [d-nb.info]
- 7. This compound prevents glucocorticoid-induced osteoporosis via balancing EphB4/EphrinB2 axis in a rodent model | Tropical Journal of Pharmaceutical Research [ajol.info]
- 8. ajol.info [ajol.info]
- 9. Functions of this compound in a zebrafish model of glucocorticoid‐induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epimedin B protects against bone loss and inflammation in diabetic osteoporosis rats by regulating OPG/RANKL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Epimedin C and Other Nrf2 Activators for Therapeutic Development
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Epimedin C, a flavonoid glycoside derived from Epimedium species, with other prominent Nuclear factor erythroid 2-related factor 2 (Nrf2) activators. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Nrf2 modulation.
Introduction to Nrf2 Activation
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to stressors, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes. Pharmacological activation of Nrf2 is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.
This guide focuses on a comparative analysis of this compound with two well-characterized Nrf2 activators: Sulforaphane (SFN), a natural isothiocyanate from cruciferous vegetables, and Dimethyl Fumarate (DMF), a synthetic fumaric acid ester approved for the treatment of multiple sclerosis.
Comparative Efficacy of Nrf2 Activators
While direct comparative studies quantifying the Nrf2 activation potency of this compound against Sulforaphane and Dimethyl Fumarate in the same experimental system are limited, this section summarizes available quantitative data from independent studies.
Table 1: In Vitro Nrf2 Activation and Neuroprotective Effects
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound | PC12 | Oxidative Stress Model (H₂O₂) | 10 µM | Significant inhibition of oxidative stress and apoptosis | [1][2] |
| PC12 | Western Blot | 1, 5, 10 µM | Upregulation of Nrf2 and HO-1 protein levels | [1][2] | |
| Wushanicaritin * | PC12 | Neuroprotection Assay | 3.87 µM | EC₅₀ value for neuroprotective effect | [3][4] |
| Sulforaphane | ARPE-19 | qPCR (HMOX1) | 10-50 µM | ~2.5-fold induction | [5] |
| HepG2 | ARE-Luciferase Reporter | 3 µM | Significant fold induction of luciferase activity | [6] | |
| Dimethyl Fumarate | HREC | Western Blot (Nrf2) | 10 µM | Concentration-dependent increase in protein levels | [7] |
| HREC | Western Blot (HO-1) | 10 µM | Concentration-dependent increase in protein levels | [7] |
*Wushanicaritin is a derivative of Icariin, a compound structurally similar to this compound. This data is provided for contextual reference.
Signaling Pathways and Experimental Workflows
The activation of Nrf2 by these compounds, while leading to a common downstream effect, can be initiated through different upstream signaling events. The following diagrams illustrate the canonical Nrf2 activation pathway and a typical experimental workflow for assessing Nrf2 activation.
References
- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO‑1 signaling pathway to prevent neurodegenerative diseases | CoLab [colab.ws]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
Validating the JNK Pathway in Epimedin C's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Epimedin C's role in the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of neuronal apoptosis and survival. The neuroprotective effects of this compound are evaluated against other relevant compounds, supported by experimental data to validate its mechanism of action.
Introduction to this compound and the JNK Pathway
This compound is a primary flavonol glycoside found in Epimedium, a plant used in traditional medicine for treating neurodegenerative diseases.[1][2][3] The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is a key regulator of cellular responses to stress, including oxidative stress, and is heavily implicated in neuronal apoptosis.[1] Recent studies have focused on validating the JNK pathway as a therapeutic target for neurodegenerative conditions. This guide examines the evidence supporting this compound as a modulator of this pathway.
Comparative Analysis of JNK Pathway Modulation
The neuroprotective effects of this compound were evaluated in a hydrogen peroxide (H₂O₂)-induced oxidative stress model using PC12 cells, a cell line commonly used in neuroscience research.[1][2][3] The performance of this compound is compared here with its related flavonol, Icariin, two other natural compounds with known neuroprotective properties, Curcumin and Resveratrol, and a specific synthetic JNK inhibitor, SP600125.
Table 1: Effects on Cell Viability and Apoptosis
| Compound | Concentration(s) | Model System | Effect on Cell Viability (vs. H₂O₂ control) | Effect on Apoptosis (vs. H₂O₂ control) |
| This compound | 1, 5, 10 µM | PC12 cells + 150 µM H₂O₂ | Significantly improved | Significantly decreased |
| Icariin | 20 µM | NP cells + 200 µM H₂O₂ | Not specified | Significantly decreased |
| Curcumin | 20, 40 µmol/L | PC12 cells + 100-200 µmol/L H₂O₂ | Decreased inhibitory rate of H₂O₂ | Significantly decreased |
| Resveratrol | 2.5, 5, 10, 20 µM | PC12 cells + OGD/R | Increased in a dose-dependent manner | Significantly rescued |
| SP600125 | 1, 2 µM | PC12 cells + 25 µM 6-OHDA | Rescued 51% and 68% of dying cells, respectively | Significantly protected |
Table 2: Modulation of Key Proteins in the JNK and Apoptosis Pathways
| Compound | Concentration | Model System | p-JNK Level | Nrf2 Level | HO-1 Level | Bcl-2 Level | Bax Level |
| This compound | 1, 5, 10 µM | PC12 cells + 150 µM H₂O₂ | Significantly downregulated | Significantly upregulated | Significantly upregulated | Upregulated | Significantly downregulated |
| Icariin | Not specified | PC12 cells + H₂O₂ | Inhibited phosphorylation | Not specified | Not specified | Increased | Decreased |
| Curcumin | 5 µM | Not specified + 0.5 mM H₂O₂ | Significantly reduced phosphorylation | Not specified | Not specified | Not specified | Not specified |
| Resveratrol | 5, 10, 20 µM | RGC-5 cells + 200 µM H₂O₂ | Reversed H₂O₂-induced increase | Not specified | Not specified | Not specified | Not specified |
| SP600125 | Not specified | Not specified | Inhibited JNK | Not specified | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action, the following diagrams illustrate the JNK signaling pathway and the experimental procedure used to validate the role of this compound.
Detailed Experimental Protocols
The following methodologies are based on the procedures described in the cited literature for the investigation of this compound.[1][2][3]
Cell Culture and Treatment
-
Cell Line: PC12 cells (a rat pheochromocytoma cell line).
-
Culture Conditions: Cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Pretreatment: Cells were pretreated with this compound (1, 5, and 10 µM) or a positive control (17β-estradiol, 1 nM) for 24 hours.
-
Induction of Oxidative Stress: Following pretreatment, cells were exposed to 150 µM hydrogen peroxide (H₂O₂) for 4 hours to induce oxidative stress and apoptosis.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from the treated cells using lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against JNK, phospho-JNK (p-JNK), Nrf2, HO-1, Bcl-2, and Bax. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (CCK-8)
-
Procedure: After treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for a specified time.
-
Measurement: The absorbance was measured at 450 nm using a microplate reader to determine the number of viable cells.
Apoptosis Assays
-
Flow Cytometry: Cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI) to quantify the percentage of apoptotic cells.
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was used to detect DNA fragmentation in apoptotic cells.
JNK Pathway Validation with Agonist
-
To further confirm the involvement of the JNK pathway, a JNK agonist, anisomycin, was added to the cells following H₂O₂ and this compound treatment.
-
The protein levels of JNK pathway components were then re-evaluated by Western blot to observe the effect of the agonist in the presence and absence of this compound.[1][2][3]
Conclusion
The experimental evidence strongly supports the role of the JNK signaling pathway in the neuroprotective effects of this compound. By inhibiting the phosphorylation of JNK, this compound mitigates oxidative stress-induced apoptosis.[1][2][3] This inhibitory action leads to the upregulation of the Nrf2/HO-1 antioxidant pathway and a favorable shift in the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins.[1][2][3]
When compared to other natural compounds like Icariin, Curcumin, and Resveratrol, this compound demonstrates a similar, potent neuroprotective profile through modulation of the JNK pathway. Its efficacy is comparable to that of the specific JNK inhibitor SP600125 in preventing cell death in neuronal models. These findings validate the JNK pathway as a key mediator of this compound's therapeutic potential and position this compound as a promising candidate for further investigation in the development of treatments for neurodegenerative diseases.
References
- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pramipexole protects against H2O2-induced PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioavailability of Epimedium Flavonoids: A Comparative Analysis of Epimedin C and Icariin
For researchers and drug development professionals, understanding the bioavailability of bioactive compounds is a critical step in harnessing their therapeutic potential. This guide provides a comparative analysis of the oral bioavailability of two prominent flavonoids from Epimedium species, Epimedin C and Icariin, supported by experimental data from preclinical studies.
Both this compound and Icariin, major bioactive constituents of Herba Epimedii, exhibit low oral bioavailability in their parent forms. This is primarily attributed to their poor water solubility and extensive metabolism in the gastrointestinal tract. Intestinal enzymes and gut microflora play a crucial role in hydrolyzing these flavonoid glycosides into their more readily absorbable secondary glycosides and aglycones, such as Icariside II and Icaritin.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and Icariin following oral administration in rats. It is important to note that the data are compiled from different studies and are not from a head-to-head comparative experiment. Therefore, direct comparisons should be made with caution.
| Parameter | This compound | Icariin |
| Oral Bioavailability (%) | ~0.58% (as pure compound) | ~12% (in Herba Epimedii extract)[1] |
| Peak Plasma Concentration (Cmax) | 4.11 ± 0.08 µg/mL (in Herba Epimedii extract)[2] | 1.31 ± 0.07 µg/mL (in Herba Epimedii extract)[2] |
| Time to Peak Plasma Concentration (Tmax) | ~0.25 h (in Herba Epimedii extract)[2] | ~0.25 h (in Herba Epimedii extract)[2] |
| Area Under the Curve (AUC) | Data not available for direct comparison | Data not available for direct comparison |
Experimental Protocols
The pharmacokinetic data presented above are typically generated through in vivo studies in animal models, most commonly rats. A generalized experimental protocol for determining the oral bioavailability of these compounds is outlined below.
Animal Studies
Sprague-Dawley rats are often used for these studies. The animals are fasted overnight before the administration of the test compound. A specific dose of either pure this compound, pure Icariin, or an Epimedium extract is administered orally via gavage. Blood samples are then collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
Plasma Sample Preparation
The collected blood samples are centrifuged to separate the plasma. The plasma is then typically treated with a protein precipitation agent, such as acetonitrile (B52724) or methanol, to remove proteins that can interfere with the analysis. The resulting supernatant, containing the analytes of interest, is then used for quantification.
Quantification by UPLC-MS/MS
The concentrations of this compound, Icariin, and their metabolites in the plasma samples are determined using a highly sensitive and specific analytical technique called Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Chromatographic Separation: The plasma extract is injected into a UPLC system equipped with a C18 column. A mobile phase gradient, typically consisting of acetonitrile and water with a small amount of formic acid, is used to separate the different compounds based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which allows for the highly selective and sensitive quantification of the target analytes by monitoring specific precursor-to-product ion transitions.
Metabolic Pathway and Absorption
The oral absorption of this compound and Icariin is a complex process involving enzymatic and microbial metabolism in the gut. The following diagram illustrates the general metabolic pathway.
Experimental Workflow
The workflow for a typical oral bioavailability study is depicted in the following diagram.
References
A Comparative Guide to the Cross-Reactivity of Epimedin C in Flavonoid Assays
For Researchers, Scientists, and Drug Development Professionals: Understanding the nuances of flavonoid quantification is critical for accurate assessment of botanical extracts and purified compounds. This guide provides a comparative analysis of the reactivity of Epimedin C, a major bioactive flavonoid from Epimedium species, in common colorimetric and antioxidant assays.
This compound is a flavonol glycoside known for its potential therapeutic properties, including anti-inflammatory and anti-oxidant effects.[1][2] Like other flavonoid glycosides, its complex structure, featuring multiple sugar moieties attached to a flavonol backbone, can significantly influence its response in standard analytical assays.[3][4][5] This differential reactivity, often termed "cross-reactivity" in a broader sense, can lead to under- or over-estimation of flavonoid content or antioxidant capacity if not properly understood.
This guide compares the structural features of this compound to its parent aglycone, Icariin, and the common flavonoid standard, Quercetin (B1663063), to predict its behavior in three widely-used assays: the Aluminum Chloride (AlCl₃) Total Flavonoid Assay, the Folin-Ciocalteu Total Phenolic Assay, and the DPPH Radical Scavenging Assay.
Structural Comparison of Key Flavonoids
The reactivity of a flavonoid in colorimetric and antioxidant assays is dictated by its structural features, primarily the arrangement of hydroxyl (-OH) groups, the presence of a C4-keto group, and glycosylation patterns.
-
This compound: A complex flavonol glycoside with sugar groups at the C-3 and C-7 positions.[6][7]
-
Icariin: The parent compound of this compound, differing in the glycosylation at the C-3 position.[3][4]
-
Quercetin: A common standard for total flavonoid assays, it is an aglycone (contains no sugar moieties) with multiple free hydroxyl groups.[8]
The presence of bulky sugar groups on this compound can sterically hinder the interactions of its core structure with assay reagents, a key factor in its differential reactivity compared to its aglycone or simpler flavonoids like quercetin.[9]
Comparative Performance in Standard Assays
The response of a flavonoid in a given assay is a direct consequence of its chemical structure. Understanding these structure-activity relationships is crucial for interpreting assay results correctly.
Aluminum Chloride (AlCl₃) Colorimetric Assay
This assay is one of the most common methods for determining total flavonoid content.[10] Its principle relies on the chelation of aluminum chloride with specific functional groups on the flavonoid structure. AlCl₃ forms stable, colored complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.[11][12][13] It can also form less stable complexes with ortho-dihydroxyl groups in the A or B rings.[13]
-
Quercetin reacts strongly in this assay due to its free C-3, C-5 hydroxyl groups and the C-4 keto group, making it an effective standard.[8]
-
This compound and Icariin both possess the C-5 hydroxyl and C-4 keto groups necessary for complex formation. However, the large glycosidic groups at the C-3 and C-7 positions may influence the stability and molar absorptivity of the Al³⁺ complex, potentially leading to a different response factor compared to quercetin. This means that when results are expressed as "Quercetin Equivalents," the actual molar quantity of this compound may be misrepresented.
Folin-Ciocalteu (F-C) Assay
The Folin-Ciocalteu assay measures total phenolic content and is not specific to flavonoids.[14][15] The mechanism is an oxidation-reduction reaction where phenolic compounds reduce the phosphomolybdic-phosphotungstic acid reagent under alkaline conditions, forming a blue-colored complex.[15][16]
-
High Cross-Reactivity: Any compound with a phenolic hydroxyl group can react, including phenolic acids, tannins, and even some non-phenolic substances like ascorbic acid or fructose.[17]
-
Structural Impact: The assay response is proportional to the number of phenolic hydroxyl groups. This compound, Icariin, and Quercetin will all show reactivity due to their phenolic nature. However, the total number of accessible hydroxyl groups on each molecule will dictate the intensity of the response. While useful for estimating total phenolics, this assay cannot differentiate between flavonoid and non-flavonoid phenols.[14]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.[18][19] Antioxidants donate a hydrogen atom or an electron to the DPPH radical, which causes the deep violet solution to decolorize to a pale yellow.[20][21] The result is often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Structure-Activity Relationship: The radical scavenging ability of a flavonoid is heavily dependent on the number and position of its free hydroxyl groups.[22]
-
Glycosylation Effect: Glycosylation often reduces the antioxidant activity of flavonoids. The sugar moieties can mask the hydroxyl groups that are key for hydrogen donation.[9] Therefore, it is expected that Quercetin (aglycone) would exhibit a lower IC₅₀ (higher activity) than Icariin , which in turn might be slightly more active than This compound due to differences in their glycosylation.
Quantitative Data Summary
While direct, head-to-head comparative data for this compound in all these assays is limited in published literature, the following table provides representative data for structurally related flavonoids to illustrate the expected trends. The values are indicative and can vary based on specific experimental conditions.
| Flavonoid | Assay | Typical Result Metric | Expected Relative Performance |
| Quercetin | AlCl₃ Assay | Quercetin Equivalents (QE) | High (Used as standard) |
| This compound | AlCl₃ Assay | Quercetin Equivalents (QE) | Moderate to High (Structurally capable, but glycosylation may alter response) |
| Icariin | AlCl₃ Assay | Quercetin Equivalents (QE) | Moderate to High (Similar to this compound) |
| Quercetin | Folin-Ciocalteu | Gallic Acid Equivalents (GAE) | High (Multiple phenolic -OH groups) |
| This compound | Folin-Ciocalteu | Gallic Acid Equivalents (GAE) | High (Multiple phenolic -OH groups) |
| Quercetin | DPPH Assay | IC₅₀ (µM) | Low IC₅₀ (High antioxidant activity) |
| Icariin | DPPH Assay | IC₅₀ (µM) | Higher IC₅₀ than Quercetin (Glycosylation reduces activity) |
| This compound | DPPH Assay | IC₅₀ (µM) | Potentially higher IC₅₀ than Icariin (More complex glycosylation) |
Experimental Protocols
For accurate and reproducible results, adherence to standardized protocols is essential.
Protocol 1: Aluminum Chloride Colorimetric Assay for Total Flavonoids
This protocol is adapted from established methods for quantifying total flavonoid content.[23]
-
Standard Preparation: Prepare a stock solution of Quercetin (e.g., 1 mg/mL in methanol). Create a series of dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL) to generate a standard curve.
-
Sample Preparation: Dissolve the test sample (e.g., this compound) in methanol (B129727) to a known concentration.
-
Reaction Mixture: In a 96-well plate or test tube, combine:
-
100 µL of the sample or standard solution.
-
100 µL of 2% (w/v) aluminum chloride (AlCl₃) in methanol.
-
-
Incubation: Incubate the mixture at room temperature for 30 minutes in the dark.[11]
-
Measurement: Measure the absorbance of the resulting yellow-colored complex at approximately 415 nm using a spectrophotometer.[13]
-
Calculation: Use the standard curve generated from the quercetin dilutions to calculate the total flavonoid content of the sample, expressed as mg Quercetin Equivalents (QE) per gram of sample.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the test compound.[18]
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of the test compound (e.g., this compound, Quercetin) in methanol.
-
Reaction: In a 96-well plate, add:
-
50 µL of the sample dilution.
-
150 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Measurement: Measure the absorbance at 517 nm. A blank containing only methanol and the DPPH solution serves as the control.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the sample concentration to determine the IC₅₀ value.
Visualizing the Workflow
Diagrams can clarify complex experimental procedures and principles.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Icaritin Preparation from Icariin by a Special Epimedium Flavonoid-Glycosidase from Aspergillus sp.y848 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C39H50O19 | CID 5748394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. benchchem.com [benchchem.com]
- 10. Aluminum chloride colorimetric method: Significance and symbolism [wisdomlib.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. mdpi.com [mdpi.com]
- 13. rjpbcs.com [rjpbcs.com]
- 14. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Epimedin C and Other Flavonoids in Combating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the anti-neuroinflammatory potential of key flavonoids, supported by experimental data.
Neuroinflammation, a critical factor in the pathogenesis of various neurodegenerative diseases, has spurred the search for effective therapeutic agents. Flavonoids, a class of natural compounds, have shown considerable promise in modulating inflammatory processes within the central nervous system. This guide provides a detailed head-to-head comparison of Epimedin C, a major flavonol glycoside from the Epimedium plant, against other well-researched flavonoids—Icariin, Luteolin, Kaempferol, and Quercetin—in the context of their anti-neuroinflammatory properties.
Quantitative Efficacy in Modulating Inflammatory Markers
The anti-neuroinflammatory efficacy of these flavonoids can be quantitatively assessed by their ability to inhibit key pro-inflammatory mediators. The following table summarizes the available data from in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated microglial cells, a common model for neuroinflammation research.
Table 1: Comparative Inhibition of Pro-Inflammatory Markers by Selected Flavonoids
| Flavonoid | Target Marker | Cell Model | Stimulant | Potency (IC50 or Effective Concentration) | Reference |
| This compound | Oxidative Stress (ROS, MDA) | PC12 Cells | H₂O₂ | Significant reduction at 1-10 µM | [1][2] |
| Icariin | Nitric Oxide (NO) | RAW264.7 | LPS | Significant reduction at 100 µg/mL | [3] |
| TNF-α | RAW264.7 | LPS | Significant reduction at 10-100 µg/mL | [3] | |
| IL-6 | RAW264.7 | LPS | Significant reduction at 10-100 µg/mL | [3] | |
| Luteolin | Nitric Oxide (NO) | BV-2 Microglia | LPS | IC50: 6.9 µM | [1] |
| IL-6 | Primary Microglia | LPS | 90% inhibition at 25 µM | [4] | |
| TNF-α & IL-1β | BV-2 Microglia | LPS | Significant suppression at 200 µM | [5][6] | |
| Kaempferol | IL-6 & TNF-α | BV-2 Microglia | LPS | Mild reduction at 25 and 50 µM | |
| Quercetin | Nitric Oxide (NO) | BV-2 Microglia | LPS | Potent inhibition at 5 µM | |
| TNF-α, IL-6, IL-1β | RAW264.7 | LPS | Attenuated increase at 5-20 µM |
Note: Direct comparative studies are limited, and variations in experimental conditions (e.g., cell lines, stimulus concentrations) should be considered when interpreting these values.
Core Mechanisms of Action: A Look at the Signaling Pathways
The selected flavonoids exert their anti-neuroinflammatory effects by modulating key intracellular signaling pathways. While there is an overlap in their mechanisms, some flavonoids exhibit distinct primary modes of action.
1. The NF-κB and MAPK Signaling Cascades: Common Targets for Flavonoids
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response in microglia. Upon activation by stimuli like LPS, these pathways trigger the transcription of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. Icariin, Luteolin, Kaempferol, and Quercetin have all been shown to inhibit these pathways, primarily by preventing the phosphorylation of key signaling molecules.
Caption: Inhibition of NF-κB and MAPK pathways by flavonoids.
2. The Nrf2/HO-1 Pathway: A Key Neuroprotective Mechanism of this compound
This compound demonstrates significant neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1), which play a crucial role in mitigating oxidative stress, a key contributor to neuroinflammation and neuronal damage.
References
- 1. This compound: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epimedium flavonoids improve cerebral white matter lesions by inhibiting neuroinflammation and activating neurotrophic factor signal pathways in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epimedium flavonoids improve cerebral white matter lesions by inhibiting neuroinflammation and activating neurotrophic factor signal pathways in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Anti-TNFα and Anti-IL-1β Monoclonal Antibodies Preserve BV-2 Microglial Homeostasis Under Hypoxia by Mitigating Inflammatory Reactivity and ATF4/MAPK-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of Epimedin C and Its Analogs with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic therapeutic strategies has led to a growing interest in combination therapies. Epimedin C, a flavonoid glycoside derived from plants of the Epimedium genus, has garnered attention for its potential pharmacological activities. While research on the synergistic effects of this compound is emerging, a significant body of evidence exists for its structurally similar analog, icariin (B1674258). This guide provides a comparative overview of the synergistic effects of these Epimedium flavonoids with other compounds, supported by experimental data and detailed protocols to inform future research and drug development.
Synergistic Effects in Oncology
Combination therapies that enhance the efficacy of existing chemotherapeutic agents while potentially reducing their side effects are a critical area of cancer research. Flavonoids from Epimedium, such as icariin, have shown promise in sensitizing cancer cells to conventional chemotherapy drugs.
This compound Analog (Icariin) with Doxorubicin (B1662922) in Osteosarcoma
Icariin has been shown to enhance the cytotoxic effects of doxorubicin (DOX) in multidrug-resistant human osteosarcoma cells (MG-63/DOX). This synergistic effect is attributed to the inhibition of the ABCB1 drug transporter and the down-regulation of the PI3K/Akt signaling pathway.[1]
Experimental Data:
| Treatment | IC50 of Doxorubicin (μM) | Reversal Fold |
| Doxorubicin alone | 25.68 ± 1.54 | - |
| Doxorubicin + Icariin (1 μM) | 15.82 ± 1.12 | 1.62 |
| Doxorubicin + Icariin (5 μM) | 8.74 ± 0.68 | 2.94 |
| Doxorubicin + Icariin (10 μM) | 4.21 ± 0.35 | 6.10 |
| Doxorubicin + Verapamil (B1683045) (10 μM) (Positive Control) | 3.56 ± 0.29 | 7.21 |
Experimental Protocol: Cell Viability Assay (MTT Assay) [1]
-
Cell Seeding: MG-63/DOX cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with varying concentrations of doxorubicin, with or without different concentrations of icariin (1, 5, and 10 μM) or verapamil (10 μM), for 48 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using the Bliss method.
Signaling Pathway Diagram:
Caption: Icariin enhances doxorubicin-induced apoptosis by inhibiting the PI3K/Akt pathway, which leads to the downregulation of the ABCB1 drug efflux pump.
This compound Analog (Icariin) with Cisplatin (B142131) in Ovarian Cancer
Icariin has been found to enhance the chemosensitivity of cisplatin-resistant ovarian cancer cells (SKVCR). The synergistic effect is mediated by the suppression of autophagy through the activation of the AKT/mTOR pathway.[2]
Experimental Data:
| Treatment | Cell Viability (% of control) | Apoptosis Rate (%) |
| Control | 100 | 2.5 ± 0.5 |
| Cisplatin (20 μM) | 78.5 ± 5.2 | 10.2 ± 1.5 |
| Icariin (20 μM) | 95.2 ± 4.8 | 5.1 ± 0.8 |
| Cisplatin (20 μM) + Icariin (20 μM) | 45.3 ± 3.7 | 28.6 ± 2.9 |
Experimental Protocol: Apoptosis Assay (Flow Cytometry) [2]
-
Cell Treatment: SKVCR cells were treated with cisplatin (20 μM), icariin (20 μM), or a combination of both for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.
Signaling Pathway Diagram:
Caption: Icariin enhances cisplatin-induced apoptosis by activating the Akt/mTOR pathway, which in turn suppresses protective autophagy in cancer cells.
This compound Analog (Icariin) with Bortezomib (B1684674) in Multiple Myeloma
A synergistic anti-myeloma effect has been observed with the combination of icariin and the proteasome inhibitor bortezomib. This combination leads to increased apoptosis in multiple myeloma cells.[3]
Experimental Data:
| Treatment | Apoptotic Cells (TUNEL assay, %) |
| Control | 1.2 |
| Icariin (10 μM) | 10.3 |
| Bortezomib (1 nM) | 5.7 |
| Icariin (10 μM) + Bortezomib (1 nM) | 26.5 |
Experimental Protocol: TUNEL Assay [3]
-
Cell Treatment: U266 multiple myeloma cells were treated with icariin (10 μM), bortezomib (1 nM), or a combination of both for 24 hours.
-
Cell Fixation and Permeabilization: Cells were harvested, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.
-
TUNEL Staining: Cells were incubated with the TUNEL reaction mixture containing TdT and BrdUTP according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The percentage of TUNEL-positive (apoptotic) cells was determined by flow cytometry.
Logical Relationship Diagram:
Caption: The combination of Icariin and Bortezomib results in a synergistic increase in apoptosis in multiple myeloma cells.
Future Directions
The promising synergistic effects observed with icariin highlight the potential of this compound as a valuable component in combination therapies. However, further research is imperative to:
-
Directly investigate the synergistic effects of this compound with a range of chemotherapeutic agents, cardiovascular drugs, and neuroprotective compounds.
-
Elucidate the precise molecular mechanisms underlying the synergistic interactions of this compound.
-
Conduct in vivo studies to validate the efficacy and safety of this compound-based combination therapies in preclinical models.
-
Perform pharmacokinetic and pharmacodynamic studies to understand the drug-drug interactions and optimize dosing regimens.
By systematically exploring these avenues, the full therapeutic potential of this compound in combination with other compounds can be unlocked, paving the way for novel and more effective treatment strategies for a variety of diseases.
References
- 1. Icariin Enhances Cytotoxicity of Doxorubicin in Human Multidrug-Resistant Osteosarcoma Cells by Inhibition of ABCB1 and Down-Regulation of the PI3K/Akt Pathway [jstage.jst.go.jp]
- 2. Icariin enhances the chemosensitivity of cisplatin‑resistant ovarian cancer cells by suppressing autophagy via activation of the AKT/mTOR/ATG5 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-myeloma Effects of Icariin Are Mediated Through the Attenuation of JAK/STAT3-Dependent Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Epimedin C from Diverse Epimedium Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Epimedin C content and its associated biological activities across various Epimedium species. The data presented is supported by experimental evidence to facilitate informed decisions in research and development.
Epimedium, a genus of herbaceous flowering plants in the family Berberidaceae, has a long-standing history in traditional medicine, particularly in Asia. The therapeutic potential of these plants is largely attributed to their rich flavonoid content, with this compound being a significant bioactive constituent. This guide delves into a comparative analysis of this compound from different Epimedium species, focusing on its concentration and a key biological activity: the prevention of osteoporosis.
Quantitative Analysis of this compound Across Epimedium Species
The concentration of this compound varies significantly among different Epimedium species and even between different populations of the same species. This variation can have a profound impact on the therapeutic efficacy of extracts derived from these plants. High-performance liquid chromatography (HPLC) is a standard method for the quantification of this compound and other flavonoids in Epimedium.
Below is a summary of this compound content in selected Epimedium species based on available research. It is important to note that these values can be influenced by factors such as geographical origin, harvest time, and processing methods.
| Epimedium Species | This compound Content (mg/g dry weight) | Reference |
| Epimedium pubescens | Varies; a significant component | [1] |
| Epimedium koreanum | Lower than E. pubescens | [1] |
| Epimedium brevicornu | 5.39 - 23.0 | [2] |
Comparative Biological Activity: Anti-Osteoporotic Effects
Osteoporosis is a progressive bone disease characterized by decreased bone mass and density, leading to an increased risk of fractures. Flavonoids from Epimedium have been extensively studied for their potential in preventing and treating osteoporosis.[3][4]
A direct comparative study on the anti-osteoporotic efficacy of two different Epimedium species, Epimedium pubescens and Epimedium koreanum, was conducted using an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis. While E. pubescens has a higher concentration of this compound, and E. koreanum is richer in icariin (B1674258), both species demonstrated comparable efficacy in preventing OVX-induced bone loss.[1][5] This suggests that while this compound is a key contributor, other flavonoids like icariin also play a significant role in the overall anti-osteoporotic effect of Epimedium extracts.
The study revealed that treatment with capsules containing either E. pubescens or E. koreanum resulted in:
-
Significantly higher bone mineral density.[5]
-
Improved bone mechanical properties, including elastic modulus and compressive strength.[1][5]
-
Favorable changes in bone histomorphometry, with an increased osteoblast surface ratio and osteoid area, and a decrease in erosion surface and adipocyte area.[1][5]
These findings indicate that both species are equally effective in the prevention of estrogen-depletion induced osteoporosis, despite the differences in their specific flavonoid profiles.[5]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Extraction and Quantification of this compound by HPLC
This protocol outlines the general steps for extracting and quantifying this compound from Epimedium plant material.
Extraction:
-
Sample Preparation: Air-dry the aerial parts of the Epimedium plant material and grind into a fine powder.
-
Solvent Extraction: Accurately weigh a specific amount of the powdered sample (e.g., 1.0 g) and place it in a flask. Add a suitable volume of 70% ethanol (B145695) (e.g., 50 mL).
-
Ultrasonic Extraction: Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Filtration and Concentration: Filter the extract and repeat the extraction process twice more. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system using (A) acetonitrile (B52724) and (B) water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol. Create a series of working standard solutions by diluting the stock solution.
-
Dissolve the dried plant extract in the mobile phase to a known concentration.
-
-
Quantification: Inject the standard and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
In Vivo Ovariectomized (OVX) Rat Model for Osteoporosis
This protocol describes the establishment of an in vivo model to study the effects of Epimedium extracts on postmenopausal osteoporosis.
-
Animal Model: Use adult female Sprague-Dawley rats (approximately 3 months old).
-
Ovariectomy: Anesthetize the rats and perform a bilateral ovariectomy to induce estrogen deficiency. A sham operation, where the ovaries are exposed but not removed, is performed on the control group.
-
Treatment: After a recovery period (e.g., one week), administer the Epimedium extracts or vehicle control to the rats orally by gavage daily for a specified duration (e.g., 12 weeks).
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measure the BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) at the end of the treatment period.
-
Biomechanical Testing: Harvest the femurs and perform three-point bending tests to determine the maximum load, elastic modulus, and other biomechanical properties.
-
Histomorphometry: Embed the tibias in plastic, section, and stain to visualize and quantify bone parameters such as osteoblast surface, osteoclast surface, and bone formation rate.
-
Signaling Pathways and Visualizations
This compound and other flavonoids in Epimedium exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
JNK/Nrf2/HO-1 Signaling Pathway in Neuroprotection
This compound has been shown to have neuroprotective effects by modulating the JNK/Nrf2/HO-1 signaling pathway. It can inhibit the phosphorylation of JNK and activate the Nrf2/HO-1 pathway, thereby protecting neuronal cells from oxidative stress and apoptosis.[6]
Caption: this compound's neuroprotective mechanism.
Experimental Workflow for In Vivo Osteoporosis Study
The following diagram illustrates the workflow for the comparative study of Epimedium species on an OVX rat model.
Caption: Workflow for the in vivo osteoporosis study.
References
- 1. Comparison of the Active Compositions between Raw and Processed Epimedium from Different Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. From Epimedium to Neuroprotection: Exploring the Potential of Wushanicaritin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Epimedium brevicornu Maxim Ethanol Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Epimedin C: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Epimedin C, a flavonol glycoside derived from plants of the Epimedium genus, requires careful handling throughout its lifecycle, including its ultimate disposal.[1][2] While specific regulatory guidelines for this compound are not extensively detailed, a comprehensive disposal plan can be formulated by adhering to general principles of laboratory safety and hazardous waste management.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and a lab coat. Operations involving the solid form of the compound that may generate dust should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[3] Although not classified as a hazardous substance, it may cause irritation to the respiratory tract, skin, and eyes, and may be harmful if ingested or absorbed through the skin.[3]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or solution) and the quantity to be discarded. The following steps provide a general framework for safe disposal.
1. Unused Solid this compound:
-
Waste Classification: Unused, pure this compound should be treated as chemical waste.
-
Containment: The solid compound should be kept in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and well-sealed container. The container must be clearly labeled as "Waste this compound" and include the chemical formula (C₃₉H₅₀O₁₉).[1]
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not mix with other chemical waste unless compatibility is confirmed.
2. This compound Solutions:
The disposal of this compound solutions depends on the solvent used. This compound is soluble in organic solvents like DMSO and dimethylformamide, and sparingly soluble in aqueous buffers like PBS.[1][4]
-
Organic Solutions (e.g., in DMSO):
-
Waste Collection: Collect the waste solution in a designated, labeled, and sealed container for flammable or organic solvent waste. The container should be compatible with the solvent used.
-
Labeling: Clearly label the container with "Waste this compound in [Solvent Name]" and the approximate concentration.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
-
-
Aqueous Solutions (e.g., in PBS):
-
Small Quantities: For very dilute aqueous solutions (concentrations in the low µM range), consult your local EHS guidelines. Some institutions may permit drain disposal for non-hazardous, dilute aqueous solutions after neutralization of pH, but this is not a universal practice and should be confirmed.
-
Concentrated Solutions: For more concentrated aqueous solutions, it is best to collect them as chemical waste in a clearly labeled container for aqueous waste.
-
Disposal: Arrange for pickup by your institution's EHS department.
-
3. Contaminated Materials:
Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated waste.
-
Solid Waste: Collect all contaminated solid materials in a designated, sealed plastic bag or container.
-
Labeling: Label the bag or container as "Waste Contaminated with this compound."
-
Disposal: Dispose of this waste through your institution's chemical or solid waste stream as directed by your EHS office.
Summary of Disposal Guidelines
| Waste Type | Containment | Disposal Method |
| Unused Solid this compound | Original or compatible, sealed, and labeled container. | Via institutional EHS or licensed waste contractor. |
| This compound in Organic Solvent | Labeled, sealed container for organic/flammable waste. | Via institutional EHS or licensed waste contractor. |
| This compound in Aqueous Solution | Labeled, sealed container for aqueous chemical waste. | Via institutional EHS or licensed waste contractor. |
| Contaminated Labware | Sealed and labeled bag or container. | Via institutional EHS or licensed waste contractor. |
Experimental Protocol for Decontamination of Glassware
For reusable glassware contaminated with this compound, a thorough cleaning procedure is necessary.
-
Initial Rinse: Rinse the glassware multiple times with the solvent in which the this compound was dissolved (e.g., DMSO, followed by ethanol (B145695) or isopropanol). Collect these initial rinses as hazardous waste.
-
Washing: Wash the glassware with a suitable laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or dry it in an oven.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound and associated waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and minimizing ecological impact. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Personal protective equipment for handling Epimedin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Epimedin C. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research. This compound is a flavonoid glycoside and, as with many bioactive compounds, should be handled with care, assuming it is hazardous until more comprehensive toxicological data is available.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact.
A. Core PPE Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Ensure they are regularly inspected for any signs of degradation or perforation and changed immediately upon contamination.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are required. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.
-
Lab Coat: A full-sleeved lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: For handling the powder outside of a containment system, a properly fitted N95 respirator or higher is necessary to prevent inhalation of airborne particles.
B. Enhanced Precautions for High-Potency Handling:
For procedures involving larger quantities of this compound or those with a high potential for aerosolization, consider the following additions:
-
Double-gloving
-
Disposable sleeve covers
-
Full-body protective suit
II. Safety and Handling Data
While specific occupational exposure limits (OELs) for this compound have not been established, a conservative approach is recommended. The following table summarizes key safety and physical property information.
| Parameter | Value | Source/Comment |
| Physical Form | Solid, yellow powder | General product information |
| Molecular Weight | 822.8 g/mol | PubChem |
| Melting Point | 179-180°C | CD BioGlyco |
| Solubility | Soluble in DMSO, Dimethylformamide, Methanol, Ethanol, Pyridine | ChemFaces, Cayman Chemical |
| Storage Temperature | -20°C or 4°C, in a tightly sealed container, protected from light | Cayman Chemical, United States Biological |
| Occupational Exposure Limit (OEL) | Not established | Assume potent and handle with appropriate containment |
| Acute Toxicity (LD50) | Data not available | Treat as a potentially toxic substance |
III. Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound. All procedures involving the handling of powdered this compound should be performed in a chemical fume hood or a similar ventilated enclosure.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation:
-
Don all required PPE (lab coat, gloves, safety glasses).
-
Prepare the work area within the chemical fume hood by laying down absorbent bench paper.
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder into the tared tube. For a 1 mL 10 mM stock solution, weigh approximately 8.23 mg.
-
Record the exact weight.
-
Close the balance door during weighing to avoid air currents affecting the measurement.
-
-
Solubilization:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder.
-
To ensure complete dissolution, cap the tube securely and vortex gently. If necessary, sonicate briefly in an ultrasonic bath.
-
-
Storage:
-
Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C in a tightly sealed container, protected from light.
-
IV. Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is critical for safety and compliance.
A. Handling and Operational Workflow:
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Workflow for the safe handling of this compound.
B. Disposal Plan:
Proper disposal of chemical waste is paramount to environmental and personal safety.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound powder (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound in organic solvents (like DMSO) should be collected in a separate, labeled hazardous waste container for flammable liquids. Aqueous solutions should be collected in a designated aqueous waste container. Do not pour any solutions containing this compound down the drain.
-
-
Container Management:
-
Ensure all waste containers are made of a material compatible with the waste they contain.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Complete all necessary waste disposal manifests as required by your institution.
-
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before handling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
